Product packaging for 2,2'-Bi-1H-pyrrole, 4-methoxy-5-((5-undecyl-2H-pyrrol-2-ylidene)methyl)-(Cat. No.:CAS No. 14960-80-6)

2,2'-Bi-1H-pyrrole, 4-methoxy-5-((5-undecyl-2H-pyrrol-2-ylidene)methyl)-

Cat. No.: B082308
CAS No.: 14960-80-6
M. Wt: 393.6 g/mol
InChI Key: HIYSWASSDOXZLC-HKOYGPOVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Prodigiosin 25C is a bacterial secondary metabolite belonging to the prodiginines family, recognized for its distinct immunosuppressive properties . Its primary research value lies in its ability to preferentially suppress the induction and activity of cytotoxic T-cells (CTLs) without significantly affecting antibody production, a mechanism that differs from classical immunosuppressants like cyclosporin A and FK506 . This selective action has been demonstrated in various research models, where Prodigiosin 25C markedly inhibited delayed-type hypersensitivity reactions and moderately prolonged the survival of major histocompatibility complex (MHC)-mismatched skin grafts . The compound is proposed to act as a H+/Cl- symporter, uncoupling vacuolar-type H+-ATPase and inhibiting the acidification of intracellular compartments, such as lytic granules in T-cells, which is critical for the function of effector molecules like perforin . This disruption of organelle acidification is thought to contribute to its immunosuppressive effects. Furthermore, research indicates that Prodigiosin 25C can inhibit lymphocyte activation and constitutive cell cycling . Its potential as an antitumor agent is also an area of investigation, with studies suggesting it can cause DNA cleavage through multiple mechanisms, including copper-mediated oxidative damage . Researchers value this compound for exploring novel immunomodulatory pathways and for its potential in combination drug therapies. Prodigiosin 25C is for research use only. It is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H35N3O B082308 2,2'-Bi-1H-pyrrole, 4-methoxy-5-((5-undecyl-2H-pyrrol-2-ylidene)methyl)- CAS No. 14960-80-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14960-80-6

Molecular Formula

C25H35N3O

Molecular Weight

393.6 g/mol

IUPAC Name

(2E)-3-methoxy-5-(1H-pyrrol-2-yl)-2-[(5-undecyl-1H-pyrrol-2-yl)methylidene]pyrrole

InChI

InChI=1S/C25H35N3O/c1-3-4-5-6-7-8-9-10-11-13-20-15-16-21(27-20)18-24-25(29-2)19-23(28-24)22-14-12-17-26-22/h12,14-19,26-27H,3-11,13H2,1-2H3/b24-18+

InChI Key

HIYSWASSDOXZLC-HKOYGPOVSA-N

Isomeric SMILES

CCCCCCCCCCCC1=CC=C(N1)/C=C/2\C(=CC(=N2)C3=CC=CN3)OC

Canonical SMILES

CCCCCCCCCCCC1=CC=C(N1)C=C2C(=CC(=N2)C3=CC=CN3)OC

Origin of Product

United States

Foundational & Exploratory

Prodigiosin: A Technical Guide to its Molecular Structure and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prodigiosin, a vibrant red pigment belonging to the tripyrrole family of natural products, has garnered significant attention within the scientific community. Produced by various bacteria, most notably Serratia marcescens, this secondary metabolite exhibits a remarkable spectrum of biological activities, including anticancer, immunosuppressive, and antimicrobial properties. This technical guide provides an in-depth exploration of the molecular structure of prodigiosin and a comprehensive overview of the analytical techniques employed for its characterization. Detailed experimental protocols, quantitative spectroscopic data, and visual representations of its mechanism of action are presented to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Molecular Structure

Prodigiosin is chemically known as 4-methoxy-5-[(5-methyl-4-pentyl-2H-pyrrol-2-ylidene)methyl]-2,2'-bi-1H-pyrrole.[1] Its core structure consists of a unique linear tripyrrole skeleton, comprising three pyrrole rings (designated A, B, and C).[2] Rings A and B are directly linked, forming a bipyrrole unit, which is in turn connected to ring C via a methylene bridge.[2]

The molecular formula of prodigiosin is C₂₀H₂₅N₃O, and it has a molecular weight of 323.44 Da.[3][4] The conjugated system of double bonds within the tripyrrole structure is responsible for its characteristic intense red pigmentation. Prodigiosin is largely insoluble in water but exhibits moderate solubility in organic solvents such as ethanol, methanol, chloroform, acetonitrile, and dimethyl sulfoxide (DMSO).[2][3]

Spectroscopic Characterization

The definitive identification and structural elucidation of prodigiosin rely on a combination of modern spectroscopic techniques. This section details the characteristic spectral data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within the prodigiosin molecule. The following tables summarize the proton (¹H) and carbon-¹³ (¹³C) NMR chemical shift assignments in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for Prodigiosin in CDCl₃

Chemical Shift (δ) (ppm)MultiplicityNumber of ProtonsAssignmentCoupling Constant (J) (Hz)
6.348–7.105m5Ar–H7
5.34s1=CH-
3.67s3OCH₃-
2.32t2CH₂-
2.01s3CH₃-
1.21–1.31m6CH₂-
0.86t3CH₃-

Data sourced from:[5]

Table 2: ¹³C NMR Spectroscopic Data for Prodigiosin in CDCl₃

Chemical Shift (δ) (ppm)Assignment
147.1C₃''
128.5C₂''
125.2C₅''
58.7OCH₃

Data for quaternary carbons of ring C and the methoxy group. A more detailed assignment requires 2D NMR techniques. Data sourced from:[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of prodigiosin. Electrospray ionization (ESI) is a commonly used soft ionization technique for its analysis.

Table 3: Mass Spectrometric Data for Prodigiosin

TechniqueIonization ModeMass-to-Charge Ratio (m/z)Interpretation
ESI-MSPositive324.20, 324.3[M+H]⁺

Data sourced from:[2][5]

A detailed fragmentation pattern from tandem mass spectrometry (ESI-MS/MS) is crucial for structural confirmation. While a complete, universally agreed-upon fragmentation pathway is not extensively detailed in the readily available literature, the primary fragmentation would involve the cleavage of the alkyl side chain and potential ruptures of the pyrrole rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The extended π-conjugated system of the tripyrrole backbone gives prodigiosin a characteristic strong absorption in the visible region of the electromagnetic spectrum.

Table 4: UV-Vis Spectroscopic Data for Prodigiosin

Solventλmax (nm)
Methanol535 - 538
Acidified Ethanol535

Data sourced from:[2][6]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the prodigiosin molecule.

Table 5: FT-IR Spectroscopic Data for Prodigiosin

Wavenumber (cm⁻¹)Functional Group Assignment
~3315N-H stretching
~2941Aromatic C-H stretching
~1731C=O stretching
~1609Aromatic C=C stretching

Data sourced from:[7]

Experimental Protocols

This section provides generalized methodologies for the extraction, purification, and spectroscopic analysis of prodigiosin. Researchers should note that specific parameters may require optimization based on the producing strain and culture conditions.

Extraction and Purification of Prodigiosin

experimental_workflow cluster_extraction Extraction cluster_purification Purification A Bacterial Culture (e.g., Serratia marcescens) B Centrifugation to pellet cells A->B C Resuspend cell pellet in solvent (e.g., acidified methanol, acetone, or ethanol) B->C D Cell Lysis (e.g., sonication or vortexing) C->D E Centrifugation to remove cell debris D->E F Collect supernatant containing crude prodigiosin E->F G Crude Prodigiosin Extract F->G Proceed to Purification H Solvent Evaporation (Rotary Evaporator) G->H I Column Chromatography (Silica gel, various solvent systems) H->I J Collect colored fractions I->J K Thin Layer Chromatography (TLC) for purity check J->K L Purified Prodigiosin K->L

Caption: Workflow for the extraction and purification of prodigiosin.

Methodology:

  • Cultivation: Culture a prodigiosin-producing bacterial strain, such as Serratia marcescens, in a suitable liquid or solid medium until significant red pigmentation is observed.

  • Harvesting: If grown in a liquid medium, centrifuge the culture to pellet the bacterial cells. If on a solid medium, scrape the biomass.

  • Extraction: Resuspend the cell pellet or biomass in an appropriate organic solvent. Acidified methanol (e.g., with 1 M HCl) is commonly used to enhance extraction efficiency. Acetone or ethanol can also be effective.

  • Cell Lysis: Disrupt the bacterial cells to release the intracellular pigment. This can be achieved through vigorous vortexing, sonication, or other cell disruption methods.

  • Clarification: Centrifuge the mixture to pellet the cell debris.

  • Collection: Carefully collect the colored supernatant, which contains the crude prodigiosin extract.

  • Concentration: Evaporate the solvent from the crude extract, typically using a rotary evaporator, to obtain a concentrated pigment residue.

  • Purification: Purify the crude prodigiosin using column chromatography. A silica gel stationary phase is common, with a mobile phase gradient of solvents like hexane and ethyl acetate.

  • Purity Assessment: Monitor the purity of the collected fractions using thin-layer chromatography (TLC).

  • Final Product: Combine the pure fractions and evaporate the solvent to obtain purified prodigiosin.

Spectroscopic Analysis Protocols
  • UV-Vis Spectroscopy: Dissolve a small amount of purified prodigiosin in a suitable solvent (e.g., methanol) in a quartz cuvette. Scan the absorbance from 200 to 800 nm using a UV-Vis spectrophotometer to determine the maximum absorption wavelength (λmax).

  • FT-IR Spectroscopy: Prepare a sample by mixing a small amount of purified prodigiosin with potassium bromide (KBr) and pressing it into a thin pellet. Alternatively, a thin film can be cast onto a salt plate. Analyze the sample using an FT-IR spectrometer over a range of 4000 to 400 cm⁻¹.

  • Mass Spectrometry: Dissolve the purified prodigiosin in a suitable solvent compatible with ESI-MS (e.g., methanol or acetonitrile). Infuse the sample directly into the mass spectrometer or inject it via an HPLC system. Acquire the mass spectrum in positive ion mode.

  • NMR Spectroscopy: Dissolve a sufficient amount of purified prodigiosin (typically 1-5 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube. Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For detailed structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC are recommended.

Signaling Pathways and Mechanism of Action

Prodigiosin's potent biological activities, particularly its anticancer effects, are attributed to its ability to modulate multiple cellular signaling pathways, primarily leading to apoptosis (programmed cell death).

Induction of Apoptosis

Prodigiosin can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, as well as by inducing stress in the endoplasmic reticulum (ER).

apoptosis_pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_er_stress Endoplasmic Reticulum (ER) Stress Prodigiosin Prodigiosin Bcl2 Bcl-2 Family (Balance Disruption) Prodigiosin->Bcl2 ER ER Stress Induction Prodigiosin->ER Mito Mitochondrial Cytochrome c Release Bcl2->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 PERK PERK-eIF2α-ATF4-CHOP Axis ER->PERK IRE1 IRE1α-JNK Pathway ER->IRE1 PERK->Casp3 IRE1->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Prodigiosin-induced apoptosis signaling pathways.

Prodigiosin disrupts the balance of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria.[5] This, in turn, activates caspase-9, an initiator caspase that subsequently activates the executioner caspase-3, culminating in apoptosis.[8] Additionally, prodigiosin can induce ER stress, triggering the unfolded protein response (UPR). This can lead to apoptosis through the activation of the PERK-eIF2α-ATF4-CHOP and IRE1α-JNK signaling axes.[5]

Inhibition of Wnt/β-catenin Signaling

In certain cancers, such as breast cancer, prodigiosin has been shown to inhibit the Wnt/β-catenin signaling pathway, which is often aberrantly activated.

wnt_pathway Prodigiosin Prodigiosin LRP6 LRP6 Phosphorylation Prodigiosin->LRP6 inhibits DVL DVL Phosphorylation Prodigiosin->DVL inhibits GSK3b GSK3β Phosphorylation Prodigiosin->GSK3b inhibits BetaCatenin β-catenin Activation LRP6->BetaCatenin promotes DVL->BetaCatenin promotes GSK3b->BetaCatenin promotes GeneExp Target Gene Expression (e.g., Cyclin D1) BetaCatenin->GeneExp TumorProg Tumor Progression GeneExp->TumorProg

Caption: Inhibition of the Wnt/β-catenin signaling pathway by prodigiosin.

Prodigiosin can suppress the phosphorylation of key components of this pathway, including LRP6, Dishevelled (DVL), and GSK3β.[1][2] This inhibition prevents the activation of β-catenin and the subsequent expression of its target genes, such as cyclin D1, which are involved in cell proliferation and tumor progression.[1][2]

Immunosuppressive Activity

Prodigiosin also exhibits immunosuppressive properties, primarily by targeting T-cell activation and proliferation.

immunosuppression_pathway Prodigiosin Prodigiosin JAK3 JAK3 Activation Prodigiosin->JAK3 inhibits IL2R IL-2 Receptor Signaling IL2R->JAK3 STAT STAT Activation JAK3->STAT TCell_Prolif T-Cell Proliferation STAT->TCell_Prolif

Caption: Immunosuppressive mechanism of prodigiosin.

Unlike some conventional immunosuppressants, prodigiosin does not inhibit the production of interleukin-2 (IL-2). Instead, it is thought to interfere with the signaling cascade downstream of the IL-2 receptor.[4] A key molecular target is believed to be Janus kinase 3 (JAK3), a tyrosine kinase crucial for signal transduction from the IL-2 receptor.[4][9] By inhibiting JAK3 activation, prodigiosin effectively blocks the proliferation of T-cells.

Conclusion

Prodigiosin stands out as a natural product with a well-defined molecular structure and a diverse range of promising biological activities. The characterization of this molecule is robustly supported by a suite of spectroscopic techniques that provide unambiguous structural confirmation and quantification. The elucidation of its mechanisms of action, particularly its ability to induce apoptosis and modulate key signaling pathways in cancer and immune cells, underscores its potential as a lead compound in drug development. This technical guide serves as a consolidated resource to facilitate further research and development of prodigiosin and its derivatives for therapeutic applications.

References

The Discovery and Isolation of Prodigiosin from Serratia marcescens: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Prodigiosin, a vibrant red pigment produced by the bacterium Serratia marcescens, has garnered significant scientific interest due to its diverse and potent biological activities, including antibacterial, antifungal, immunosuppressive, and anticancer properties. This technical guide provides a comprehensive overview of the discovery, biosynthesis, and, critically, the detailed methodologies for the isolation and purification of prodigiosin from Serratia marcescens. The document outlines optimized cultivation parameters for enhanced pigment production and presents a step-by-step protocol for extraction and purification, supported by quantitative data and spectroscopic characterization. Furthermore, this guide illustrates the key biosynthetic and regulatory pathways of prodigiosin production, offering a valuable resource for researchers and professionals in drug development and microbial biotechnology seeking to harness the therapeutic potential of this promising natural product.

Introduction: A Historical Perspective

The story of prodigiosin begins with the discovery of its producing organism, Serratia marcescens. In 1819, a Venetian pharmacist named Bartolomeo Bizio investigated a phenomenon of "blood-red" discoloration of polenta in the city of Padua, Italy[1]. Four years later, he named the causative organism Serratia marcescens in honor of physicist Serafino Serrati and from the Latin word "marcescens," meaning "to decay," as Bizio observed the pigment's rapid deterioration[1]. For a considerable period, S. marcescens was considered a harmless saprophyte. However, it is now recognized as an opportunistic human pathogen[1]. The red pigment, later named prodigiosin, is a secondary metabolite with a characteristic tripyrrole ring structure[2][3].

Biosynthesis and Regulation of Prodigiosin

The biosynthesis of prodigiosin in Serratia marcescens is a fascinating and complex process, involving a bifurcated pathway where two precursors, a monopyrrole and a bipyrrole, are synthesized independently and then condensed to form the final linear tripyrrole pigment[4]. The genes responsible for this process are organized in a "pig" gene cluster, spanning from pigA to pigN[4][5][6].

The production of prodigiosin is tightly regulated by various environmental and genetic factors. Optimal pigment formation is typically observed at room temperature (around 25-30°C), with production being significantly inhibited at 37°C[7][8][9]. This thermoregulation is primarily controlled at the transcriptional level, with the HexS transcription factor playing a key role[10]. Other regulatory elements include the cAMP-CRP complex, which acts as a negative regulator, and the EnvZ/OmpR two-component system, which positively influences prodigiosin production[6][11].

Logical Flow of Prodigiosin Biosynthesis

Prodigiosin Biosynthesis Pathway Prodigiosin Biosynthesis in Serratia marcescens cluster_monopyrrole Monopyrrole Precursor Synthesis cluster_bipyrrole Bipyrrole Precursor Synthesis cluster_condensation Final Condensation MAP_precursors Glycine + Alanine MAP_synthesis pigD, pigE MAP_precursors->MAP_synthesis Multiple Steps MAP 2-methyl-3-amylpyrrole (MAP) MAP_synthesis->MAP Condensation Condensation (pigC) MAP->Condensation MBC_precursors Proline + Threonine MBC_synthesis pigA, pigG, pigH, pigI, pigJ, pigK, pigL, pigM, pigN MBC_precursors->MBC_synthesis Multiple Steps MBC 4-methoxy-2,2'-bipyrrole- 5-carbaldehyde (MBC) MBC_synthesis->MBC MBC->Condensation Prodigiosin Prodigiosin Condensation->Prodigiosin

Caption: Bifurcated biosynthesis pathway of prodigiosin.

Cultivation of Serratia marcescens for Prodigiosin Production

Optimizing culture conditions is paramount for achieving high yields of prodigiosin. The following tables summarize key parameters influencing pigment production.

Table 1: Optimal Growth and Production Parameters
ParameterOptimal ValueReference(s)
Temperature25-30°C[3][9]
pH7.0[3]
Incubation Time48-72 hours[9][12]
AgitationShaker conditions (e.g., 150 rpm)[3][13]
Table 2: Media Components for Enhanced Prodigiosin Yield
Media ComponentConcentration/TypeReported YieldReference(s)
Carbon SourceMannitol (2%) in Cassava Wastewater49.5 g/L[12]
Peanut Seed Broth38.75 g/L[12]
Sesame Seed Broth16.68 g/L[12]
Casein4.28 g/L[12]
Ethanol3.0 g/L[12]
Nitrogen SourcePeptone, Beef ExtractCommonly Used[14]
Amino Acid SupplementL-tyrosine (10 mg/ml)Enhanced Production[4]

Experimental Protocols: Isolation and Purification of Prodigiosin

This section provides a detailed, step-by-step methodology for the extraction and purification of prodigiosin from Serratia marcescens.

Experimental Workflow Diagram

Prodigiosin Isolation Workflow Prodigiosin Isolation and Purification Workflow start Start: S. marcescens Culture inoculation Inoculation into Production Medium (e.g., Nutrient Broth) start->inoculation incubation Incubation (25-30°C, 48-72h, shaking) inoculation->incubation centrifugation Centrifugation (e.g., 8000 rpm, 15 min, 4°C) incubation->centrifugation separation Separate Supernatant and Cell Pellet centrifugation->separation extraction Solvent Extraction of Cell Pellet (e.g., Acidified Methanol or Ethyl Acetate) separation->extraction Cell Pellet evaporation Rotary Evaporation to Concentrate Crude Extract extraction->evaporation crude_prodigiosin Crude Prodigiosin Extract evaporation->crude_prodigiosin purification Purification crude_prodigiosin->purification tlc Thin-Layer Chromatography (TLC) (Silica gel, e.g., Chloroform:Methanol 9:1) purification->tlc Analytical column_chromatography Silica Gel Column Chromatography (Gradient elution, e.g., Petroleum Ether:Ethyl Acetate) purification->column_chromatography Preparative hplc High-Performance Liquid Chromatography (HPLC) column_chromatography->hplc Further Purification pure_prodigiosin Pure Prodigiosin hplc->pure_prodigiosin

References

The Biosynthesis of 2,2'-Bi-1H-pyrrole Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide provides a comprehensive overview of the biosynthesis of 2,2'-Bi-1H-pyrrole derivatives, with a primary focus on the well-characterized prodiginine and tambjamine families of natural products. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the biosynthetic pathways, key enzymes, quantitative data, and experimental protocols.

Core Biosynthetic Pathways

The biosynthesis of many 2,2'-Bi-1H-pyrrole derivatives, including the prodiginines and tambjamines, converges on the formation of a key common intermediate: 4-methoxy-2,2'-bipyrrole-5-carboxaldehyde (MBC) .[1][2][3] From this central precursor, distinct enzymatic pathways diverge to produce the final structurally diverse molecules.

Biosynthesis of the Precursor: 4-methoxy-2,2'-bipyrrole-5-carboxaldehyde (MBC)

The formation of MBC is a multi-step enzymatic process. In Streptomyces coelicolor, the biosynthetic pathway has been elucidated and involves a series of gene products encoded within the red gene cluster.[4] Similarly, in prodigiosin-producing bacteria like Serratia marcescens, the pig gene cluster is responsible for MBC synthesis.[5] The biosynthesis of tambjamines in Pseudoalteromonas tunicata also relies on the formation of MBC, with the tam gene cluster encoding the necessary enzymes.[3] The general biosynthetic logic involves the condensation of precursors derived from primary metabolism, such as proline, serine, and malonyl-CoA.[3]

The Prodiginine Biosynthetic Pathway

Prodiginines are a family of tripyrrolic red pigments with a characteristic 2,2'-bipyrrole core. The final step in the biosynthesis of prodigiosin, a well-known member of this family, involves the condensation of MBC with a monopyrrole, 2-methyl-3-amylpyrrole (MAP).[2][5] This reaction is catalyzed by the condensing enzyme PigC.[2] The overall pathway is a convergent synthesis where two separate branches produce MBC and MAP, which are then joined together.

Figure 1: Convergent biosynthesis of Prodigiosin.

The Tambjamine Biosynthetic Pathway

Tambjamines are another class of 2,2'-bipyrrole derivatives where the bipyrrole core is linked to an amine-containing side chain.[1] The biosynthesis of tambjamines also utilizes MBC as a precursor. However, instead of condensing with a monopyrrole, MBC is joined with a primary amine. For example, in the biosynthesis of tambjamine YP1, MBC condenses with cis-dodec-3-en-1-amine (DDEA).[2] This condensation is catalyzed by the enzyme TamQ.[2]

A notable aspect of tambjamine biosynthesis is the diversity in the formation of the alkylamine side chain. In Pseudoalteromonas, the tam gene cluster appears to modify a fatty acid from primary metabolism.[4] In contrast, the tab gene cluster in Streptomyces encodes a dedicated system for the de novo biosynthesis of the alkylamine portion, showcasing a striking example of convergent evolution in biosynthetic pathways.[4]

Figure 2: Convergent biosynthesis of Tambjamine YP1.

Quantitative Data on Key Enzymes

The terminal condensation reactions in prodiginine and tambjamine biosynthesis are catalyzed by PigC and TamQ, respectively. A kinetic analysis of these enzymes has revealed a "Uni Uni Bi Uni ping-pong" reaction mechanism.[1][6] For PigC, this involves competitive substrate inhibition, while for TamQ, uncompetitive substrate inhibition is observed.[1] This suggests that TamQ may have a broader substrate tolerance.[1]

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and analysis of 2,2'-Bi-1H-pyrrole derivatives, primarily focusing on prodigiosin as a representative compound.

Extraction of Prodigiosin from Bacterial Culture

This protocol is adapted from methodologies described for Serratia marcescens.

Materials:

  • Bacterial culture broth (e.g., Luria-Bertani broth)

  • Centrifuge and centrifuge tubes

  • Extraction solvent: Acidified methanol (e.g., 1 M HCl in methanol) or ethyl acetate:acetone (2:1, v/v)

  • Rotary evaporator

  • Glassware

Procedure:

  • Inoculate a suitable liquid medium with a prodigiosin-producing strain of Serratia marcescens and incubate at 28-30°C for 48-72 hours with shaking.

  • Harvest the bacterial cells by centrifugation at 8,000-10,000 x g for 15-30 minutes.

  • Discard the supernatant and collect the cell pellet.

  • Resuspend the cell pellet in the chosen extraction solvent. Use a sufficient volume to ensure complete immersion of the pellet.

  • Agitate the mixture vigorously for 1-3 hours at room temperature to facilitate pigment extraction.

  • Centrifuge the mixture again at 10,000 x g for 15 minutes to pellet the cell debris.

  • Carefully collect the supernatant containing the dissolved prodigiosin.

  • Concentrate the supernatant to dryness using a rotary evaporator to obtain the crude prodigiosin extract.

Purification of Prodigiosin by Column Chromatography

Materials:

  • Crude prodigiosin extract

  • Silica gel (60 Å, 200-400 mesh)

  • Chromatography column

  • Elution solvents: A gradient of petroleum ether and ethyl acetate (e.g., starting from 50:1 and gradually increasing the polarity to 5:1).[7] Alternatively, a hexane:acetone:ammonium hydroxide (85:15:1, v/v/v) system can be used.

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Rotary evaporator

Procedure:

  • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., petroleum ether:ethyl acetate 50:1).

  • Pack the chromatography column with the silica gel slurry, ensuring no air bubbles are trapped.

  • Dissolve the crude prodigiosin extract in a minimal amount of a suitable solvent (e.g., ethyl acetate) and load it onto the top of the silica gel column.

  • Begin eluting the column with the mobile phase, starting with the lowest polarity.

  • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.

  • Collect the eluting fractions in separate tubes. The red-pigmented fractions contain prodigiosin.

  • Monitor the separation of the fractions using TLC.

  • Pool the fractions that contain pure prodigiosin (as determined by TLC).

  • Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain the purified prodigiosin.

Experimental Workflow for Prodigiosin cluster_extraction Extraction cluster_purification Purification Culture Bacterial Culture Centrifugation1 Centrifugation Culture->Centrifugation1 Pellet Cell Pellet Centrifugation1->Pellet Solvent Add Extraction Solvent Pellet->Solvent Agitation Agitation Solvent->Agitation Centrifugation2 Centrifugation Agitation->Centrifugation2 Supernatant Pigment Supernatant Centrifugation2->Supernatant Evaporation1 Rotary Evaporation Supernatant->Evaporation1 Crude Crude Extract Evaporation1->Crude Load Load Crude Extract Crude->Load Column Silica Gel Column Column->Load Elution Gradient Elution Load->Elution Fractions Collect Fractions Elution->Fractions TLC TLC Analysis Fractions->TLC Pooling Pool Pure Fractions TLC->Pooling Evaporation2 Rotary Evaporation Pooling->Evaporation2 Pure Purified Prodigiosin Evaporation2->Pure

Figure 3: Experimental workflow for prodigiosin extraction and purification.

LC-MS/MS Analysis of Prodigiosin

Instrumentation:

  • Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS)

  • C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 5 µm)

Mobile Phase:

  • Solvent A: 0.1% formic acid in water

  • Solvent B: 0.1% formic acid in acetonitrile

Gradient Elution:

  • A typical gradient would start with a high percentage of Solvent A, gradually increasing the percentage of Solvent B to elute the compound. The specific gradient profile should be optimized for the particular instrument and column.

Mass Spectrometry Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transition for Prodigiosin: Monitor the transition of the parent ion (m/z 324) to a specific daughter ion (e.g., m/z 252).

Procedure:

  • Prepare a standard curve of purified prodigiosin of known concentrations.

  • Prepare the samples for injection by dissolving them in a suitable solvent (e.g., methanol).

  • Inject the standards and samples onto the LC-MS/MS system.

  • Acquire data in MRM mode.

  • Quantify the amount of prodigiosin in the samples by comparing their peak areas to the standard curve.

Conclusion

The biosynthesis of 2,2'-Bi-1H-pyrrole derivatives is a fascinating area of natural product chemistry, showcasing elegant examples of convergent evolution and complex enzymatic catalysis. The central role of the MBC precursor provides a platform for the generation of diverse molecular architectures with a range of biological activities. The protocols outlined in this guide offer a starting point for the isolation and analysis of these promising compounds, paving the way for further research into their therapeutic potential. Future work to fully characterize the kinetics of the key biosynthetic enzymes will provide deeper insights into their mechanisms and facilitate bioengineering efforts to produce novel derivatives.

References

A Technical Guide to the Spectroscopic Analysis of Prodigiosin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an in-depth overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy—for the characterization of prodigiosin. It is intended for researchers, scientists, and professionals in drug development who are working with this promising bioactive compound.

Introduction to Prodigiosin

Prodigiosin is a secondary metabolite belonging to the prodiginine family of natural products. It is a distinctive red pigment produced by various bacteria, most notably Serratia marcescens.[1] This tripyrrole alkaloid has garnered significant scientific interest due to its diverse biological activities, including antibacterial, antifungal, immunosuppressive, and anticancer properties.[2][3][4] Accurate structural elucidation and characterization are paramount for its development as a therapeutic agent, and this is primarily achieved through a combination of spectroscopic methods.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for the initial identification and quantification of prodigiosin, owing to its vibrant red color. The absorption spectrum of prodigiosin is highly dependent on the pH of the solvent.

Data Presentation: UV-Vis Absorption Maxima
ConditionSolvent SystemMaximum Absorption (λmax)Observed ColorReference
AcidicAcidified Ethanol/Methanol534-540 nmRed/Pink[2][5][6]
NeutralMethanol/Ethanol533-535 nmRed[2][6]
AlkalineAlkalinized Ethanol/Methanol462-470 nmYellow/Orange[5][6]
Experimental Protocol: UV-Vis Analysis

A common protocol for the UV-Vis analysis of prodigiosin involves the following steps:

  • Extraction: Prodigiosin is extracted from the bacterial biomass using an organic solvent such as methanol, ethanol, or ethyl acetate.[7] The cells are typically separated from the culture broth by centrifugation.

  • Sample Preparation: The solvent containing the extracted prodigiosin is clarified by centrifugation or filtration to remove any cellular debris.

  • pH Adjustment (Optional): To observe the characteristic spectral shifts, the pH of the prodigiosin solution can be adjusted. A few drops of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) are added to separate aliquots of the extract.[5]

  • Spectrophotometric Measurement: The absorbance spectrum of the prepared sample is recorded over a wavelength range of 200–800 nm using a spectrophotometer. The solvent used for extraction serves as the blank.[5][8]

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of prodigiosin and to gain insights into its structure through fragmentation analysis. The nominal mass of prodigiosin (C₂₀H₂₅N₃O) is 323 g/mol .

Data Presentation: Mass Spectrometry Data
Ionization ModeIon Detectedm/z ValueReference
Gas Chromatography-MS (GC-MS)[M]⁺323[4][7]
Electrospray Ionization (ESI-MS)[M+H]⁺324.20 - 324.3[8][9]
Experimental Protocol: Mass Spectrometry Analysis
  • Sample Preparation: A purified fraction of prodigiosin, typically obtained after chromatographic separation (e.g., TLC or column chromatography), is dissolved in a suitable volatile solvent like methanol or acetonitrile.

  • Infusion and Ionization: The sample solution is introduced into the mass spectrometer. Common ionization techniques include Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization (ESI).[4][8]

  • Mass Analysis: The mass-to-charge ratio (m/z) of the parent ion is determined. For structural elucidation, tandem MS (MS/MS) can be performed, where the parent ion is selected and fragmented through techniques like collision-induced dissociation (CID) to produce a characteristic fragmentation pattern.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the definitive structural elucidation of prodigiosin, providing detailed information about the carbon and proton framework of the molecule.

Data Presentation: ¹H and ¹³C NMR Data

The following tables summarize the proton and carbon NMR chemical shifts for prodigiosin, typically recorded in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Chemical Shift Data for Prodigiosin in CDCl₃ [11]

Proton NumberChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
1-NH12.56s-
3-H6.92ddd4.0, 2.4, 1.2
4-H6.26dd4.0, 1.2
5-H7.23d2.4
1'-NH10.15s-
4'-OCH₃3.94s-
8'-H6.68d2.4
4''-H6.96s-
6''-CH₃2.53s-
7''-(CH₂)₄-CH₃2.08t7.6
8''-CH₂1.48m-
9''-CH₂1.34m-
10''-CH₂1.34m-
11''-CH₃0.90t7.2

Table 2: ¹³C NMR Chemical Shift Data for Prodigiosin in CDCl₃ [11]

Carbon NumberChemical Shift (δ, ppm)
2162.7
3117.0
4110.4
5127.0
6126.8
7124.6
1'146.4
3'166.2
4'56.4 (OCH₃)
5'128.4
8'111.9
2''148.8
3''128.1
4''92.8
5''126.3
6''12.5 (CH₃)
7''29.8 (CH₂)
8''25.8 (CH₂)
9''31.7 (CH₂)
10''22.6 (CH₂)
11''14.1 (CH₃)
Experimental Protocol: NMR Analysis
  • Purification: A high degree of purity is essential for NMR analysis. Prodigiosin is purified from the crude extract using techniques like Thin Layer Chromatography (TLC) or column chromatography.

  • Sample Preparation: Approximately 0.5–2 mg of purified prodigiosin is dissolved in about 0.6 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), inside a 5 mm NMR tube.[11] Tetramethylsilane (TMS) is often used as an internal standard.[11]

  • Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).[11] This includes:

    • 1D NMR: Standard ¹H and ¹³C{¹H} spectra are acquired to identify the proton and carbon environments.

    • 2D NMR: To unambiguously assign all signals, 2D correlation experiments such as COSY (¹H-¹H Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are conducted.[11]

Visualized Workflows and Pathways

Experimental Workflow for Spectroscopic Analysis

The following diagram outlines the general workflow for the extraction, purification, and spectroscopic characterization of prodigiosin.

G cluster_0 Production & Extraction cluster_1 Purification cluster_2 Spectroscopic Analysis A Bacterial Culture (e.g., Serratia marcescens) B Centrifugation (Separate Biomass) A->B C Solvent Extraction (e.g., Methanol, Ethyl Acetate) B->C D Crude Prodigiosin Extract C->D E Chromatography (TLC / Column) D->E F Purified Prodigiosin E->F G UV-Vis Spectroscopy F->G Initial ID & λmax H Mass Spectrometry (MS) F->H Molecular Weight I NMR Spectroscopy (¹H, ¹³C, 2D) F->I Structural Elucidation G A 2-Octenoyl-CoA C 2-methyl-3-n-amyl-pyrrole (MAP) A->C B L-Proline B->C G Condensation (PigC Enzyme) C->G D L-Proline F 4-methoxy-2,2'-bipyrrole- 5-carbaldehyde (MBC) D->F E Glycine + L-Serine E->F F->G H Prodigiosin G->H

References

A Technical Guide to the Physicochemical Properties of 4-methoxy-2,2'-bipyrrole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC) is a pivotal biosynthetic intermediate in the production of a diverse range of bioactive secondary metabolites, including the prodiginines and tambjamines. These natural products exhibit a wide array of biological activities, such as immunosuppressive, antimicrobial, and anticancer properties. A thorough understanding of the physicochemical properties of MBC is therefore crucial for the synthesis of novel analogs and for the optimization of fermentation and purification processes in drug discovery and development. This technical guide provides a comprehensive overview of the known physicochemical characteristics of MBC, detailed experimental protocols for its synthesis and analysis, and its role in significant biosynthetic pathways.

Physicochemical Properties

The physicochemical properties of 4-methoxy-2,2'-bipyrrole-5-carbaldehyde are summarized in the table below. These parameters are essential for predicting its behavior in various chemical and biological systems.

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂O₂[1]
Molecular Weight 190.20 g/mol [1]
CAS Number 10476-41-2[2][3][4][5]
Physical Form Powder or crystals[5]
Melting Point 224-227 °C (decomposes)[2]
Boiling Point (Predicted) 462.3 ± 45.0 °C[2]
Density (Predicted) 1.293 ± 0.06 g/cm³[2]
pKa (Predicted) 15.44 ± 0.50[2]
XlogP (Predicted) 1.0[1]
Purity ≥98%[5]
Storage Temperature 2-8°C under inert atmosphere[5]

Experimental Protocols

Synthesis of 4-methoxy-2,2'-bipyrrole-5-carbaldehyde

Two primary synthetic routes for 4-methoxy-2,2'-bipyrrole-5-carbaldehyde have been reported:

1. Synthesis from 4-methoxy-3-pyrolin-2-one: A two-step synthesis starting from the commercially available 4-methoxy-3-pyrolin-2-one is a common method for producing MBC.[6] While the specific reaction conditions are detailed in supplementary materials of the cited literature, the general workflow is depicted below.

2. Synthesis via Suzuki-Miyaura Cross-Coupling: A more recent approach involves a Suzuki-Miyaura type cross-coupling reaction. This method offers a versatile route to MBC and its analogs.[7] The reaction typically involves the coupling of a pyrrole boronic acid derivative with a suitable pyrrole halide in the presence of a palladium catalyst and a base.

G General Synthetic Workflow for 4-methoxy-2,2'-bipyrrole-5-carbaldehyde cluster_0 Route 1: From 4-methoxy-3-pyrolin-2-one cluster_1 Route 2: Suzuki-Miyaura Coupling 4-methoxy-3-pyrolin-2-one 4-methoxy-3-pyrolin-2-one Intermediate Intermediate 4-methoxy-3-pyrolin-2-one->Intermediate Step 1 MBC MBC Intermediate->MBC Step 2 Pyrrole Boronic Acid Derivative Pyrrole Boronic Acid Derivative Coupling Reaction Coupling Reaction Pyrrole Boronic Acid Derivative->Coupling Reaction Coupling Reaction->MBC Pd Catalyst, Base Pyrrole Halide Pyrrole Halide Pyrrole Halide->Coupling Reaction

Caption: Synthetic routes to 4-methoxy-2,2'-bipyrrole-5-carbaldehyde.

Purification Protocol

A common method for the purification of MBC from natural sources or synthetic reactions involves a multi-step chromatographic process.[6]

G Purification Workflow for 4-methoxy-2,2'-bipyrrole-5-carbaldehyde Crude Extract/Reaction Mixture Crude Extract/Reaction Mixture Sephadex LH-20 Chromatography Sephadex LH-20 Chromatography Crude Extract/Reaction Mixture->Sephadex LH-20 Chromatography Eluent: MeOH Silica Gel Chromatography 1 Silica Gel Chromatography 1 Sephadex LH-20 Chromatography->Silica Gel Chromatography 1 Eluent: CHCl3-MeOH Silica Gel Chromatography 2 Silica Gel Chromatography 2 Silica Gel Chromatography 1->Silica Gel Chromatography 2 Eluent: Hexane-EtOAc Pure MBC Pure MBC Silica Gel Chromatography 2->Pure MBC

Caption: Chromatographic purification of MBC.

Physicochemical Property Determination - General Methodologies

While specific experimental details for MBC are not extensively published, standard laboratory procedures can be employed:

  • Melting Point: Determined using a capillary melting point apparatus. The sample is heated at a controlled rate, and the temperature range over which the solid melts is recorded.

  • Solubility: Assessed by adding a known amount of MBC to a specific volume of a solvent of interest (e.g., water, ethanol, DMSO) at a controlled temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved solute is determined, often by spectroscopic methods.

  • pKa Determination: Potentiometric titration is a common method. A solution of MBC is titrated with a standard solution of a strong acid or base. The pH of the solution is monitored as a function of the titrant volume, and the pKa is determined from the half-equivalence point of the titration curve.

  • LogP Determination: The partition coefficient between n-octanol and water (logP) can be determined using the shake-flask method or more commonly by reversed-phase high-performance liquid chromatography (RP-HPLC). In the HPLC method, the retention time of the compound on a C18 column is correlated with the known logP values of a set of standard compounds.

Role in Biosynthetic Pathways

4-methoxy-2,2'-bipyrrole-5-carbaldehyde is a crucial branching point in the biosynthesis of several important classes of natural products, most notably the prodigiosins and tambjamines.[8][9]

G Biosynthetic Role of 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC) Proline, Serine, Malonyl-CoA Proline, Serine, Malonyl-CoA MBC Biosynthesis MBC Biosynthesis Proline, Serine, Malonyl-CoA->MBC Biosynthesis MBC MBC MBC Biosynthesis->MBC Prodigiosin Biosynthesis Prodigiosin Biosynthesis MBC->Prodigiosin Biosynthesis Enzymatic Condensation (e.g., with 2-methyl-3-amylpyrrole) Tambjamine Biosynthesis Tambjamine Biosynthesis MBC->Tambjamine Biosynthesis Enzymatic Condensation (e.g., with an amine) Prodigiosins Prodigiosins Prodigiosin Biosynthesis->Prodigiosins Tambjamines Tambjamines Tambjamine Biosynthesis->Tambjamines

Caption: MBC as a key intermediate in natural product biosynthesis.

In the biosynthesis of prodigiosin by Serratia marcescens, the formation of MBC is a critical step. The expression of genes such as pigF is essential for its synthesis.[10] Subsequently, another enzyme, PigC, catalyzes the condensation of MBC with 2-methyl-3-amyl-pyrrole to form the characteristic tripyrrolic structure of prodigiosin.[10] Similarly, in the biosynthesis of tambjamines, MBC serves as the core bipyrrole aldehyde that is condensed with various amines to generate the structural diversity observed in this family of alkaloids.[7][9]

Conclusion

This technical guide provides a consolidated resource on the physicochemical properties of 4-methoxy-2,2'-bipyrrole-5-carbaldehyde. The data and protocols presented herein are intended to support researchers in the fields of natural product synthesis, medicinal chemistry, and metabolic engineering. A comprehensive understanding of MBC's characteristics is fundamental for the rational design of novel bioactive compounds and for the efficient production of valuable natural products. Further research to experimentally validate the predicted properties and to explore its interactions with biological systems will continue to enhance its utility in drug discovery and development.

References

Prodigiosin's Cellular Mechanisms of Action: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Prodigiosin, a tripyrrolic red pigment produced by Serratia marcescens and other bacteria, has garnered significant attention in the scientific community for its potent anticancer, immunosuppressive, and antimicrobial properties. This technical guide provides an in-depth exploration of the cellular and molecular mechanisms underlying the bioactivity of Prodigiosin. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of its multifaceted modes of action. This document summarizes key signaling pathways affected by Prodigiosin, presents quantitative data on its cytotoxic effects, details relevant experimental protocols, and provides visual representations of its mechanisms to facilitate further research and development.

Introduction

Prodigiosin and its analogs have emerged as promising therapeutic agents due to their selective cytotoxicity against a broad spectrum of cancer cell lines, with minimal effects on normal cells.[1][2] The anticancer activity of Prodigiosin is attributed to its ability to induce apoptosis, inhibit cell proliferation, and disrupt key cellular processes.[3][4] This guide will systematically dissect the primary mechanisms of action of Prodigiosin at the cellular level, providing a foundational resource for its potential clinical applications.

Induction of Apoptosis

A primary mechanism of Prodigiosin's anticancer effect is the induction of programmed cell death, or apoptosis.[2] Prodigiosin triggers apoptosis through multiple, interconnected pathways, including the intrinsic (mitochondrial), extrinsic (death receptor), and endoplasmic reticulum stress-mediated pathways.

Intrinsic (Mitochondrial) Pathway

Prodigiosin predominantly activates the intrinsic apoptotic pathway.[3] This pathway is initiated by intracellular stress signals that lead to the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors into the cytoplasm.

Key events in Prodigiosin-induced intrinsic apoptosis include:

  • Modulation of Bcl-2 Family Proteins: Prodigiosin disrupts the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Mcl-1) proteins. It has been shown to downregulate the expression of Bcl-2.[3]

  • Caspase Activation: The release of cytochrome c from the mitochondria leads to the formation of the apoptosome and the subsequent activation of initiator caspase-9, which in turn activates executioner caspases such as caspase-3 and caspase-7.[5] The activation of caspases-3, -8, and -9 has been observed in cells treated with prodigiosin, indicating the involvement of the intrinsic pathway.[5]

Endoplasmic Reticulum (ER) Stress Pathway

Prodigiosin has been identified as an inducer of endoplasmic reticulum (ER) stress.[3] The accumulation of unfolded or misfolded proteins in the ER lumen triggers the Unfolded Protein Response (UPR), which, if prolonged or severe, can lead to apoptosis.

Prodigiosin activates all three major branches of the UPR:

  • IRE1α-JNK Pathway: Prodigiosin activates the IRE1α pathway, leading to the splicing of XBP1 mRNA and the activation of the JNK signaling cascade, which can promote apoptosis.[3]

  • PERK-eIF2α-ATF4-CHOP Pathway: Prodigiosin treatment leads to the phosphorylation of PERK and eIF2α, resulting in the translational upregulation of ATF4 and its downstream target CHOP, a key transcription factor in ER stress-mediated apoptosis.[3]

  • ATF6 Pathway: Prodigiosin also activates the ATF6 branch of the UPR.[3]

The pro-apoptotic effects of ER stress induced by Prodigiosin are mediated, in part, by the CHOP-dependent suppression of Bcl-2.[3]

ER_Stress_Pathway Prodigiosin Prodigiosin ER_Stress ER Stress (Unfolded Protein Accumulation) Prodigiosin->ER_Stress IRE1a IRE1a ER_Stress->IRE1a PERK PERK ER_Stress->PERK ATF6 ATF6 ER_Stress->ATF6 XBP1s XBP1s JNK JNK Apoptosis Apoptosis JNK->Apoptosis eIF2a p-eIF2α ATF4 ATF4 eIF2a->ATF4 translation CHOP CHOP ATF4->CHOP transcription Bcl2_down Bcl-2 Downregulation CHOP->Bcl2_down cleaved_ATF6 Cleaved ATF6 Bcl2_down->Apoptosis IRE1a->XBP1s splicing IRE1a->JNK activation PERK->eIF2a phosphorylation ATF6->cleaved_ATF6 cleavage

Modulation of Cellular Signaling Pathways

Prodigiosin exerts its effects by modulating several key signaling pathways that are often dysregulated in cancer cells.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway plays a crucial role in cell proliferation, differentiation, and survival. Prodigiosin has been shown to inhibit the MAPK signaling pathway, particularly the ERK sub-pathway, which is frequently hyperactivated in cancers like colon cancer.[6]

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Prodigiosin can inhibit this pathway, contributing to its pro-apoptotic and anti-proliferative effects.[3] The inhibition of the Akt/mTOR pathway by Prodigiosin has been linked to the induction of autophagic cell death in human glioblastoma cells.[3]

PI3K_Akt_mTOR_Pathway Prodigiosin Prodigiosin PI3K PI3K Prodigiosin->PI3K inhibition Akt Akt PI3K->Akt activation mTOR mTOR Akt->mTOR activation Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Apoptosis_Inhibition Inhibition of Apoptosis mTOR->Apoptosis_Inhibition

DNA Damage and Topoisomerase Inhibition

Prodigiosin can induce DNA damage, a key trigger for apoptosis and cell cycle arrest.[3] One of the primary mechanisms for this is the inhibition of DNA topoisomerases I and II.[3] These enzymes are crucial for relieving torsional stress in DNA during replication and transcription. By inhibiting their function, Prodigiosin leads to the accumulation of DNA strand breaks.

Cell Cycle Arrest

Prodigiosin can halt the progression of the cell cycle, primarily at the G1 phase.[3] This arrest prevents cancer cells from entering the S phase, where DNA replication occurs, thereby inhibiting their proliferation. The G1 arrest is mediated by the modulation of key cell cycle regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs). Prodigiosin has been shown to affect the expression of Cyclin D, Cyclin E, CDK2, CDK4, and CDK6.[4]

Cell_Cycle_Arrest Prodigiosin Prodigiosin CyclinD_CDK46 CyclinD_CDK46 Prodigiosin->CyclinD_CDK46 inhibition CyclinE_CDK2 CyclinE_CDK2 Prodigiosin->CyclinE_CDK2 inhibition G1_Arrest G1 Arrest Rb Rb CyclinD_CDK46->Rb phosphorylation S_Phase_Entry S_Phase_Entry CyclinE_CDK2->S_Phase_Entry promotes E2F E2F Rb->E2F inhibition E2F->CyclinE_CDK2 transcription

pH Modulation

Prodigiosin can act as a proton-sequestering agent, disrupting intracellular pH gradients.[3] This ability to alter cellular pH can contribute to its cytotoxic effects, as maintaining specific pH levels in different cellular compartments is crucial for normal cellular function.

Quantitative Data: Cytotoxicity of Prodigiosin

The cytotoxic activity of Prodigiosin has been evaluated against a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency. The following table summarizes the reported IC50 values for Prodigiosin in various human cancer cell lines.

Cell LineCancer TypeIC50 (µM)Reference
MDA-MB-231Triple-Negative Breast Cancer2.1[6]
Caco-2Colon Cancer357.27 µg/ml[6]
RT-112Urothelial Carcinoma0.675 (24h), 0.074 (72h)[7]
RT-112resCisplatin-resistant Urothelial Carcinoma0.157 (24h), 0.041 (72h)[7]

Note: IC50 values can vary depending on the experimental conditions, such as incubation time and the specific assay used.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of Prodigiosin's mechanism of action.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This assay is used to detect and quantify apoptosis by flow cytometry.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

Protocol Outline:

  • Cell Culture and Treatment: Plate cells at an appropriate density and treat with Prodigiosin for the desired time and concentration. Include untreated and positive controls.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: PI stoichiometrically binds to DNA. Therefore, the amount of fluorescence emitted from PI-stained cells is directly proportional to their DNA content. Cells in G2/M have twice the DNA content of cells in G0/G1, while cells in the S phase have an intermediate amount of DNA.

Protocol Outline:

  • Cell Culture and Treatment: Treat cells with Prodigiosin as required.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.

  • Washing: Wash the fixed cells with PBS.

  • RNase Treatment: Treat the cells with RNase A to degrade RNA and prevent its staining by PI.

  • PI Staining: Stain the cells with a PI solution.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Western Blotting for Protein Expression Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by Prodigiosin.

Protocol Outline:

  • Protein Extraction: Lyse the treated and control cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein.

  • Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

Conclusion

Prodigiosin is a promising natural compound with a complex and multifaceted mechanism of action at the cellular level. Its ability to induce apoptosis through intrinsic and ER stress pathways, modulate key oncogenic signaling cascades like MAPK and PI3K/Akt/mTOR, cause DNA damage via topoisomerase inhibition, and induce cell cycle arrest highlights its potential as a broad-spectrum anticancer agent. The quantitative data on its cytotoxicity further underscore its potency. The detailed experimental protocols provided in this guide offer a practical resource for researchers investigating Prodigiosin and similar bioactive compounds. Further elucidation of its molecular targets and in vivo efficacy will be crucial for its translation into clinical practice. This technical guide serves as a comprehensive starting point for such endeavors, aiming to accelerate the research and development of Prodigiosin as a novel therapeutic.

References

Prodigiosin: A Technical Guide to its Preclinical Toxicology and Safety Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Prodigiosin, a vibrant red tripyrrole pigment produced by Serratia marcescens and other bacteria, has garnered significant attention for its potent biological activities, including anticancer, immunosuppressive, and antimicrobial properties.[1][2][3] As a promising therapeutic candidate, particularly in oncology, a thorough understanding of its toxicology and safety profile is paramount for its translation into clinical applications. This technical guide provides an in-depth overview of the preclinical safety data available for prodigiosin, focusing on its cytotoxic and genotoxic effects, in vivo toxicity in animal models, and the molecular pathways governing its activity. The document synthesizes quantitative data into comparative tables, details key experimental protocols, and visualizes complex biological and experimental workflows.

In Vitro Toxicology: Selective Cytotoxicity

A hallmark of prodigiosin's therapeutic potential is its demonstrated ability to selectively induce apoptosis in a wide array of cancer cell lines while exhibiting minimal toxicity toward normal, non-malignant cells.[1][3][4] This selectivity is a critical aspect of its favorable safety profile.

Cytotoxicity Against Cancer Cell Lines

Prodigiosin has shown potent cytotoxic effects across numerous cancer types, including those of the breast, lung, colon, and hematopoietic systems.[1][5][6] Its efficacy extends to multidrug-resistant cancer cells, a significant advantage over many conventional chemotherapeutics.[1] The half-maximal inhibitory concentration (IC50) values, a measure of a substance's potency in inhibiting a specific biological or biochemical function, are summarized in Table 1.

Effects on Non-Malignant Cell Lines

Studies consistently report that prodigiosin has significantly lower toxicity in normal cell lines compared to their cancerous counterparts.[1][2][4] For instance, one study highlighted that prodigiosin had very little to no toxic effect on normal cells at various concentrations (5-50 µg/ml) as assessed by the trypan blue assay.[7] This differential effect is a crucial factor for a high therapeutic index.

Table 1: In Vitro Cytotoxicity (IC50) of Prodigiosin in Various Cell Lines

Cell LineCell TypeIC50 Value (µg/mL)IC50 Value (µM)Reference
Cancer Cell Lines
A549Human Lung Carcinoma1.30~4.0[5]
MDA-MB-231Human Breast Adenocarcinoma0.62~1.9[5]
HCT-116Human Colon Carcinoma0.68~2.1[5]
A375Human Malignant Melanoma1.25~3.8[5]
HL-60Human Promyelocytic Leukemia1.7~5.2[6]
NCI-H292Human Mucoepidermoid Carcinoma3.6~11.1[6]
HEp-2Human Larynx Epidermoid Carcinoma3.4~10.5[6]
MCF-7Human Breast Adenocarcinoma5.1~15.7[6]
Caco-2Human Colorectal Adenocarcinoma357.27~1100[8]
Non-Malignant Cell Lines
MRC-5Human Fetal Lung Fibroblast> 17.00> 52.4[5]
HEK-293Human Embryonic KidneyNon-toxic (qualitative)-[9]

Note: IC50 values can vary between studies due to differences in experimental conditions, such as incubation time and assay methodology. The molecular weight of prodigiosin (323.4 g/mol ) was used for µM conversion where applicable.

Genotoxicity Profile

Preliminary genotoxicity studies suggest that prodigiosin's cytotoxic mechanism involves the induction of DNA damage, particularly in malignant cells. The Comet Assay, which detects DNA strand breaks, has been used to evaluate this effect. In a study involving prodigiosin-loaded halloysite nanotubes (p-HNTs), a more pronounced genotoxic effect was observed in Caco-2 and HCT116 cancer cells compared to normal human skin fibroblasts, where DNA damage was significantly less frequent.[4] This suggests that the DNA-damaging effects of prodigiosin may also be selective towards cancer cells.[4]

In Vivo Toxicology and Safety

In vivo studies in various animal models have provided initial evidence for the systemic safety of prodigiosin. These studies are critical for determining lethal doses and assessing potential organ-specific toxicities.

Acute Toxicity in Murine Models

An acute toxicity study in male mice determined the median lethal dose (LD50) of prodigiosin to be 4500 mg/kg when administered intraperitoneally. Based on this high LD50 value, prodigiosin can be categorized as a safe compound. Histopathological examination of organs 24 hours after injection revealed only very slight and minor damage to the liver, kidney, and spleen, with no remarkable damage observed in the heart, lung, or intestine.

Toxicity in Other Animal Models
  • Caenorhabditis elegans : Toxicological assessments using the nematode C. elegans showed no significant toxic activity, with a 100% survival rate at concentrations up to 50 µg/mL, suggesting the safe use of prodigiosin in this eukaryotic system.[5][10]

  • Zebrafish (Danio rerio) : Embryotoxicity studies in zebrafish revealed that prodigiosin can be toxic at certain concentrations. When applied at 10 µg/mL at 6 hours post-fertilization, prodigiosin caused a 100% death rate.[5] Interestingly, novel brominated derivatives of prodigiosin showed a significantly improved toxicity profile in this model, indicating potential for structural optimization to enhance safety.[5]

  • Brine Shrimp (Artemia salina) : A study using the brine shrimp lethality assay reported a median lethal concentration (LC50) of 78.33 µg/mL.[11]

Effects on Gut Microbiota

An 18-day study in Kunming mice, where prodigiosin was administered at 150 µg/kg/day in drinking water, showed no signs of toxicity.[12] High-throughput sequencing analysis of the cecum microbiota revealed that prodigiosin altered its composition, significantly decreasing the relative abundance of Desulfovibrio and increasing Lactobacillus reuteri.[12] This suggests a potentially beneficial effect on the intestinal microbiota.[12]

Table 2: Summary of In Vivo Toxicity Data for Prodigiosin

Animal ModelRoute of AdministrationEndpointResultReference
MiceIntraperitonealLD504500 mg/kg
MiceOral (drinking water)General ToxicityNo toxic effects observed at 150 µg/kg/day for 18 days[12]
Danio rerio (Zebrafish)ImmersionEmbryotoxicity100% death rate at 10 µg/mL[5]
C. elegans (Nematode)IngestionSurvival Rate100% survival at 50 µg/mL[5]
Artemia salina (Brine Shrimp)ImmersionLC5078.33 µg/mL[11]
Chick EmbryoInjectionToxigenicityHighly toxigenic (chloroform-dissolved fraction)[13][14]

Signaling Pathways in Prodigiosin-Induced Apoptosis

Prodigiosin's anticancer activity is primarily attributed to its ability to induce programmed cell death, or apoptosis. This process is mediated through multiple, complex signaling pathways.

Intrinsic and Endoplasmic Reticulum (ER) Stress Pathways

Prodigiosin predominantly triggers apoptosis via the intrinsic (mitochondrial) pathway. It disrupts the balance of the Bcl-2 protein family, which regulates mitochondrial integrity.[1] Specifically, prodigiosin can disrupt the Mcl-1/Bak complex, leading to the release of the pro-apoptotic protein Bak and initiating the apoptotic cascade.[1]

Furthermore, prodigiosin induces ER stress, which can also lead to apoptosis through the IRE1α-JNK and PERK-eIF2α-ATF4-CHOP signaling axes.[1]

Caption: Intrinsic and ER Stress Apoptotic Pathways Induced by Prodigiosin.

Extracellular Signal-Regulated Kinase (ERK) Pathway

In K562 leukemia cells, prodigiosin has been shown to induce apoptosis and inhibit autophagy via the ERK signaling pathway.[15] The study found that blocking ERK1/2 phosphorylation significantly decreased prodigiosin-induced apoptosis, confirming the pathway's involvement.[15]

Caption: Role of the ERK Signaling Pathway in Prodigiosin-Mediated Effects.

MAPK/TNF-α/NLRP3 Pathway

In colon cancer cells, prodigiosin has been found to impede the MAPK/TNF-α/NLRP3 signaling pathway.[8] This action contributes to its anti-proliferative and pro-apoptotic effects, particularly when used in combination with ionizing radiation, suggesting it can act as a radiosensitizer.[8]

Key Experimental Protocols

This section details the methodologies for key experiments commonly cited in the toxicological evaluation of prodigiosin.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Principle : Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

  • Protocol :

    • Cell Seeding : Plate cells (e.g., NCI-H292, HEp-2, MCF-7, HL-60) in 96-well plates at a specific density and incubate for 24 hours to allow attachment.[6]

    • Treatment : Treat the cells with various concentrations of prodigiosin (and a vehicle control, e.g., DMSO) and incubate for a specified period (e.g., 72 hours).[6][7]

    • MTT Addition : Add MTT solution to each well and incubate for 3-4 hours to allow formazan crystal formation.

    • Solubilization : Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

    • Measurement : Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculation : Calculate the percentage of cell viability relative to the control and determine the IC50 value using dose-response curve analysis.

Caption: General Workflow for In Vitro Cytotoxicity Assessment (MTT Assay).

Genotoxicity: Comet Assay (Single Cell Gel Electrophoresis)

The Comet Assay is a sensitive method for detecting DNA damage in individual eukaryotic cells.

  • Principle : Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, leaving behind supercoiled DNA. Electrophoresis is then applied. Cells with damaged DNA (strand breaks) will have fragments that migrate away from the nucleus, forming a "comet tail," while undamaged DNA remains compact.

  • Protocol :

    • Cell Preparation : Harvest cells treated with prodigiosin and a control.

    • Slide Preparation : Mix cells with low-melting-point agarose and layer onto a pre-coated microscope slide.

    • Lysis : Immerse slides in a high-salt lysis solution to break down cell and nuclear membranes.

    • DNA Unwinding : Place slides in an alkaline electrophoresis buffer to unwind the DNA.

    • Electrophoresis : Subject the slides to an electric field.

    • Neutralization and Staining : Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide, SYBR Green).

    • Visualization : Visualize the "comets" using a fluorescence microscope and quantify the DNA damage (e.g., tail length, percentage of DNA in the tail) using imaging software.[4]

In Vivo Acute Toxicity: LD50 Determination in Mice

This protocol is used to determine the dose of a substance that is lethal to 50% of a test animal population.

  • Principle : Groups of animals are administered escalating doses of the substance to identify the dose range that causes mortality.

  • Protocol :

    • Animal Acclimatization : Acclimate male mice to laboratory conditions for a set period.

    • Dose Preparation : Prepare different doses of prodigiosin for administration.

    • Administration : Administer the prepared doses to different groups of mice via a specific route (e.g., intraperitoneally).

    • Observation : Observe the animals closely for signs of toxicity and mortality over a defined period (e.g., 24 hours).

    • LD50 Calculation : Record the number of deaths in each dose group and calculate the LD50 value using a statistical method (e.g., Probit analysis).

    • Histopathology : At the end of the observation period, euthanize surviving animals. Sample key organs (heart, liver, kidney, spleen, lung, intestine), fix them in formalin, process them into paraffin blocks, section, and stain with hematoxylin-eosin (H&E) for microscopic examination.

References

Methodological & Application

Prodigiosin: From Bacterial Fermentation to Purified Product - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction and purification of prodigiosin from bacterial cultures, primarily focusing on Serratia marcescens. Prodigiosin is a secondary metabolite renowned for its potent immunosuppressive and anticancer properties, making its efficient purification a critical step in drug discovery and development.

I. Overview of Prodigiosin Extraction and Purification

The overall workflow for obtaining pure prodigiosin involves several key stages: bacterial cultivation, cell harvesting, extraction of the pigment from the cell biomass, and subsequent purification using chromatographic techniques. The choice of solvents and chromatographic methods significantly impacts the final yield and purity of the compound.

Experimental Workflow for Prodigiosin Extraction and Purification

Prodigiosin Extraction and Purification Workflow cluster_0 Upstream Processing cluster_1 Downstream Processing cluster_2 Analysis Bacterial Culture Bacterial Culture (e.g., Serratia marcescens) Cell Harvesting Cell Harvesting (Centrifugation) Bacterial Culture->Cell Harvesting Solvent Extraction Solvent Extraction (e.g., Acidified Methanol/Ethanol) Cell Harvesting->Solvent Extraction Crude Prodigiosin Extract Crude Extract Solvent Extraction->Crude Prodigiosin Extract Purification Purification (Column Chromatography, HPLC) Crude Prodigiosin Extract->Purification Pure Prodigiosin Pure Prodigiosin Purification->Pure Prodigiosin Characterization Characterization (UV-Vis, MS, NMR) Pure Prodigiosin->Characterization

Caption: A general overview of the workflow for prodigiosin production and purification.

II. Quantitative Data Summary

The following tables summarize quantitative data from various studies on prodigiosin extraction and purification, providing a comparative overview of different methodologies.

Table 1: Prodigiosin Yield from Various Bacterial Strains and Extraction Methods

Bacterial StrainCulture MediumExtraction SolventReported YieldReference
Serratia rubidaeaPeanut oil cake mediumNot specified~40 g/L[1]
Serratia marcescens JNB5-1Not specifiedNot specified10.25 g/L[2]
Serratia marcescens Ka3Peptone glycerol with 1% HuangshuiNot specified48,341 mg/L[3][4]
Serratia marcescens ZPG19Optimized medium100% Methanol (pH 2)2142.75 ± 12.55 mg/L[5]
Serratia rubidaea RAM_AlexOptimized Nutrient BrothEthanol~1600.511 mg/L[6]
Serratia marcescensNutrient broth with lactoseEthanol17.8 mg/L[7]
Serratia marcescensNutrient broth with peptoneEthanol18.4 mg/L[7]

Table 2: Comparison of Solvents for Prodigiosin Extraction

SolventReported Efficiency/YieldNotesReference
Acidified MethanolEffective for direct extractionUsed for extraction from adsorbent resin.[8]
Ethanol15 mg/LFound to be the best among DMSO, methanol, acetone, acetonitrile, and chloroform in one study.[7]
Ethanol:Methanol (1:2 v/v)53.8 mg/mLHigh yield reported with this solvent mixture.[7]
Acetone692.1 units/cellLower yield compared to methanol in the same study.[9]
Methanol4986.9 units/cellReported as an ideal solvent for extracting the membrane-bound pigment.[9]
Petroleum Ether39.1 units/cellSignificantly lower yield.[9]

Table 3: Chromatographic Purification Parameters and Results

Chromatographic MethodStationary PhaseMobile Phase / EluentRf Value / Retention TimePurityReference
TLCSilica Gel 60 F254Chloroform:Ethyl Acetate (1:1 v/v)Not specifiedNot specified[10]
TLCSilica GelNot specified0.93Not specified[11]
TLCSilica GelNot specified0.85Not specified[12]
TLCSilica GelEthyl acetate:Chloroform:Acetone (65:30:5)0.67Not specified[5]
Column ChromatographySilica GelPetroleum Ether:Ethyl Acetate (gradient)Not specified≥80%[13]
Column ChromatographySilica Gel 60Toluene:Ethyl Acetate (9:1 v/v)Not specified98% (post-HPLC)[10]
HPLCC18Acetonitrile:Water (gradient)Symmetrical peak>98%[14]
HPLCC18Methanol:0.1% Glacial Acetic Acid2.0-4.0 min≥98%[13]
HPLCC18Not specified2.062 min94.84%[3]
HPLCC18Not specified16.65 min95.95%[12]

III. Experimental Protocols

Protocol 1: Extraction of Crude Prodigiosin from Serratia marcescens

This protocol details a common method for extracting prodigiosin from bacterial biomass using an acidified solvent.

  • Cell Harvesting:

    • Culture Serratia marcescens in a suitable broth medium (e.g., Peptone Glycerol Broth) at 28-30°C for 48-72 hours, or until desired pigmentation is achieved.

    • Transfer the culture broth to centrifuge tubes.

    • Centrifuge the broth at 8,000 x g for 20 minutes to pellet the bacterial cells.

    • Decant and discard the supernatant.

  • Solvent Extraction:

    • To the cell pellet, add acidified methanol (e.g., methanol with 4% v/v 1N HCl) or acidified ethanol at a ratio of approximately 10:1 (solvent volume to pellet weight).

    • Vortex or shake vigorously for 15-20 minutes to ensure complete lysis of the cells and solubilization of the pigment.

    • Centrifuge the mixture at 10,000 x g for 15 minutes to separate the cell debris.

    • Carefully collect the red-pigmented supernatant, which contains the crude prodigiosin extract.

  • Solvent Evaporation:

    • To obtain the dry crude extract, evaporate the solvent from the supernatant using a rotary evaporator at a temperature below 40°C.

    • The resulting red residue is the crude prodigiosin, ready for purification.

Protocol 2: Purification of Prodigiosin using Silica Gel Column Chromatography

This protocol describes the purification of the crude prodigiosin extract by column chromatography.

  • Column Packing:

    • Prepare a slurry of silica gel (60-120 mesh) in the initial elution solvent (e.g., petroleum ether or toluene).

    • Pack a glass chromatography column with the slurry, ensuring there are no air bubbles.

    • Allow the silica to settle, and then let the excess solvent drain until it is level with the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude prodigiosin extract in a minimal amount of the initial elution solvent (e.g., toluene or a mixture of petroleum ether and ethyl acetate).

    • Carefully load the dissolved sample onto the top of the silica gel column.

  • Elution:

    • Begin eluting the column with the initial, non-polar solvent.

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). A suggested gradient is as follows:

      • Petroleum Ether:Ethyl Acetate (50:1)

      • Petroleum Ether:Ethyl Acetate (20:1)

      • Petroleum Ether:Ethyl Acetate (10:1)

      • Petroleum Ether:Ethyl Acetate (5:1)[13]

    • Alternatively, a toluene:ethyl acetate system (e.g., 9:1 v/v) can be used.[10]

    • Collect the fractions as they elute from the column. The prodigiosin will typically appear as a distinct red band.

  • Fraction Analysis:

    • Analyze the collected fractions using Thin-Layer Chromatography (TLC) to identify those containing pure prodigiosin.

    • Pool the pure fractions and evaporate the solvent to obtain the purified prodigiosin.

Protocol 3: High-Performance Liquid Chromatography (HPLC) for Purity Analysis and Purification

HPLC is a high-resolution technique for the final purification and purity assessment of prodigiosin.

  • Sample Preparation:

    • Dissolve the purified prodigiosin from column chromatography in the HPLC mobile phase (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[13]

    • Mobile Phase: A gradient of methanol and water (containing 0.1% formic or acetic acid) or an isocratic mixture of methanol:acetonitrile:distilled water.[8][13]

    • Flow Rate: 0.8 - 1.0 mL/min.[8][13]

    • Detection Wavelength: 535 nm.[8][13]

    • Column Temperature: 25-30°C.[8]

  • Analysis and Collection:

    • Inject the sample into the HPLC system.

    • Monitor the chromatogram for the prodigiosin peak at its characteristic retention time.

    • For purification, a preparative or semi-preparative HPLC system can be used to collect the fraction corresponding to the prodigiosin peak.

    • The purity can be calculated from the peak area in the chromatogram.

IV. Prodigiosin Biosynthesis Regulatory Pathway

The production of prodigiosin in Serratia marcescens is a complex process regulated by a network of genes and signaling proteins. The core biosynthetic genes are organized in the pig operon (pigA-N).[1][11] Several regulatory proteins have been identified that influence the transcription of this operon.

Regulatory Pathway of Prodigiosin Synthesis in Serratia marcescens

Prodigiosin Synthesis Regulation cluster_genes Biosynthetic Genes cluster_product Final Product PtrA PtrA pig_operon pig Operon (pigA-N) PtrA->pig_operon + OmpR OmpR OmpR->pig_operon + PsrA PsrA PsrA->pig_operon + HexS HexS HexS->pig_operon - (at 37°C) CRP CRP CRP->pig_operon +/- (minor role) Prodigiosin Prodigiosin pig_operon->Prodigiosin

Caption: Key regulators of the prodigiosin (pig) biosynthetic operon in Serratia marcescens.

This diagram illustrates that proteins such as PtrA, OmpR, and PsrA act as positive regulators, promoting the transcription of the pig operon.[1][2] In contrast, HexS is involved in the thermoregulation of prodigiosin synthesis, repressing its production at higher temperatures (e.g., 37°C).[6] The cAMP receptor protein (CRP) appears to play a more minor role.[6] Understanding this regulatory network is crucial for the metabolic engineering of Serratia strains to enhance prodigiosin yields.

References

Prodigiosin as a Potent Immunosuppressive Agent in Murine Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for utilizing prodigiosin, a bacterial tripyrrole red pigment, as an immunosuppressive agent in mouse models of autoimmune disease. The information presented is collated from preclinical studies and is intended to guide researchers in the effective application of prodigiosin for therapeutic development.

Application Notes

Prodigiosin has demonstrated significant potential as a T-cell-specific immunosuppressant.[1] Its mechanism of action distinguishes it from conventional immunosuppressants like cyclosporin A. Instead of inhibiting interleukin-2 (IL-2) production, prodigiosin effectively disrupts the IL-2/IL-2R signaling pathway by inhibiting the expression of the IL-2 receptor alpha-chain (IL-2Rα).[1] This targeted action leads to the suppression of T-cell proliferation and differentiation, making it a promising candidate for T-cell-mediated autoimmune diseases.[1][2]

In vivo studies have validated the efficacy of prodigiosin in delaying the progression of autoimmune diabetes in non-obese diabetic (NOD) mice and mitigating the severity of collagen-induced arthritis (CIA) in DBA/1 mice.[1] Furthermore, prodigiosin has been shown to inhibit the in vivo induction of cytotoxic T lymphocytes at low doses with minimal myelotoxicity.[2]

Quantitative Data Summary

The following tables summarize the quantitative data from key in vivo studies on the immunosuppressive effects of prodigiosin in mouse models.

Table 1: Prodigiosin in the Non-Obese Diabetic (NOD) Mouse Model

ParameterVehicle ControlProdigiosin TreatmentReference
Mouse Strain NOD/ShiNOD/Shi[1]
Dosage -0.5 mg/kg[1]
Administration Intraperitoneal (i.p.) injection, dailyIntraperitoneal (i.p.) injection, daily[1]
Treatment Duration 10 to 30 weeks of age10 to 30 weeks of age[1]
Primary Outcome High incidence of diabetesMarkedly reduced blood glucose levels[1]
Histological Finding Severe insulitisSignificant reduction in cellular infiltration into pancreatic islets[1]

Table 2: Prodigiosin in the Collagen-Induced Arthritis (CIA) Mouse Model

ParameterVehicle ControlProdigiosin TreatmentReference
Mouse Strain DBA/1DBA/1[1]
Dosage -0.5 mg/kg[1]
Administration Intraperitoneal (i.p.) injection, every other dayIntraperitoneal (i.p.) injection, every other day[1]
Treatment Onset From the day of the first immunizationFrom the day of the first immunization[1]
Primary Outcome Progressive arthritis developmentDelayed onset and reduced severity of arthritis[1]

Table 3: Prodigiosin for In Vivo Inhibition of Cytotoxic T Lymphocytes (CTLs)

ParameterVehicle ControlProdigiosin 25-C TreatmentReference
Mouse Strain C57BL/6C57BL/6[2]
Dosage -0.5 mg/kg[2]
Administration Not specifiedNot specified[2]
Primary Outcome Induction of H-2 restricted CTLsInhibition of in vivo CTL induction[2]
Toxicity Marker Normal leukocyte and splenocyte countsLeukocyte and splenocyte counts comparable to non-sensitized mice[2]

Experimental Protocols

Protocol 1: Evaluation of Prodigiosin in the Collagen-Induced Arthritis (CIA) Mouse Model

This protocol is adapted from the methodology described by Han et al. (2001).

1. Animals and Housing:

  • Use male DBA/1 mice, 7-8 weeks old.
  • House mice in specific pathogen-free (SPF) conditions.

2. Induction of CIA:

  • Emulsify bovine type II collagen (2 mg/mL) in 0.05 M acetic acid with an equal volume of complete Freund's adjuvant (CFA) containing 4 mg/mL of Mycobacterium tuberculosis.
  • Administer 100 µL of the emulsion intradermally at the base of the tail on day 0.
  • On day 21, administer a booster injection of 100 µg of type II collagen emulsified in incomplete Freund's adjuvant.

3. Prodigiosin Administration:

  • Prepare prodigiosin in a suitable vehicle (e.g., PBS containing a low concentration of a solubilizing agent like DMSO, with the final DMSO concentration being non-toxic to the animals).
  • Beginning on the day of the first immunization (day 0), administer prodigiosin at a dose of 0.5 mg/kg via intraperitoneal (i.p.) injection every other day.
  • The control group should receive an equal volume of the vehicle.

4. Assessment of Arthritis:

  • Visually score the severity of arthritis in each paw daily or every other day, starting from day 21, using a graded scale (e.g., 0 = no swelling, 1 = mild swelling and erythema, 2 = moderate swelling, 3 = severe swelling and redness, 4 = maximal inflammation with joint rigidity).
  • The arthritis score for each mouse is the sum of the scores for all four paws.
  • Monitor the incidence of arthritis, defined as the percentage of mice with an arthritis score of 1 or greater.

5. Histological Analysis:

  • At the end of the experiment, sacrifice the mice and collect the hind paws.
  • Fix the paws in 10% neutral buffered formalin, decalcify, and embed in paraffin.
  • Section the paws and stain with hematoxylin and eosin (H&E) to assess synovial inflammation, pannus formation, and cartilage/bone erosion.

Protocol 2: Evaluation of Prodigiosin in the Non-Obese Diabetic (NOD) Mouse Model

This protocol is based on the study by Han et al. (2001).

1. Animals and Housing:

  • Use female NOD/Shi mice.
  • House mice in an SPF environment.

2. Prodigiosin Administration:

  • Prepare prodigiosin as described in Protocol 1.
  • From 10 weeks of age, administer prodigiosin daily at a dose of 0.5 mg/kg via i.p. injection until the end of the study (e.g., 30 weeks of age).
  • The control group should receive daily i.p. injections of the vehicle.

3. Monitoring of Diabetes:

  • Monitor blood glucose levels weekly from the tail vein using a glucometer.
  • Consider a mouse to be diabetic after two consecutive readings of >250 mg/dL.
  • Record the incidence of diabetes in both the treatment and control groups.

4. Histological Analysis of Pancreatic Islets:

  • At the termination of the study, sacrifice the mice and collect the pancreata.
  • Fix the pancreata in 10% neutral buffered formalin and embed in paraffin.
  • Section the pancreata and perform H&E staining.
  • Examine the pancreatic islets for signs of insulitis (infiltration of immune cells) and score the severity of insulitis.

Visualizations

experimental_workflow_cia cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_assessment Assessment start Start: DBA/1 Mice (7-8 weeks old) immunization Day 0: Induce CIA (Type II Collagen in CFA) start->immunization booster Day 21: Booster Injection (Type II Collagen in IFA) immunization->booster control Control Group: Vehicle (i.p., every other day) immunization->control prodigiosin Prodigiosin Group: 0.5 mg/kg (i.p., every other day) immunization->prodigiosin scoring Monitor Arthritis Incidence & Severity (Daily/Every Other Day from Day 21) booster->scoring histology End of Study: Histological Analysis of Paws scoring->histology

Caption: Experimental workflow for evaluating prodigiosin in a collagen-induced arthritis (CIA) mouse model.

prodigiosin_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL2 IL-2 IL2R IL-2 Receptor (IL-2Rα, β, γ) IL2->IL2R binds Jak3 Jak3 IL2R->Jak3 activates STAT5 STAT5 Jak3->STAT5 phosphorylates pSTAT5 p-STAT5 STAT5->pSTAT5 pSTAT5_dimer p-STAT5 Dimer pSTAT5->pSTAT5_dimer dimerizes Gene_Transcription Gene Transcription for T-cell Proliferation & Differentiation pSTAT5_dimer->Gene_Transcription translocates to nucleus and initiates Prodigiosin Prodigiosin Prodigiosin->IL2R inhibits expression of IL-2Rα

References

Application Notes and Protocols: Prodigiosin as a Therapeutic Agent Against Multidrug-Resistant Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prodigiosin, a vibrant red pigment produced by Serratia marcescens and other bacteria, has emerged as a promising therapeutic agent in oncology.[1] Of particular interest is its ability to circumvent multidrug resistance (MDR), a major obstacle in the successful treatment of cancer. Prodigiosin exhibits potent cytotoxic effects against a variety of cancer cell lines, including those that have developed resistance to conventional chemotherapeutic drugs.[1] Its mechanism of action is multifaceted, involving the induction of apoptosis, modulation of key signaling pathways, and potentially, the inhibition of drug efflux pumps. These application notes provide a comprehensive overview of the use of prodigiosin in targeting MDR cancer cells, including quantitative data on its efficacy and detailed protocols for key experimental procedures.

Data Presentation

Table 1: Cytotoxicity of Prodigiosin (IC50 Values) in Multidrug-Resistant (MDR) and Sensitive Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of prodigiosin in various cancer cell lines. This data highlights the potent cytotoxic activity of prodigiosin against both drug-sensitive and multidrug-resistant cancer cells.

Cell LineCancer TypeResistance PhenotypeIC50 (µM)Incubation Time (h)Reference
MCF-7Breast CancerSensitive<2 µg/mL (~5.8 µM)Not Specified[2]
MCF-7/ADR Breast Cancer Adriamycin-resistant Not Specified, but effective 48 [3]
MDA-MB-231Breast CancerTriple-negative0.06248[4]
MDA-MB-468Breast CancerTriple-negative0.26148[4]
K562Chronic Myelogenous LeukemiaSensitive54.06Not Specified
K562/ADR Chronic Myelogenous Leukemia Adriamycin-resistant Not Specified, but effective Not Specified
NCI/ADR-RESOvarian CancerAdriamycin-resistantNot Specified, but effectiveNot Specified
HepG2Liver CancerSensitive8.75 µg/mL (~27 µM)Not Specified[2]
H460Lung CancerSensitive7.7 µg/mL (~23 µM)Not Specified[2]
Caco-2Colon CancerSensitive357.27 µg/mLNot Specified

Note: The conversion from µg/mL to µM for prodigiosin is based on a molecular weight of approximately 323.4 g/mol . IC50 values can vary depending on the specific experimental conditions, such as cell density and passage number.

Signaling Pathways Modulated by Prodigiosin in MDR Cancer Cells

Prodigiosin has been shown to exert its anticancer effects by modulating several critical signaling pathways that are often dysregulated in cancer and contribute to multidrug resistance.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for cell proliferation and differentiation, and its aberrant activation is a hallmark of many cancers. Prodigiosin has been identified as a potent inhibitor of this pathway.[4] It acts by decreasing the phosphorylation of key components like LRP6 and DVL2, which leads to the degradation of β-catenin and subsequent downregulation of its target genes, such as cyclin D1, thereby inhibiting cancer cell proliferation.[4]

Wnt_Signaling_Pathway cluster_prodigiosin Prodigiosin Inhibition cluster_membrane cluster_cytoplasm cluster_nucleus Prodigiosin Prodigiosin LRP6 LRP6 Prodigiosin->LRP6  Inhibits Phosphorylation DVL DVL Prodigiosin->DVL  Inhibits Phosphorylation Wnt Wnt Frizzled Frizzled Wnt->Frizzled Frizzled->LRP6 LRP6->DVL p Axin_APC Axin APC DVL->Axin_APC | GSK3b GSK3β beta_catenin β-catenin GSK3b->beta_catenin p Axin_APC->GSK3b Proteasome Proteasome beta_catenin->Proteasome Degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Target_Genes Target Genes (e.g., Cyclin D1) TCF_LEF->Target_Genes Transcription

Caption: Prodigiosin inhibits the Wnt/β-catenin signaling pathway.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathway is another critical regulator of cell growth, proliferation, and survival. Prodigiosin has been shown to induce apoptosis in cancer cells by modulating the JNK and p38 MAPK pathways.[5] Activation of these stress-activated pathways can lead to the downregulation of anti-apoptotic proteins and the activation of pro-apoptotic factors, ultimately resulting in cell death.

MAPK_Signaling_Pathway cluster_input cluster_cascade cluster_downstream Prodigiosin Prodigiosin Cellular_Stress Cellular Stress Prodigiosin->Cellular_Stress ASK1 ASK1 Cellular_Stress->ASK1 MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 JNK JNK MKK4_7->JNK p AP1 AP-1 JNK->AP1 p38 p38 MKK3_6->p38 p Bcl2_family Bcl-2 family (e.g., Bim, Bax) p38->Bcl2_family Regulation AP1->Bcl2_family Transcription Apoptosis Apoptosis Bcl2_family->Apoptosis

Caption: Prodigiosin activates the JNK and p38 MAPK signaling pathways.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of prodigiosin against multidrug-resistant cancer cells.

Cell Culture and Maintenance of MDR Cancer Cell Lines

Objective: To maintain healthy and viable cultures of both drug-sensitive and multidrug-resistant cancer cell lines for subsequent experiments.

Materials:

  • Cancer cell lines (e.g., MCF-7 and MCF-7/ADR)

  • Complete growth medium (e.g., RPMI-1640 or DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Drug for maintaining resistance (e.g., Adriamycin for MCF-7/ADR)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Incubator (37°C, 5% CO2)

  • Laminar flow hood

Protocol:

  • Culture cells in T-75 flasks with complete growth medium in a humidified incubator at 37°C with 5% CO2.

  • For MDR cell lines, supplement the growth medium with the appropriate concentration of the resistance-inducing drug (e.g., 1 µM Adriamycin for MCF-7/ADR) to maintain the resistant phenotype.

  • Subculture the cells when they reach 80-90% confluency.

  • To subculture, aspirate the old medium and wash the cells once with sterile PBS.

  • Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until the cells detach.

  • Neutralize the trypsin by adding 5-7 mL of complete growth medium.

  • Centrifuge the cell suspension at 1000 rpm for 5 minutes.

  • Resuspend the cell pellet in fresh complete growth medium and plate into new flasks at the desired density.

Cell_Culture_Workflow Start Start with cryopreserved MDR cell line Thaw Thaw cells and plate in T-75 flask Start->Thaw Incubate Incubate at 37°C, 5% CO2 with drug-containing medium Thaw->Incubate Check_Confluency Monitor confluency (80-90%) Incubate->Check_Confluency Check_Confluency->Incubate No Subculture Subculture: Wash, Trypsinize, Neutralize, Centrifuge, Resuspend Check_Confluency->Subculture Yes New_Flask Plate into new flask with fresh medium Subculture->New_Flask Experiment Cells ready for experimentation Subculture->Experiment New_Flask->Incubate

Caption: Workflow for culturing multidrug-resistant cancer cells.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the IC50 value of prodigiosin in MDR cancer cells.

Materials:

  • MDR cancer cells

  • Prodigiosin stock solution (dissolved in DMSO)

  • Complete growth medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium and incubate for 24 hours.

  • Prepare serial dilutions of prodigiosin in complete growth medium. The final DMSO concentration should be less than 0.1%.

  • After 24 hours, replace the medium with 100 µL of medium containing different concentrations of prodigiosin. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48 or 72 hours at 37°C.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with prodigiosin.

Materials:

  • MDR cancer cells

  • Prodigiosin

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

  • Treat the cells with prodigiosin at the desired concentrations (e.g., IC50 and 2x IC50) for 24 or 48 hours. Include an untreated control.

  • Harvest the cells by trypsinization and collect the supernatant to include any floating apoptotic cells.

  • Wash the cells twice with cold PBS and centrifuge at 1500 rpm for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

    • Necrotic cells: Annexin V-negative, PI-positive

Western Blot Analysis for Apoptosis-Related and MDR Proteins

Objective: To investigate the effect of prodigiosin on the expression levels of key proteins involved in apoptosis (e.g., Bcl-2, Bax, Caspase-3) and multidrug resistance (e.g., P-glycoprotein).

Materials:

  • MDR cancer cells

  • Prodigiosin

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-P-glycoprotein, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Protocol:

  • Seed cells and treat with prodigiosin as described for the apoptosis assay.

  • After treatment, wash the cells with cold PBS and lyse them with RIPA buffer on ice for 30 minutes.

  • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

  • Determine the protein concentration using the BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Add ECL reagent and visualize the protein bands using a chemiluminescence imaging system.

  • Use β-actin as a loading control to normalize the expression of the target proteins.

Prodigiosin demonstrates significant potential as a therapeutic agent for overcoming multidrug resistance in cancer. Its ability to induce apoptosis and modulate key signaling pathways in MDR cancer cells provides a strong rationale for its further investigation and development. The protocols outlined in these application notes provide a framework for researchers to explore the multifaceted anticancer activities of this promising natural compound.

References

Application Notes and Protocols for Inducing Apoptosis in Cancer Cell Lines with Prodigiosin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Prodigiosin, a secondary metabolite red pigment produced by bacteria such as Serratia marcescens, has demonstrated significant potential as an anticancer agent. It exhibits cytotoxic effects against a wide array of cancer cell lines, with an average IC50 value of 2.1 μg/mL across more than 60 different lines. The primary mechanism of its anticancer activity is the induction of apoptosis, or programmed cell death. Prodigiosin has been shown to trigger apoptosis through multiple signaling pathways, making it a subject of great interest for cancer therapy research. These pathways include the intrinsic mitochondrial pathway, modulation of the Wnt/β-catenin and MAPK/ERK signaling cascades, and induction of endoplasmic reticulum stress.

This document provides detailed protocols for inducing and evaluating apoptosis in cancer cell lines using Prodigiosin, along with a summary of its efficacy and the key molecular pathways involved.

Data Presentation: Efficacy of Prodigiosin

The cytotoxic and pro-apoptotic effects of Prodigiosin have been quantified across various cancer cell lines. The following tables summarize key findings from published literature.

Table 1: IC50 Values of Prodigiosin in Various Cancer Cell Lines

Cell LineCancer TypeIC50 ValueTreatment DurationReference
NCI-H460Lung Cancer0.032 µMNot Specified
A549Lung Cancer0.077 µMNot Specified
DLD-1Colon Cancer0.079 µMNot Specified
HT-29Colon Cancer0.173 µMNot Specified
MDA-MB-231Breast Cancer62.52 nM48 hours
MDA-MB-468Breast Cancer261.2 nM48 hours
HCT116Colon Cancer>0.04 µg/mL72 hours
A375Melanoma1.25 µg/mLNot Specified
HeLaCervical Cancer1.2 µg/mL48 hours
HeLaCervical Cancer0.5 µg/mL72 hours
HepG2Liver Cancer8.75 µg/mL (27 µM)Not Specified
MCF-7Breast Cancer5.1 µg/mLNot Specified
HL-60Leukemia3.4 µg/mLNot Specified

Table 2: Apoptosis Induction in HeLa Cells

Prodigiosin ConcentrationTreatment DurationPercentage of Apoptotic Cells (Mean ± SD)Reference
0.5 µg/mL48 hours19.7 ± 1.4%
1.0 µg/mL48 hours23.7 ± 2.4%
2.0 µg/mL48 hours26.2 ± 2.3%

Key Signaling Pathways in Prodigiosin-Induced Apoptosis

Prodigiosin induces apoptosis through a multi-faceted approach, engaging several key cellular signaling pathways. The primary mechanism involves the mitochondrial or intrinsic pathway, characterized by the release of cytochrome c and apoptosis-inducing factor (AIF). This process is regulated by Bcl-2 family proteins, where Prodigiosin upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. The release of cytochrome c activates initiator caspase-9, which in turn activates executioner caspase-3, leading to the cleavage of cellular substrates like PARP and ultimately, cell death. Furthermore, Prodigiosin has been shown to inhibit the Wnt/β-catenin pathway and modulate the MAPK/ERK signaling cascade, both of which are crucial for cancer cell proliferation and survival.

G cluster_stimulus Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mito Mitochondrion cluster_nucleus Nucleus Prodigiosin Prodigiosin Wnt_Pathway Wnt/β-catenin Pathway Prodigiosin->Wnt_Pathway Inhibits ERK_Pathway ERK Pathway Prodigiosin->ERK_Pathway Activates ROS ↑ ROS Prodigiosin->ROS Bcl2 Bcl-2 Prodigiosin->Bcl2 Inhibits Bax Bax Prodigiosin->Bax Activates Apoptosis Apoptosis ERK_Pathway->Apoptosis Contributes to Mito Mitochondrial Outer Membrane Bcl2->Mito Inhibits Bax->Mito Promotes Pore Formation CytC Cytochrome c Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates PARP PARP Casp3->PARP Cleaves Mito->CytC Release Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Cleaved_PARP->Apoptosis

Prodigiosin-induced apoptosis signaling pathways.

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Cell Viability Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of Prodigiosin on a chosen cancer cell line.

G start Start step1 1. Seed cells in a 96-well plate start->step1 step2 2. Incubate for 24h (allow attachment) step1->step2 step3 3. Treat with serial dilutions of Prodigiosin step2->step3 step4 4. Incubate for 24-72h step3->step4 step5 5. Add MTT reagent to each well step4->step5 step6 6. Incubate for 2-4h (allow formazan formation) step5->step6 step7 7. Solubilize formazan crystals with DMSO step6->step7 step8 8. Measure absorbance at 570 nm step7->step8 step9 9. Calculate % viability and determine IC50 step8->step9 end End step9->end G start Start step1 1. Seed and treat cells with Prodigiosin start->step1 step2 2. Harvest cells (including supernatant) step1->step2 step3 3. Wash cells with cold PBS step2->step3 step4 4. Resuspend cells in 1X Binding Buffer step3->step4 step5 5. Add Annexin V-FITC and Propidium Iodide (PI) step4->step5 step6 6. Incubate for 15 min in the dark step5->step6 step7 7. Add 1X Binding Buffer step6->step7 step8 8. Analyze immediately by flow cytometry step7->step8 end End step8->end G start Start step1 1. Induce apoptosis with Prodigiosin start->step1 step2 2. Lyse cells on ice step1->step2 step3 3. Centrifuge and collect supernatant (cytosolic extract) step2->step3 step4 4. Add 2X Reaction Buffer with DTT to extract step3->step4 step5 5. Add DEVD-pNA colorimetric substrate step4->step5 step6 6. Incubate for 1-2h at 37°C step5->step6 step7 7. Measure absorbance at 405 nm step6->step7 end End step7->end G start Start step1 1. Prepare protein lysates from treated and control cells start->step1 step2 2. Determine protein concentration (e.g., BCA assay) step1->step2 step3 3. Separate proteins by SDS-PAGE step2->step3 step4 4. Transfer proteins to a PVDF membrane step3->step4 step5 5. Block membrane with 5% non-fat milk or BSA step4->step5 step6 6. Incubate with primary antibody (e.g., anti-Bax, anti-Bcl-2) step5->step6 step7 7. Incubate with HRP-conjugated secondary antibody step6->step7 step8 8. Detect signal using chemiluminescence (ECL) step7->step8 step9 9. Image and analyze band intensity step8->step9 end End step9->end

Prodigiosin: Application Notes for Natural Dyeing in Food and Textile Industries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Prodigiosin, a vibrant red pigment produced by various bacteria, most notably Serratia marcescens, presents a promising alternative to synthetic dyes in both the food and textile industries.[1] Its natural origin, coupled with inherent bioactive properties, including antimicrobial and potential anticancer activities, makes it a molecule of significant interest.[2] These application notes provide detailed protocols and data for the utilization of prodigiosin as a natural colorant.

Application in the Food Industry

Prodigiosin's intense red hue makes it a potential natural colorant for various food products. However, it is crucial to note that comprehensive toxicological studies for its approval as a food additive are still required. The following protocols are for research and development purposes.

Stability of Prodigiosin

The stability of prodigiosin is paramount for its application in food products, which may undergo various processing and storage conditions.

Table 1: Stability of Prodigiosin under Different Conditions

ParameterConditionStability OutcomeCitation
pH Acidic (pH 3-4)Stable, retains red color.[3]
Neutral (pH 7)Stable.[3]
Alkaline (pH 8-10)Color may shift to yellow/orange.[4]
Temperature 40-80°CGenerally stable.[5]
Light Natural LightSome degradation may occur over time.[5]
Experimental Protocol: Coloring Yogurt with Spray-Dried Prodigiosin

This protocol is based on the application of microencapsulated prodigiosin to enhance its stability and dispersibility in a food matrix.

Objective: To color yogurt using spray-dried prodigiosin microcapsules.

Materials:

  • Plain yogurt

  • Spray-dried prodigiosin microcapsules (produced using κ-carrageenan and maltodextrin as encapsulating agents)

  • Sterile mixing vessel

  • Homogenizer or high-speed mixer

Procedure:

  • Preparation of Prodigiosin Microcapsules: (For research purposes, commercially available spray-drying services can be utilized, or lab-scale spray dryers can be used). A solution of prodigiosin in ethyl acetate is mixed with a solution of κ-carrageenan and maltodextrin. The optimal spray-drying parameters are an inlet temperature of 200°C, a feed flow rate of 60 m³/h, a pressure of 1.5 bars, and a feed rate of 3 mL/min.[6]

  • Incorporation into Yogurt: Add a pre-determined amount of spray-dried prodigiosin powder to the plain yogurt in the mixing vessel. The exact amount will depend on the desired color intensity and the concentration of prodigiosin in the microcapsules.

  • Mixing: Gently but thoroughly mix the powder into the yogurt using a sterile spatula or spoon until a uniform color is achieved.

  • Homogenization (Optional): For a more uniform and stable color dispersion, the mixture can be homogenized.

  • Storage: Store the colored yogurt at refrigeration temperatures (4°C).

Workflow for Yogurt Coloring

G cluster_prep Prodigiosin Microcapsule Preparation cluster_yogurt Yogurt Coloring Process Prodigiosin Prodigiosin Solution Mixing_encap Mixing Prodigiosin->Mixing_encap Encapsulants κ-carrageenan + Maltodextrin Solution Encapsulants->Mixing_encap Spray_Drying Spray Drying (200°C inlet) Mixing_encap->Spray_Drying Microcapsules Prodigiosin Microcapsules Spray_Drying->Microcapsules Mixing_yogurt Mixing Microcapsules->Mixing_yogurt Yogurt Plain Yogurt Yogurt->Mixing_yogurt Homogenization Homogenization (Optional) Mixing_yogurt->Homogenization Colored_Yogurt Colored Yogurt Homogenization->Colored_Yogurt

Caption: Workflow for coloring yogurt with prodigiosin.

Note on Food Application Safety

While some studies on model organisms like Caenorhabditis elegans have suggested low toxicity of prodigiosin, comprehensive toxicological data for human consumption is not yet available.[7] Further research is imperative to establish the safety profile of prodigiosin before it can be considered for widespread use as a food colorant.[8]

Application in the Textile Industry

Prodigiosin's vibrant color and antimicrobial properties make it an excellent candidate for dyeing various textiles, offering a sustainable and functional alternative to synthetic dyes.

Quantitative Data: Prodigiosin Dyeing Parameters and Fastness Properties

The effectiveness of prodigiosin as a textile dye varies with the type of fabric and the dyeing conditions.

Table 2: Optimized Dyeing Conditions and Fastness Properties of Prodigiosin on Different Fabrics

FabricDyeing Temperature (°C)Dyeing Time (min)Optimal pHWashing Fastness (1-5)Rubbing Fastness (1-5)Light Fastness (1-5)Citation
Cotton 906034>4Good[9][10]
Polyester 110-13030-451.9 or 7.9ExcellentExcellentPoor[10][11]
Wool 70-10060-904GoodGood5 (with mordant)[10][12][13]
Silk 80302.1GoodGood-[14][15]

Fastness ratings are on a scale of 1 to 5, where 5 represents the best fastness.

Experimental Protocols for Textile Dyeing

Objective: To dye different types of fabric using a prodigiosin solution.

Materials:

  • Fabric samples (cotton, polyester, wool, silk)

  • Prodigiosin extract (dissolved in a suitable solvent, e.g., ethanol)

  • Dyeing bath (beakers or stainless steel dyeing containers)

  • Water bath or heating mantle

  • pH meter and buffers (for pH adjustment)

  • Detergent solution

  • Mordants (optional, e.g., potassium aluminum sulfate for wool)

G cluster_prep Preparation cluster_dyeing Dyeing Process Prodigiosin_Extract Prodigiosin Extract Dye_Bath Dye Bath Preparation (Water + Prodigiosin) Prodigiosin_Extract->Dye_Bath pH_Adjustment pH Adjustment Dye_Bath->pH_Adjustment Dyeing Dyeing (Specific Temp & Time) pH_Adjustment->Dyeing Fabric_Prep Fabric Scouring/Wetting Fabric_Prep->Dyeing Rinsing Rinsing (Warm & Cold Water) Dyeing->Rinsing Washing Washing (Detergent Solution) Rinsing->Washing Drying Drying Washing->Drying

Caption: General workflow for textile dyeing with prodigiosin.

  • Dye Bath Preparation: Prepare a dye bath with a prodigiosin concentration of approximately 1.25 g/L.[10] Adjust the pH to 3 using a suitable acid.

  • Dyeing: Immerse the pre-wetted cotton fabric in the dye bath. Heat the bath to 90°C and maintain for 60 minutes.[9]

  • Post-treatment: After dyeing, rinse the fabric with warm and then cold water. Wash with a mild detergent solution to remove any unfixed dye.

  • Drying: Air dry or tumble dry at a low temperature.

  • Dye Bath Preparation: Prepare a nanosuspension of prodigiosin micelles. Adjust the pH to 1.9 or 7.9.[11]

  • Dyeing: Immerse the polyester fabric in the dye bath. Heat to 110°C and maintain for 30 minutes.[11]

  • Post-treatment and Drying: Follow the same post-treatment and drying steps as for cotton.

  • Mordanting (Optional but Recommended): Pre-mordant the wool fabric with a metal salt like potassium aluminum sulfate to improve color fastness.

  • Dye Bath Preparation: Prepare the dye bath and adjust the pH to 4.

  • Dyeing: Immerse the wool fabric and heat to 70°C for 90 minutes.[12][13]

  • Post-treatment and Drying: Follow the same post-treatment and drying steps as for cotton.

  • Dye Bath Preparation: Prepare a prodigiosin suspension with a concentration of around 70 mg/L and adjust the pH to 2.1.[14][15]

  • Dyeing: Immerse the silk fabric and heat to 80°C for 30 minutes.[14][15]

  • Post-treatment and Drying: Follow the same post-treatment and drying steps as for cotton.

Prodigiosin Biosynthesis Pathway

Prodigiosin is a secondary metabolite synthesized via a bifurcated pathway involving the condensation of two pyrrole precursors: 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC) and 2-methyl-3-amylpyrrole (MAP).[16][17] The genes responsible for this biosynthesis are organized in the pig gene cluster.[5][18][19]

G cluster_pathway Prodigiosin Biosynthesis cluster_map MAP Biosynthesis cluster_mbc MBC Biosynthesis Pyruvate Pyruvate MAP_intermediate Intermediate Pyruvate->MAP_intermediate Octenal 2-Octenal Octenal->MAP_intermediate MAP 2-Methyl-3-amylpyrrole (MAP) MAP_intermediate->MAP pigD, pigE, pigB pigC pigC (Condensing Enzyme) MAP->pigC pigD_E_B pigD, pigE, pigB Proline L-Proline MBC_intermediate Intermediates Proline->MBC_intermediate Serine L-Serine Serine->MBC_intermediate Malonyl_CoA Malonyl-CoA Malonyl_CoA->MBC_intermediate MBC 4-Methoxy-2,2'-bipyrrole- 5-carbaldehyde (MBC) MBC_intermediate->MBC pigA, pigF-N MBC->pigC pigA_F_N pigA, pigF-N Prodigiosin Prodigiosin pigC->Prodigiosin

Caption: Prodigiosin biosynthesis pathway.

The biosynthesis of prodigiosin begins with the production of two key precursors. The synthesis of 2-methyl-3-amylpyrrole (MAP) involves the enzymes encoded by the pigD, pigE, and pigB genes, which utilize pyruvate and 2-octenal.[20] Concurrently, 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC) is synthesized from L-proline, L-serine, and malonyl-CoA by the action of enzymes encoded by the pigA and pigF-N genes.[21] Finally, the condensing enzyme PigC catalyzes the ligation of MAP and MBC to form the final prodigiosin molecule.[17]

References

Application Notes and Protocols for the Quantification of Prodigiosin Production in Serratia marcescens

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Prodigiosin, a vibrant red tripyrrole pigment produced by Serratia marcescens and other bacteria, has garnered significant interest in the pharmaceutical and biotechnology sectors.[1][2][3] This secondary metabolite exhibits a broad spectrum of bioactivities, including antibacterial, antifungal, antimalarial, immunosuppressive, and anticancer properties.[1][3][4] Accurate and reproducible quantification of prodigiosin is crucial for optimizing its production, understanding its biosynthesis and regulation, and developing it as a therapeutic agent. These application notes provide detailed protocols for the extraction and quantification of prodigiosin from Serratia marcescens cultures, summarize quantitative data from various studies, and illustrate the key signaling pathways involved in its production.

Data Presentation: Quantitative Prodigiosin Production

The yield of prodigiosin is highly dependent on the Serratia marcescens strain and the culture conditions employed. Below is a summary of prodigiosin production under various optimized conditions reported in the literature.

Culture Medium/SubstrateSerratia marcescens StrainKey ParametersProdigiosin Yield (mg/L)Reference
Cassava Wastewater + 2% MannitolUCP 1549pH 7, 28°C, 48h49,500
Peanut Seed BrothNot SpecifiedNot Specified38,750[5]
Sesame Seed BrothNot SpecifiedNot Specified16,680[5]
Peptone Glycerol Medium + 1% HuangshuiKa360h fermentation48,341
CaseinNot SpecifiedNot Specified4,280[5]
EthanolNot SpecifiedNot Specified3,000[5]
Optimized Fermentation MediumNot SpecifiedBox-Behnken design2142.75[6]
(NH4)2PO4 + SaltNot SpecifiedFactorial design1,397[5]
GlucoseNot SpecifiedNot Specified5[5]

Note: The significant variation in yields highlights the importance of optimizing culture parameters such as nutrient sources, pH, temperature, and aeration for maximal prodigiosin production.[2][5][7]

Experimental Protocols

Protocol 1: Extraction of Prodigiosin

This protocol describes methods for extracting prodigiosin from Serratia marcescens biomass.

Materials:

  • Serratia marcescens culture broth

  • Centrifuge and centrifuge tubes

  • Extraction Solvents:

    • Option A: Acidified Ethanol (96 mL ethanol + 4 mL 1M HCl)[8]

    • Option B: Ethyl Acetate:Acetone (2:1, v/v)[4]

    • Option C: Acidified Methanol (pH 2)[6]

  • Rotary shaker

  • Spectrophotometer or HPLC system

Procedure:

  • Harvesting Bacterial Cells: Centrifuge the Serratia marcescens culture broth at 8,000 x g for 15-30 minutes at 4°C to pellet the bacterial cells.[4][9] Discard the supernatant.

  • Solvent Extraction:

    • Resuspend the cell pellet in the chosen extraction solvent. The volume of solvent will depend on the size of the pellet. A common starting point is a 1:10 ratio of pellet volume to solvent volume.

    • For efficient extraction, agitate the mixture vigorously. This can be done by vortexing or by incubating on a rotary shaker at 200 rpm for 3 hours at 28°C.[4]

  • Separation of Pigment: Centrifuge the mixture again at 4,000 x g for 15 minutes at 4°C to pellet the cell debris.[4][6]

  • Collection: Carefully collect the supernatant, which now contains the dissolved prodigiosin. This red-pigmented extract can be used for quantification.

Protocol 2: Quantification of Prodigiosin by Spectrophotometry

This is a rapid and common method for estimating prodigiosin concentration.

Materials:

  • Prodigiosin extract (from Protocol 1)

  • Spectrophotometer

  • Cuvettes

Procedure:

  • Sample Preparation: If necessary, dilute the prodigiosin extract with the same solvent used for extraction to ensure the absorbance reading is within the linear range of the spectrophotometer (typically 0.1 - 1.0).

  • Absorbance Measurement: Measure the absorbance of the extract at 534-536 nm.[10][11] Use the extraction solvent as a blank.

  • Calculation: The concentration of prodigiosin can be estimated using specific formulas provided in the literature, or by creating a standard curve with purified prodigiosin. One commonly used formula is: Prodigiosin (Units/cell) = [OD534 - (1.381 * OD620)] / OD620, where OD534 is the absorbance of the pigment and OD620 is the absorbance of the bacterial cell culture before extraction.[8] Note: This formula provides a relative quantification. For absolute quantification, a standard curve is recommended.

Protocol 3: Quantification and Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC provides a more accurate quantification and can also assess the purity of the prodigiosin extract.

Materials:

  • Prodigiosin extract (from Protocol 1, filtered through a 0.2 µm filter)

  • HPLC system with a C18 column (e.g., Agilent, Zorbax SB C18)[6]

  • Mobile Phase: Acetonitrile and 10 mM ammonium acetate (85:15 v/v)[6]

  • Prodigiosin standard of known concentration

Procedure:

  • System Setup: Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min. Set the column temperature to 40°C and the detector wavelength to 535 nm.[6]

  • Standard Curve Generation: Prepare a series of dilutions of the prodigiosin standard in the mobile phase. Inject each standard and record the peak area. Plot a standard curve of peak area versus concentration.

  • Sample Analysis: Inject the filtered prodigiosin extract into the HPLC system.

  • Data Analysis: Identify the peak corresponding to prodigiosin based on the retention time of the standard. Determine the peak area of prodigiosin in the sample.

  • Quantification: Use the standard curve to calculate the concentration of prodigiosin in the sample. The purity can be estimated by the relative area of the prodigiosin peak compared to the total area of all peaks in the chromatogram.[4]

Visualization of Regulatory Pathways and Experimental Workflow

Prodigiosin Biosynthesis Regulation

The production of prodigiosin in Serratia marcescens is a tightly regulated process controlled by a complex network of transcriptional regulators that modulate the expression of the pig gene cluster (pigA-N), which is responsible for its biosynthesis.[1][3]

Prodigiosin_Regulation cluster_regulators Transcriptional Regulators cluster_pig Prodigiosin Biosynthesis RcsB RcsB pig_operon pigA-N operon RcsB->pig_operon negatively regulates OmpR OmpR OmpR->pig_operon positively regulates PtrA PtrA PtrA->pig_operon positively regulates HexS HexS HexS->pig_operon represses at 37°C Prodigiosin Prodigiosin pig_operon->Prodigiosin synthesizes

Caption: Key transcriptional regulators of the prodigiosin (pig) biosynthetic operon in Serratia marcescens.

Experimental Workflow for Prodigiosin Quantification

The overall process for quantifying prodigiosin involves several key steps, from bacterial culture to data analysis.

Prodigiosin_Quantification_Workflow Culture 1. S. marcescens Culture (Optimized Conditions) Harvest 2. Cell Harvesting (Centrifugation) Culture->Harvest Extraction 3. Prodigiosin Extraction (Solvent Addition & Agitation) Harvest->Extraction Separation 4. Separation of Extract (Centrifugation) Extraction->Separation Quantification 5. Quantification Separation->Quantification Spectrophotometry Spectrophotometry (Absorbance at 535 nm) Quantification->Spectrophotometry Rapid Estimation HPLC HPLC (Peak Area Analysis) Quantification->HPLC Accurate Quantification & Purity Data_Analysis 6. Data Analysis & Interpretation Spectrophotometry->Data_Analysis HPLC->Data_Analysis

References

Application Notes and Protocols: Formulation of Prodigiosin for In Vivo Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prodigiosin, a vibrant red pigment produced by Serratia marcescens and other bacteria, has garnered significant attention in the scientific community for its potent anticancer, immunosuppressive, and antimicrobial properties. Its mechanism of action often involves the induction of apoptosis in cancer cells, with minimal toxicity to normal cells. However, the inherent hydrophobicity of Prodigiosin presents a significant challenge for its clinical application, leading to poor solubility, low bioavailability, and rapid clearance from the body. To overcome these limitations, various nanoformulation strategies are being explored to enhance the in vivo delivery and therapeutic efficacy of this promising natural compound.

These application notes provide an overview of current formulation strategies for Prodigiosin, summarize available in vivo efficacy data, and offer detailed protocols for the preparation and characterization of Prodigiosin-loaded nanoparticles. Additionally, we visualize a key signaling pathway involved in Prodigiosin's anticancer activity.

Data Presentation: In Vivo Efficacy of Prodigiosin Nanoformulations

The following tables summarize the available quantitative data on the in vivo efficacy of different Prodigiosin nanoformulations. It is important to note that direct comparative studies are limited, and the presented data is collated from individual studies. Further research is required to establish a definitive comparative efficacy profile.

Table 1: In Vivo Tumor Growth Inhibition of Prodigiosin Formulations

FormulationAnimal ModelCancer Cell LineTreatment Dose & RegimenTumor Volume ReductionSurvival RateReference
Free ProdigiosinBALB/c miceLewis Lung CarcinomaNot specified34.18% after 28 daysNot reported[1][2]
DGL/CSA-PNPsNude miceChoriocarcinoma (JEG3)Not specifiedSignificantly inhibited>70% (vs. <25% in control)[3]
Data UnavailableFuture Studies Needed
Data UnavailableFuture Studies Needed

DGL/CSA-PNPs: Dendrigraft poly-L-lysines/Chondroitin Sulfate A - Prodigiosin Nanoparticles

Table 2: Pharmacokinetic Parameters of Prodigiosin Nanoformulations

FormulationAnimal ModelDose & RouteCmax (µg/mL)t1/2 (h)AUC (µg·h/mL)Relative Bioavailability (%)Reference
Data UnavailableFuture Studies Needed
Data UnavailableFuture Studies Needed
Data UnavailableFuture Studies Needed

Cmax: Maximum plasma concentration; t1/2: Half-life; AUC: Area under the curve. Note: The lack of comprehensive pharmacokinetic data highlights a critical gap in the current research landscape for Prodigiosin nanoformulations.

Experimental Protocols

The following are generalized protocols for the preparation of Prodigiosin-loaded nanoformulations. These should be considered as a starting point, and optimization is necessary for specific applications and nanoparticle characteristics.

Protocol 1: Preparation of Prodigiosin-Loaded Polymeric Nanoparticles (e.g., PLGA)

Materials:

  • Prodigiosin

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Poly(vinyl alcohol) (PVA)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Deionized water

  • Dialysis membrane (MWCO 10-14 kDa)

Equipment:

  • Probe sonicator or homogenizer

  • Magnetic stirrer

  • Rotary evaporator

  • Centrifuge

  • Particle size analyzer

  • Spectrophotometer

Methodology:

  • Oil Phase Preparation: Dissolve a specific amount of Prodigiosin and PLGA in an appropriate volume of DCM.

  • Aqueous Phase Preparation: Prepare a solution of PVA in deionized water (e.g., 1-5% w/v).

  • Emulsification: Add the oil phase to the aqueous phase dropwise while sonicating or homogenizing on an ice bath. The sonication/homogenization parameters (power, time) will need to be optimized to achieve the desired particle size.

  • Solvent Evaporation: Stir the resulting oil-in-water emulsion at room temperature for several hours to allow the DCM to evaporate. A rotary evaporator can be used to expedite this process.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.

  • Washing: Wash the nanoparticle pellet with deionized water multiple times to remove excess PVA and unencapsulated drug.

  • Resuspension/Lyophilization: Resuspend the final nanoparticle pellet in deionized water or lyophilize for long-term storage.

Characterization:

  • Particle Size and Zeta Potential: Determined by dynamic light scattering (DLS).

  • Encapsulation Efficiency and Drug Loading: The amount of encapsulated Prodigiosin is determined by dissolving a known amount of nanoparticles in a suitable solvent and measuring the Prodigiosin concentration using a spectrophotometer at its maximum absorbance wavelength (~535 nm).

    • Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

    • Drug Loading (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

Protocol 2: Preparation of Prodigiosin-Loaded Liposomes

Materials:

  • Prodigiosin

  • Soybean Phosphatidylcholine (SPC) or other suitable lipids

  • Cholesterol

  • Chloroform and Methanol mixture (e.g., 2:1 v/v)

  • Phosphate Buffered Saline (PBS) pH 7.4

Equipment:

  • Rotary evaporator

  • Bath sonicator or extruder

  • Magnetic stirrer

  • Dialysis membrane

Methodology:

  • Lipid Film Hydration: Dissolve Prodigiosin, SPC, and cholesterol in the chloroform:methanol mixture in a round-bottom flask.

  • Film Formation: Remove the organic solvents using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.

  • Hydration: Hydrate the lipid film with PBS (pH 7.4) by gentle rotation of the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

  • Size Reduction: To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension can be sonicated in a bath sonicator or extruded through polycarbonate membranes with a defined pore size.

  • Purification: Remove unencapsulated Prodigiosin by dialysis against PBS.

Characterization:

  • Vesicle Size and Zeta Potential: Determined by DLS.

  • Encapsulation Efficiency: Determined by separating the liposomes from the unencapsulated drug (e.g., by centrifugation or dialysis) and quantifying the amount of Prodigiosin in the liposomal fraction.

Mandatory Visualization

Signaling Pathway

Prodigiosin has been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The diagram below illustrates a simplified representation of the MAPK/ERK cascade, a key pathway in regulating cell proliferation and survival, which can be targeted by Prodigiosin.

Prodigiosin_MAPK_Pathway Prodigiosin Prodigiosin RAS RAS Prodigiosin->RAS Inhibits Apoptosis Apoptosis Prodigiosin->Apoptosis Induces CellSurfaceReceptor Cell Surface Receptor CellSurfaceReceptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors Activates Proliferation Cell Proliferation & Survival TranscriptionFactors->Proliferation Prodigiosin_Workflow Formulation Nanoformulation (e.g., PLGA, Liposomes) Characterization Physicochemical Characterization (Size, Zeta, EE%) Formulation->Characterization InVitro In Vitro Studies (Cytotoxicity, Release) Characterization->InVitro InVivo_Model In Vivo Animal Model (e.g., Tumor Xenograft) InVitro->InVivo_Model PK_Studies Pharmacokinetic & Biodistribution Studies InVivo_Model->PK_Studies Efficacy_Studies Efficacy Studies (Tumor Growth, Survival) InVivo_Model->Efficacy_Studies Data_Analysis Data Analysis & Conclusion PK_Studies->Data_Analysis Efficacy_Studies->Data_Analysis

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Prodigiosin Production from Serratia marcescens

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the yield of Prodigiosin from Serratia marcescens fermentation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for Prodigiosin production?

A1: The optimal temperature for Prodigiosin production by Serratia marcescens is generally between 25°C and 30°C.[1][2][3][4] Production of the pigment is often significantly inhibited at temperatures above 37°C.[5][6] Some studies have shown maximal production at temperatures as low as 22°C.[7]

Q2: What is the ideal pH for the fermentation medium?

A2: A neutral to slightly alkaline pH, typically between 7.0 and 9.0, is optimal for Prodigiosin production.[2][7][8]

Q3: Which carbon and nitrogen sources are most effective for high-yield fermentation?

A3: A variety of carbon and nitrogen sources can be used. Sucrose, fructose, and glucose are effective carbon sources.[9][10] Peptone and yeast extract are commonly used as effective organic nitrogen sources.[1][8][9] Some studies have also found success with alternative, cost-effective substrates like peanut seed powder.[10]

Q4: How does aeration and agitation affect Prodigiosin yield?

A4: Aeration is crucial for Prodigiosin production. Shaker conditions, typically around 150 rpm, have been shown to be ideal.[2][11] Increased oxygen availability can lead to a significant increase in product yield per cell.[12] However, some studies have also reported successful production under static conditions.[2]

Q5: What is the typical incubation time for optimal Prodigiosin production?

A5: The optimal incubation time generally ranges from 48 to 72 hours.[3][4] Prodigiosin is a secondary metabolite, meaning its production typically occurs during the stationary phase of bacterial growth.[13]

Troubleshooting Guide

Issue 1: Low or No Pigment Production

  • Possible Cause: Incorrect incubation temperature.

    • Solution: Ensure the incubation temperature is maintained between 25-30°C.[1][2][3][4] Avoid temperatures above 37°C, as this can inhibit pigment production.[5][6]

  • Possible Cause: Suboptimal pH of the medium.

    • Solution: Adjust the initial pH of the fermentation medium to a range of 7.0-9.0.[2][7][8]

  • Possible Cause: Inappropriate carbon or nitrogen source.

    • Solution: Optimize the medium composition. Consider using sucrose or fructose as the carbon source and peptone or yeast extract as the nitrogen source.[1][8][9][10]

  • Possible Cause: Insufficient aeration.

    • Solution: Ensure adequate aeration by using a shaker at approximately 150 rpm.[2][11]

Issue 2: Inconsistent Prodigiosin Yields

  • Possible Cause: Variability in inoculum preparation.

    • Solution: Standardize the inoculum size and age. Use a fresh overnight culture to inoculate the production medium.

  • Possible Cause: Inconsistent media composition.

    • Solution: Prepare the fermentation medium with consistent component concentrations. Ensure all components are fully dissolved and the medium is well-mixed before sterilization.

  • Possible Cause: Fluctuations in incubation conditions.

    • Solution: Use a calibrated incubator and shaker to maintain consistent temperature and agitation speed throughout the fermentation process.

Issue 3: Difficulty in Extracting Prodigiosin

  • Possible Cause: Inefficient cell lysis.

    • Solution: Employ effective cell disruption methods. Sonication can be a useful technique to improve the release of the intracellular pigment.[9]

  • Possible Cause: Use of an inappropriate solvent.

    • Solution: Acidified ethanol or methanol are commonly used and effective solvents for Prodigiosin extraction.[8][11] A solvent system of ethyl acetate and acetone has also been shown to be effective.[14]

  • Possible Cause: Suboptimal extraction parameters.

    • Solution: Optimize the solvent-to-fermentation-broth ratio, extraction temperature, and extraction time. For example, a ratio of 9.12:1 (solvent:fermentation liquid), a temperature of 25.35°C, and a time of 30.33 minutes have been reported as optimal in one study.[9]

Data on Optimized Fermentation Parameters

Table 1: Effect of Various Parameters on Prodigiosin Yield

ParameterOptimized ConditionReported Prodigiosin YieldReference
Carbon Source Sucrose (16.29 g/L)1653.95 ± 32.12 mg/L[9]
Fructose2016.49 (Arbitrary Units)[10]
Nitrogen Source Peptone (11.76 g/L)1653.95 ± 32.12 mg/L[9]
Tryptone1020.4 (Arbitrary Units)[8]
pH 9870 unit/cell[7]
725.00 mg/ml[1]
Temperature 22°C870 unit/cell[7]
25°C25.10 µg/L[1]
Agitation 150 rpm516.03 ± 15.84 PU/cell[11]
Incubation Time 48-72 hours-[3][4]

Experimental Protocols

1. Protocol for Optimization of Fermentation Medium

  • Prepare Base Medium: Prepare a nutrient broth base medium.

  • Vary Carbon Sources: Supplement the base medium with different carbon sources (e.g., glucose, sucrose, fructose, lactose) at a concentration of 1% (w/v).[10]

  • Vary Nitrogen Sources: In separate flasks, supplement the base medium with different organic and inorganic nitrogen sources (e.g., tryptone, yeast extract, ammonium chloride, ammonium sulfate) at a concentration of 0.5% (w/v).[8][10]

  • Inoculation: Inoculate each flask with 1 ml of an overnight culture of Serratia marcescens.

  • Incubation: Incubate the flasks on a rotary shaker at 30°C for 24-48 hours.[8][10]

  • Prodigiosin Estimation: After incubation, extract the pigment and measure the absorbance to determine the prodigiosin concentration.

2. Protocol for Prodigiosin Extraction

  • Harvest Cells: Centrifuge the fermentation broth (e.g., at 8000 g for 30 minutes) to pellet the bacterial cells.[5]

  • Solvent Addition: Resuspend the cell pellet in acidified ethanol (e.g., 96 mL of 95% ethanol and 4 mL of 37% HCl) or acidified methanol.[11]

  • Extraction: Shake the mixture vigorously (e.g., at 200 rpm for 15 minutes) to facilitate pigment extraction.[7]

  • Clarification: Centrifuge the mixture again to remove cell debris.

  • Quantification: Measure the absorbance of the supernatant at 535 nm using a spectrophotometer.[7]

Visualizations

experimental_workflow cluster_prep Preparation cluster_ferm Fermentation cluster_extract Extraction & Analysis inoculum Inoculum Preparation (Overnight Culture) fermentation Fermentation (Controlled Temp, pH, Agitation) inoculum->fermentation media Media Preparation (Optimized Components) media->fermentation harvest Cell Harvesting (Centrifugation) fermentation->harvest extraction Solvent Extraction (Acidified Ethanol/Methanol) harvest->extraction quantification Prodigiosin Quantification (Spectrophotometry at 535 nm) extraction->quantification

Caption: A generalized workflow for Prodigiosin production and extraction.

prodigiosin_pathway cluster_precursors Precursor Biosynthesis cluster_pathway Prodigiosin Biosynthesis Pathway cluster_regulation Genetic Regulation proline L-Proline map 2-methyl-3-n-amyl-pyrrole (MAP) proline->map pyruvate Pyruvate pyruvate->map serine L-Serine mbc 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC) serine->mbc methionine L-Methionine methionine->mbc prodigiosin Prodigiosin map->prodigiosin Condensation mbc->prodigiosin Condensation pig_cluster pig Gene Cluster (pigA-P) pig_cluster->map Encodes enzymes for synthesis pig_cluster->mbc Encodes enzymes for synthesis

Caption: Simplified biosynthetic pathway of Prodigiosin in Serratia marcescens.

References

"stabilizing Prodigiosin against degradation by light and pH"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the stabilization of Prodigiosin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating the degradation of Prodigiosin caused by light and varying pH levels. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative stability data to assist in your research and development efforts.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and experimentation of Prodigiosin, focusing on its inherent instability.

Problem Potential Cause Recommended Solution
Rapid loss of red color in solution when exposed to ambient light. PhotodegradationWork under red light conditions or in the dark whenever possible. Store Prodigiosin solutions and treated samples in amber vials or wrap containers in aluminum foil. For experiments requiring light exposure, consider encapsulation or the addition of photostabilizers.
Color of Prodigiosin solution shifts from red to orange/yellow. Increase in pH (alkaline conditions)Buffer the solution to a pH between 4.0 and 7.0. If working in a biological system where pH may fluctuate, consider encapsulation to protect the molecule from the external environment.
Precipitation of Prodigiosin from aqueous solutions. Poor water solubilityFor aqueous applications, enhance solubility through encapsulation with agents like β-cyclodextrin or κ-carrageenan. Alternatively, use a co-solvent system, being mindful of its compatibility with your experimental setup.
Inconsistent results in bioactivity assays. Degradation of Prodigiosin during the experimentPrepare fresh solutions of Prodigiosin for each experiment. Protect the experimental setup from light. Monitor and control the pH of the medium throughout the assay. Run a stability control alongside your experiment to quantify any degradation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of Prodigiosin degradation?

A1: Prodigiosin is highly susceptible to degradation from two main environmental factors: light and non-neutral pH. Exposure to white or blue light can cause rapid photodegradation.[1][2] Additionally, its stability and color are pH-dependent, with alkaline conditions (pH 8-12) leading to instability and a color change from its characteristic red to orange or yellow.

Q2: How can I safely store my Prodigiosin samples?

A2: For optimal stability, Prodigiosin, whether in solid form or in solution, should be stored in a cold, dark environment, such as a refrigerator or freezer, in a tightly sealed container to prevent exposure to light and air. Using amber glass vials or wrapping containers in aluminum foil is highly recommended.

Q3: What wavelengths of light are most damaging to Prodigiosin?

A3: Studies have shown that Prodigiosin is degraded by white and blue light.[1][2] Conversely, it is relatively stable under red and far-red light conditions.[1][2] Therefore, if experiments must be conducted under illumination, using a red light source is advisable.

Q4: What is the optimal pH range for maintaining the stability of Prodigiosin?

A4: Prodigiosin is most stable in acidic to neutral pH, typically within the range of 4.0 to 8.0. In highly alkaline environments, the molecule becomes unstable.

Q5: Can I use antioxidants to stabilize Prodigiosin?

A5: While Prodigiosin itself possesses antioxidant properties, the use of external antioxidants to prevent its degradation is a plausible strategy, particularly against oxidative photodegradation. Common antioxidants such as ascorbic acid (Vitamin C) or tocopherol (Vitamin E) could theoretically be used, though specific protocols for their use with Prodigiosin are not extensively documented in current literature. Experimentation would be required to determine optimal concentrations and efficacy.

Q6: What is encapsulation and how does it help stabilize Prodigiosin?

A6: Encapsulation is a process where the active molecule (Prodigiosin) is enclosed within a protective shell of another material. This can shield it from direct exposure to light and fluctuations in pH. Common encapsulating agents include cyclodextrins and polysaccharides like κ-carrageenan and maltodextrin. Encapsulation can also improve the water solubility of Prodigiosin.

Quantitative Stability Data

The following tables summarize the stability of Prodigiosin under various conditions based on available literature.

Table 1: Stability of Prodigiosin under Light Exposure

Light ConditionExposure Time (hours)Remaining Prodigiosin (%)Reference
Natural Light4~60%[3]
White Light (<100 µmol m⁻² s⁻¹)Not specifiedDegraded[1][2]
Blue Light (<100 µmol m⁻² s⁻¹)Not specifiedDegraded[1][2]
Red LightNot specifiedNot Degraded[1][2]
Far-Red LightNot specifiedNot Degraded[1][2]

Table 2: Stability and Color of Prodigiosin at Different pH Values

pHStabilityObserved ColorReference
2-5StablePink/Red[4]
6-7StableRed[4]
8Less StableRed to Orange[3]
9-12UnstableOrange/Yellow[3][4]

Experimental Protocols

Protocol 1: General Procedure for Assessing Prodigiosin Stability

This protocol provides a framework for testing the stability of your Prodigiosin sample under different conditions.

  • Preparation of Prodigiosin Stock Solution: Dissolve a known amount of purified Prodigiosin in a suitable solvent (e.g., ethanol or methanol) to create a concentrated stock solution. Protect from light.

  • Preparation of Test Solutions: Dilute the stock solution in an appropriate buffer or medium to a final concentration suitable for spectrophotometric analysis (e.g., an absorbance of ~1.0 at its λmax).

  • Application of Stress Conditions:

    • Light Exposure: Aliquot the test solution into multiple transparent vials. Expose them to the desired light source (e.g., natural sunlight, a specific wavelength from a light source) for varying durations. Keep a control sample wrapped in aluminum foil in the dark at the same temperature.

    • pH Challenge: Adjust the pH of the test solution aliquots to a range of desired values (e.g., pH 2, 4, 6, 8, 10, 12) using appropriate buffers or dilute acid/base.

  • Analysis: At predetermined time points, measure the absorbance of the solutions using a UV-Vis spectrophotometer at the λmax of Prodigiosin (around 535 nm in acidic/neutral conditions).

  • Calculation of Stability: Calculate the percentage of remaining Prodigiosin relative to the initial concentration or the control sample.

Protocol 2: Encapsulation of Prodigiosin using κ-Carrageenan and Maltodextrin by Spray Drying

This protocol is adapted from a method to improve the stability and water solubility of Prodigiosin.

  • Preparation of Encapsulating Solution: Prepare a solution of 1% (w/v) κ-carrageenan and 5% (w/v) maltodextrin in distilled water.

  • Preparation of Prodigiosin Suspension: Dilute a stock solution of Prodigiosin in ethyl acetate to a concentration of 150 ppm.

  • Mixing: Mix the encapsulating solution with the Prodigiosin solution (e.g., in a 1:1 volume ratio). Stir the mixture at 70°C until the ethyl acetate has completely evaporated.

  • Homogenization: Homogenize the suspension using a sonicator for 10 minutes.

  • Spray Drying: Subject the homogenized suspension to a pilot-scale spray dryer. Optimal parameters may include an inlet temperature of 200°C, a feed rate of 3 mL/min, and an air flow rate of 60 m³/h.[5]

  • Collection and Storage: Collect the resulting powder and store it in a sealed, light-protected container at a low temperature.

Protocol 3: Encapsulation of Prodigiosin with β-Cyclodextrin

This method aims to form an inclusion complex to enhance stability and solubility.

  • Molar Ratio Preparation: Prepare solutions of Prodigiosin and β-cyclodextrin. Mix them to achieve a desired molar ratio (e.g., a 1:8 ratio of Prodigiosin to β-cyclodextrin has been reported to be effective).

  • Complex Formation: Shake the mixture under controlled conditions. For instance, shaking at 25°C and pH 8.0 for 6 hours has been shown to be effective for complex formation.

  • Isolation of the Complex: The method of isolation will depend on the specific experimental goals. This may involve techniques such as freeze-drying to obtain a powdered product.

  • Verification of Encapsulation: Characterize the product using methods like Fourier Transform Infrared (FTIR) spectroscopy to confirm the formation of the inclusion complex.

Visualizations

Troubleshooting_Prodigiosin_Degradation start Start: Prodigiosin Instability Observed color_loss Is there a rapid loss of red color? start->color_loss color_shift Is the color shifting to yellow/orange? color_loss->color_shift No light_exposure Potential Cause: Photodegradation color_loss->light_exposure Yes alkaline_ph Potential Cause: Alkaline pH color_shift->alkaline_ph Yes solution_light Solution: - Work in dark/red light - Use amber vials/foil - Consider photostabilizers light_exposure->solution_light solution_ph Solution: - Buffer to pH 4-7 - Encapsulate for pH protection alkaline_ph->solution_ph

Caption: A troubleshooting workflow for identifying and addressing Prodigiosin degradation.

Prodigiosin_Stabilization_Workflow start Start: Need to Stabilize Prodigiosin instability_type Identify Primary Instability Factor start->instability_type light_instability Light-Induced Degradation instability_type->light_instability ph_instability pH-Induced Degradation instability_type->ph_instability solubility_issue Poor Aqueous Solubility instability_type->solubility_issue strategy_light Strategy: Minimize Light Exposure light_instability->strategy_light strategy_encapsulation Strategy: Encapsulation light_instability->strategy_encapsulation strategy_ph Strategy: Control pH ph_instability->strategy_ph ph_instability->strategy_encapsulation solubility_issue->strategy_encapsulation actions_light Actions: - Use red light or dark conditions - Store in light-protective containers strategy_light->actions_light actions_ph Actions: - Use buffers (pH 4-7) strategy_ph->actions_ph actions_encapsulation Actions: - Use κ-carrageenan/maltodextrin - Use β-cyclodextrin strategy_encapsulation->actions_encapsulation

Caption: Decision workflow for selecting a Prodigiosin stabilization strategy.

Prodigiosin_Degradation_Pathways cluster_light Photodegradation cluster_ph pH-Induced Degradation prodigiosin Prodigiosin (Red, Stable Form) light White/Blue Light (Energy Input) prodigiosin->light protonated_form Protonated Form (Red) pH < 8 excited_state Excited State Prodigiosin light->excited_state Absorption degraded_products_light Degradation Products (Loss of Color) excited_state->degraded_products_light Reaction with O₂ (Oxidation) alkaline Alkaline pH (OH⁻) deprotonated_form Deprotonated Form (Yellow/Orange) pH > 8 alkaline->deprotonated_form protonated_form->deprotonated_form Reversible Shift degraded_products_ph Degradation Products (Loss of Conjugation) deprotonated_form->degraded_products_ph Instability/Rearrangement

Caption: Simplified logical pathways for light and pH-induced degradation of Prodigiosin.

References

"troubleshooting Prodigiosin synthesis reaction steps"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Prodigiosin.

Frequently Asked Questions (FAQs)

Q1: What is Prodigiosin and why is it significant?

A1: Prodigiosin is a secondary metabolite known for its vibrant red color. It belongs to the family of tripyrrole pigments and is produced by various bacteria, most notably Serratia marcescens. Its significance lies in its diverse biological activities, including antibacterial, antifungal, immunosuppressive, and anticancer properties, making it a molecule of interest for drug development.

Q2: At what stage of bacterial growth is Prodigiosin typically produced?

A2: Prodigiosin is a secondary metabolite, meaning its production generally begins during the late logarithmic and stationary phases of bacterial growth. This is a crucial factor to consider when timing the harvest of the pigment.

Q3: Is Prodigiosin sensitive to environmental conditions?

A3: Yes, Prodigiosin is highly sensitive to environmental conditions. Its synthesis and stability can be significantly affected by factors such as temperature, pH, light, and the composition of the culture medium. Exposure to light, in particular, can lead to the degradation of the pigment.

Q4: What are the key precursors for Prodigiosin biosynthesis?

A4: The biosynthesis of Prodigiosin is a bifurcated process involving the convergence of two main branches. One branch synthesizes 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC) from precursors like L-proline and L-serine. The other branch produces 2-methyl-3-amylpyrrole (MAP). These two intermediates are then condensed to form the final Prodigiosin molecule.

Troubleshooting Guide

Issue 1: Low or No Red Pigment Production
Possible Cause Troubleshooting Step Expected Outcome
Incorrect Incubation Temperature Optimize the incubation temperature. For most Serratia marcescens strains, the optimal temperature for prodigiosin production is between 25°C and 30°C. Production is often significantly reduced or absent at temperatures above 37°C.[1]Visible red pigmentation should appear or increase in intensity within the optimal temperature range.
Suboptimal pH of the Culture Medium Adjust the initial pH of the growth medium. The optimal pH for prodigiosin synthesis is typically between 6.0 and 8.0. A neutral to slightly alkaline pH is often favored.Improved pigment yield should be observed when the medium is buffered within the optimal pH range.
Inappropriate Carbon or Nitrogen Source Review and modify the composition of your culture medium. Certain carbon sources (e.g., glucose at high concentrations) can inhibit prodigiosin production. Supplementing with specific amino acids like proline may enhance yield. Peptone and casein hydrolysate are often effective nitrogen sources.Enhanced red color development in the culture.
Inadequate Aeration Ensure sufficient aeration of the culture by using baffled flasks or increasing the agitation speed of the shaker. Oxygen is crucial for prodigiosin biosynthesis.Increased pigment production due to improved oxygen transfer.
Exposure to Light Incubate the cultures in the dark or with minimal light exposure. Prodigiosin is light-sensitive and can degrade upon exposure to light.Prevention of pigment degradation and a more stable red color.
Issue 2: Poor Pigment Extraction and Low Yield
Possible Cause Troubleshooting Step Expected Outcome
Inefficient Cell Lysis Ensure complete cell lysis to release the intracellular pigment. This can be achieved by using appropriate solvents (e.g., acidified ethanol or methanol) and mechanical disruption methods like vortexing or sonication.A more intensely colored supernatant after centrifugation, indicating efficient pigment release.
Incorrect Extraction Solvent Use an appropriate solvent for prodigiosin extraction. Prodigiosin is soluble in organic solvents like ethanol, methanol, acetone, and chloroform, but insoluble in water. Acidifying the solvent (e.g., with HCl) can improve extraction efficiency.A higher concentration of prodigiosin in the solvent phase.
Pigment Degradation During Extraction Perform the extraction process quickly and at a low temperature to minimize degradation. Protect the extract from light.A higher yield of intact prodigiosin.

Quantitative Data Summary

The following tables summarize the impact of various environmental factors on Prodigiosin yield.

Table 1: Effect of Temperature on Prodigiosin Production

Temperature (°C)Relative Prodigiosin Yield (%)Reference Strain(s)
20ModerateSerratia marcescens
25-30100 (Optimal)Serratia marcescens
37Significantly Reduced / AbsentSerratia marcescens[1]
40AbsentSerratia marcescens

Table 2: Effect of pH on Prodigiosin Production

pHRelative Prodigiosin Yield (%)Reference Strain(s)
5.0ModerateSerratia marcescens
6.0-8.0100 (Optimal)Serratia marcescens
9.0ReducedSerratia marcescens
> 9.0Significantly ReducedSerratia marcescens

Table 3: Effect of Carbon Source on Prodigiosin Production

Carbon Source (1% w/v)Relative Prodigiosin Yield (%)Reference Strain(s)
GlucoseVariable (can be inhibitory at high conc.)Serratia marcescens
MaltoseHighSerratia marcescens
SucroseHighSerratia marcescens
GlycerolHighSerratia marcescens
LactoseLow to ModerateSerratia marcescens

Table 4: Effect of Nitrogen Source on Prodigiosin Production

Nitrogen Source (1% w/v)Relative Prodigiosin Yield (%)Reference Strain(s)
Peptone100 (Optimal)Serratia marcescens
Casein HydrolysateHighSerratia marcescens
Yeast ExtractModerate to HighSerratia marcescens
Ammonium SulfateLowSerratia marcescens
Ammonium ChlorideLowSerratia marcescens

Experimental Protocols

Protocol 1: Prodigiosin Synthesis in Serratia marcescens

1. Inoculum Preparation:

  • Aseptically transfer a single colony of Serratia marcescens from a stock plate to a 50 mL flask containing 10 mL of nutrient broth.

  • Incubate the flask at 28°C with shaking at 150 rpm for 18-24 hours, or until the culture is turbid.

2. Fermentation:

  • Prepare the production medium (e.g., Peptone-Glycerol Broth: 1% peptone, 1% glycerol, 0.5% NaCl).

  • Autoclave the medium at 121°C for 15 minutes and allow it to cool to room temperature.

  • Inoculate the production medium with 2% (v/v) of the seed culture.

  • Incubate the culture at 28°C in the dark with shaking at 150-200 rpm for 48-72 hours. The appearance of a deep red color indicates prodigiosin production.

Protocol 2: Extraction and Purification of Prodigiosin

1. Cell Harvesting:

  • Transfer the fermentation broth to centrifuge tubes.

  • Centrifuge at 8,000 rpm for 15 minutes at 4°C to pellet the bacterial cells.

  • Discard the supernatant.

2. Pigment Extraction:

  • Resuspend the cell pellet in acidified ethanol (4 mL of 1M HCl in 96 mL of absolute ethanol). Use a volume sufficient to cover the pellet.

  • Vortex vigorously for 5-10 minutes to ensure thorough mixing and cell lysis.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C to separate the cell debris.

  • Carefully collect the red-colored supernatant containing the crude prodigiosin extract.

3. Purification (Optional - Column Chromatography):

  • Concentrate the crude extract under reduced pressure using a rotary evaporator.

  • Prepare a silica gel column equilibrated with a non-polar solvent (e.g., hexane).

  • Load the concentrated extract onto the column.

  • Elute the pigment using a gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate gradient).

  • Collect the red-colored fractions and combine them.

  • Evaporate the solvent to obtain purified prodigiosin.

Protocol 3: Quantification of Prodigiosin by Spectrophotometry

1. Sample Preparation:

  • Take a known volume of the prodigiosin extract (from Protocol 2, step 2).

  • Dilute the extract with acidified ethanol to obtain an absorbance reading within the linear range of the spectrophotometer (typically 0.1-1.0).

2. Spectrophotometric Measurement:

  • Use a UV-Vis spectrophotometer and set the wavelength to 535 nm.

  • Use acidified ethanol as a blank to zero the instrument.

  • Measure the absorbance of the diluted prodigiosin sample at 535 nm.

3. Concentration Calculation:

  • The concentration of prodigiosin can be estimated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of prodigiosin in acidified ethanol (approximately 100,500 M⁻¹cm⁻¹), c is the concentration, and l is the path length of the cuvette (typically 1 cm).

Visualizations

Prodigiosin_Biosynthesis_Pathway cluster_MBC MBC Synthesis cluster_MAP MAP Synthesis L-Proline L-Proline Pyrrole Ring A Pyrrole Ring A L-Proline->Pyrrole Ring A L-Serine L-Serine Pyrrole Ring B Pyrrole Ring B L-Serine->Pyrrole Ring B Malonyl-CoA Malonyl-CoA Malonyl-CoA->Pyrrole Ring B MBC MBC Pyrrole Ring A->MBC Pyrrole Ring B->MBC Prodigiosin Prodigiosin MBC->Prodigiosin Condensation Pyruvate Pyruvate MAP MAP Pyruvate->MAP 2-Octenal 2-Octenal 2-Octenal->MAP MAP->Prodigiosin Condensation

Caption: Prodigiosin Biosynthesis Pathway.

Troubleshooting_Workflow Start Start Problem Low or No Pigment Production Start->Problem Cause1 Incorrect Temperature? Problem->Cause1 Cause2 Suboptimal pH? Problem->Cause2 Cause3 Poor Aeration? Problem->Cause3 Cause4 Light Exposure? Problem->Cause4 Solution1 Incubate at 25-30°C Cause1->Solution1 Yes Cause1->Cause2 No End Problem Resolved Solution1->End Solution2 Adjust pH to 6.0-8.0 Cause2->Solution2 Yes Cause2->Cause3 No Solution2->End Solution3 Increase Agitation Cause3->Solution3 Yes Cause3->Cause4 No Solution3->End Solution4 Incubate in Dark Cause4->Solution4 Yes Cause4->End No Solution4->End

Caption: Troubleshooting Low Pigment Production.

References

Technical Support Center: Large-Scale Production of Prodigiosin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is a resource for researchers, scientists, and drug development professionals engaged in the large-scale production of the microbial pigment, Prodigiosin. Here you will find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and key data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is Prodigiosin and what are its primary applications?

Prodigiosin is a vibrant red pigment characterized by a unique tripyrrole ring structure. It is a secondary metabolite produced by various bacteria, most notably Serratia marcescens. Beyond its use as a natural colorant, Prodigiosin has garnered significant interest in the pharmaceutical industry due to its wide range of biological activities, including antibacterial, antifungal, antimalarial, immunosuppressive, and potent anticancer properties.[1][2] Its ability to induce apoptosis (programmed cell death) in cancer cells makes it a promising candidate for novel oncology therapies.

Q2: What are the main challenges in the large-scale production of Prodigiosin?

The primary hurdles in scaling up Prodigiosin production are twofold: optimizing fermentation conditions for maximum yield and efficiently extracting and purifying the pigment.[3] Key factors influencing yield include the composition of the culture medium (carbon and nitrogen sources), pH, temperature, and aeration.[4] Furthermore, Prodigiosin is sensitive to light and certain pH conditions, leading to degradation and loss of bioactivity during and after extraction.[5]

Q3: Why is my Prodigiosin extract unstable?

Prodigiosin's stability is significantly influenced by environmental factors. It is particularly sensitive to:

  • Light: Exposure to natural light can lead to degradation.[5]

  • pH: The pigment's color and stability are pH-dependent. It appears red in acidic conditions (optimal stability) and shifts to a yellow/orange hue in alkaline environments, where it is less stable.[1][2]

  • Temperature: While stable at moderate temperatures, prolonged exposure to high temperatures (e.g., 80°C) can cause degradation.[5]

It is crucial to control these factors throughout the extraction, purification, and storage processes to maintain the integrity and bioactivity of the pigment.

Troubleshooting Guide

IssuePossible CausesRecommended Solutions
Low or No Pigment Production 1. Suboptimal culture medium composition. 2. Incorrect pH of the culture medium. 3. Inappropriate incubation temperature. 4. Insufficient aeration. 5. Strain mutation or degradation.1. Optimize carbon and nitrogen sources. Various studies have shown that sources like glycerol, peptone, and certain oils can enhance production. 2. Adjust the initial pH of the medium to a range of 6.0-8.0. The optimal pH can be strain-specific. 3. Ensure the incubation temperature is maintained between 25°C and 30°C. Pigment production is often reduced at temperatures above 37°C. 4. Increase agitation speed or improve aeration in the bioreactor to ensure adequate oxygen supply. 5. Revive a fresh culture from a glycerol stock. Serial subculturing can sometimes lead to reduced pigment production.
Inconsistent Pigment Yield 1. Variability in raw materials for the culture medium. 2. Fluctuations in pH during fermentation. 3. Inconsistent incubation times.1. Use high-quality, consistent sources for media components. 2. Monitor and control the pH of the culture throughout the fermentation process. 3. Standardize the incubation time to the optimal duration for your specific strain and conditions (typically 48-72 hours).
Difficulty in Pigment Extraction 1. Inefficient cell lysis. 2. Use of an inappropriate solvent.1. Employ effective cell disruption methods such as sonication or homogenization after harvesting the bacterial cells. 2. Use solvents in which Prodigiosin is readily soluble, such as methanol, ethanol, or acetone, often acidified to improve extraction efficiency.
Pigment Degradation After Extraction 1. Exposure to light. 2. Storage at suboptimal pH or temperature.1. Protect the extracted pigment from light at all stages by using amber-colored containers or working in a dark environment. 2. Store the purified pigment in an acidic solution (e.g., acidified methanol) at low temperatures (4°C or -20°C for long-term storage).

Quantitative Data

Prodigiosin Yield from Various Serratia marcescens Strains
StrainCarbon SourceNitrogen SourceYield (mg/L)Reference
S. marcescens UCP 1549Cassava Wastewater + Mannitol-49,500[6]
S. marcescensPeanut Seed Broth-38,750[6]
S. marcescensSesame Seed Broth-16,680[6]
S. marcescens UTM1Brown Sugar-8,109[7]
S. marcescensCasein-4,280[6]
S. marcescens UCP 1549Corn Bran-1,680[7]
S. marcescensOptimized Medium-1,397[6]
S. marcescens ATCC 13880Peanut Oil Seed Cake Powder-900[8]
S. marcescensGlucose-5[6]
Stability of Prodigiosin Under Different Conditions
ConditionParameterObservationReference
Temperature 40°CStable[5]
60°CStable[5]
80°CSlight degradation[5]
pH 3-4Stable (Red color)[5]
8-10Less stable (Yellow/Orange color)[5]
Light Natural Light (4 hours)Significant degradation[5]
Cytotoxicity of Prodigiosin (IC50 Values)
Cell LineCancer TypeIC50 (µg/mL)
HL-60 Human Promyelocytic Leukemia1.7
Hep-2 Human Laryngeal Carcinoma3.4
NCI-H292 Human Mucoepidermoid Carcinoma3.6
MCF-7 Human Breast Adenocarcinoma5.1

Experimental Protocols

Detailed Protocol for Prodigiosin Extraction and Purification

This protocol outlines a common method for extracting and purifying Prodigiosin from a Serratia marcescens culture.

1. Cell Culture and Harvest: a. Inoculate a suitable production medium (e.g., peptone-glycerol broth) with a fresh culture of Serratia marcescens. b. Incubate at 28-30°C for 48-72 hours with shaking (200 rpm). c. Harvest the bacterial cells by centrifugation at 8,000 rpm for 15 minutes at 4°C.[9] d. Discard the supernatant and collect the cell pellet.

2. Pigment Extraction: a. Resuspend the cell pellet in acidified methanol (e.g., methanol with 4% 1N HCl). The volume of solvent should be sufficient to fully immerse the pellet. b. Agitate the mixture vigorously for 1-2 hours at room temperature, protected from light. c. Centrifuge the mixture at 8,000 rpm for 15 minutes to pellet the cell debris. d. Carefully collect the red-colored supernatant containing the crude Prodigiosin extract.[10]

3. Purification (Silica Gel Chromatography): a. Concentrate the crude extract under reduced pressure (using a rotary evaporator) to obtain a viscous red oil. b. Prepare a silica gel column with a suitable non-polar solvent (e.g., a mixture of hexane and ethyl acetate). c. Dissolve the concentrated extract in a minimal amount of the column solvent and load it onto the column. d. Elute the column with a gradient of increasing polarity (e.g., increasing the proportion of ethyl acetate in hexane). e. Collect the red-colored fractions and monitor the purity using Thin Layer Chromatography (TLC). f. Pool the pure fractions and evaporate the solvent to obtain purified Prodigiosin.[11]

4. Quantification: a. Dissolve a known weight of the purified Prodigiosin in acidified ethanol. b. Measure the absorbance of the solution at 535 nm using a spectrophotometer. c. Calculate the concentration using the Beer-Lambert law and a standard extinction coefficient.

Visualizations

Prodigiosin Biosynthesis Pathway

prodigiosin_biosynthesis cluster_map MAP Biosynthesis cluster_mbc MBC Biosynthesis Pyruvate Pyruvate MAP_precursor 3-Acetyloctal Pyruvate->MAP_precursor pigD, TPP Octenal 2-Octenal Octenal->MAP_precursor MAP 2-Methyl-3-amylpyrrole (MAP) MAP_precursor->MAP pigE Prodigiosin Prodigiosin MAP->Prodigiosin pigC Proline L-Proline HBC 4-hydroxy-2,2'-bipyrrole-5-carbaldehyde Proline->HBC pigA, pigG Malonyl_CoA Malonyl-CoA Malonyl_CoA->HBC pigH Serine L-Serine Serine->HBC MBC 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC) HBC->MBC pigF MBC->Prodigiosin

Caption: Bifurcated biosynthesis pathway of Prodigiosin.[3][12][13]

Troubleshooting Logic for Low Prodigiosin Yield

troubleshooting_low_yield Start Low Prodigiosin Yield Check_Culture Check Culture Conditions Start->Check_Culture Check_Strain Verify Strain Integrity Start->Check_Strain Check_Extraction Evaluate Extraction Protocol Start->Check_Extraction Temp Temperature Optimal? (25-30°C) Check_Culture->Temp Fresh_Culture Use Fresh Culture? Check_Strain->Fresh_Culture Solvent Solvent Appropriate? (e.g., Acidified Methanol) Check_Extraction->Solvent pH pH Optimal? (6.0-8.0) Temp->pH Yes Adjust_Temp Adjust Temperature Temp->Adjust_Temp No Media Media Components Optimal? pH->Media Yes Adjust_pH Adjust pH pH->Adjust_pH No Media->Check_Strain Yes Optimize_Media Optimize Media (Carbon/Nitrogen Source) Media->Optimize_Media No Fresh_Culture->Check_Extraction Yes Revive_Stock Revive from Glycerol Stock Fresh_Culture->Revive_Stock No Cell_Lysis Cell Lysis Efficient? Solvent->Cell_Lysis Yes Change_Solvent Change Extraction Solvent Solvent->Change_Solvent No Improve_Lysis Improve Cell Lysis Method (e.g., Sonication) Cell_Lysis->Improve_Lysis No

References

"purification artifacts and impurity profiling of Prodigiosin extracts"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the purification and impurity profiling of prodigiosin extracts.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction and purification of prodigiosin.

Issue 1: Low Yield of Prodigiosin After Extraction

Possible Causes and Solutions:

CauseRecommended Solution
Incomplete Cell Lysis Ensure complete cell lysis to release the intracellular prodigiosin. Methods include sonication, homogenization, or enzymatic digestion. For Serratia marcescens, a common method involves digesting the cell mass with 1N NaOH in a boiling water bath for one hour before solvent extraction.
Inappropriate Solvent Choice Prodigiosin is soluble in organic solvents like ethanol, methanol, chloroform, and acidified ethanol but is insoluble in water. Ensure the solvent used is appropriate for extraction. Acidified ethanol (e.g., 4% 1M HCl in ethanol) can be effective.
Suboptimal Growth Conditions Prodigiosin production is a secondary metabolic process influenced by culture conditions. Verify that the growth medium, pH (typically neutral to slightly alkaline, around 7.0-8.0), and temperature (around 28-30°C for Serratia marcescens) are optimized for prodigiosin production. Production can be significantly inhibited at temperatures above 37°C.
Extraction from Low-Producing Strain The yield of prodigiosin can vary significantly between different bacterial strains. If yields remain low despite optimizing other parameters, consider screening for a higher-producing strain.

Issue 2: Discoloration or Degradation of Prodigiosin Extract

Possible Causes and Solutions:

CauseRecommended Solution
Exposure to Alkaline Conditions Prodigiosin is unstable and can degrade under alkaline conditions. Maintain a neutral or slightly acidic pH during extraction and purification to preserve the pigment's integrity.
Light Sensitivity Prolonged exposure to light can lead to the degradation of prodigiosin. It is advisable to work in low-light conditions or use amber-colored glassware to protect the extract.
Oxidation Prodigiosin can be susceptible to oxidation. To minimize this, consider degassing solvents or working under an inert atmosphere (e.g., nitrogen or argon) during purification and storage.
High Temperatures Avoid excessive heat during solvent evaporation, as it can lead to degradation. Use a rotary evaporator at a controlled temperature.

Issue 3: Presence of Multiple Spots or Peaks During Chromatographic Analysis (TLC/HPLC)

Possible Causes and Solutions:

CauseRecommended Solution
Co-extraction of Other Pigments or Impurities The crude extract may contain other pigments or cellular components. Employ further purification steps such as silica gel chromatography or preparative HPLC to isolate prodigiosin.
Formation of Prodigiosin Analogs Microorganisms can produce several prodigiosin analogs. These can be separated and identified using high-resolution chromatographic and mass spectrometry techniques.
Degradation Products If the extract has been improperly handled or stored, some of the prodigiosin may have degraded, leading to additional spots or peaks. Review handling procedures and ensure proper storage conditions (cool, dark, and under an inert atmosphere).
Residual Solvents or Reagents Contamination from solvents or reagents used during extraction can appear as extra peaks in HPLC analysis. For example, Triton X-114, if used for extraction, can show a peak. Use high-purity (HPLC grade) solvents and ensure they are fully evaporated from the final product.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in prodigiosin extracts?

A1: Common impurities in prodigiosin extracts can include:

  • Other prodiginines: Analogs of prodigiosin with slight structural modifications.

  • Cellular debris: Remnants of bacterial cells not removed during initial centrifugation.

  • Lipids and other macromolecules: Co-extracted from the bacterial cells.

  • Residual solvents: Solvents used during the extraction and purification process.

  • Degradation products: Formed due to exposure to light, heat, or non-optimal pH.

Q2: How can I assess the purity of my prodigiosin extract?

A2: The purity of prodigiosin extracts is most commonly determined using High-Performance Liquid Chromatography (HPLC). A single, sharp peak at the characteristic retention time for prodigiosin indicates high purity. Purity is often reported as a percentage based on the area of the prodigiosin peak relative to the total area of all peaks in the chromatogram. UV-Visible spectroscopy can also provide a preliminary purity check, with a characteristic absorption maximum around 535 nm in methanol.

Q3: What is a typical workflow for the purification and analysis of prodigiosin?

A3: A general workflow is as follows:

  • Cultivation: Grow the prodigiosin-producing microorganism under optimal conditions.

  • Harvesting: Collect the bacterial cells by centrifugation.

  • Extraction: Extract the pigment from the cell pellet using an appropriate organic solvent (e.g., acidified ethanol or methanol).

  • Crude Purification: Remove cell debris and other insoluble materials by centrifugation or filtration.

  • Chromatographic Purification: Further purify the extract using techniques like Thin-Layer Chromatography (TLC) or silica gel column chromatography.

  • High-Purity Isolation: For very high purity, preparative HPLC can be employed.

  • Purity Assessment and Characterization: Analyze the purified prodigiosin using HPLC, UV-Vis spectroscopy, and potentially Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for structural confirmation.

Q4: What are the key parameters to control for reproducible prodigiosin production?

A4: To ensure reproducible production of prodigiosin, it is crucial to control the following parameters:

  • Bacterial Strain: Use a consistent and pure culture of the producing microorganism.

  • Culture Medium Composition: The type and concentration of carbon and nitrogen sources can significantly impact yield.

  • pH: Maintain the optimal pH for both bacterial growth and pigment production.

  • Temperature: Incubate the culture at the optimal temperature for prodigiosin synthesis.

  • Aeration: Ensure adequate oxygen supply, as prodigiosin production is often favored under aerobic conditions.

  • Incubation Time: Harvest the culture at the point of maximum prodigiosin accumulation.

Experimental Protocols

Protocol 1: Extraction of Prodigiosin from Serratia marcescens

  • Cell Harvesting: After incubation, scrape the bacterial cells from the agar surface or centrifuge the liquid culture to obtain a cell pellet.

  • Cell Lysis (Optional but Recommended): Resuspend the cell pellet in 1N NaOH (twice the volume of the pellet) and incubate in a boiling water bath for 1 hour.

  • Solvent Extraction: Add an equal volume of ethanol to the cell suspension to solubilize the pigment. Alternatively, for direct extraction, shake the cell pellet with acidified ethanol (4% 1M HCl in ethanol).

  • Clarification: Centrifuge the mixture to remove cell debris.

  • Phase Separation (if necessary): If using a two-phase system, such as with petroleum ether, mix well and collect the upper layer containing the pigment.

  • Solvent Evaporation: Dry the extract using a rotary evaporator to obtain the crude prodigiosin pigment.

Protocol 2: Purity Analysis by HPLC

  • Sample Preparation: Dissolve the purified prodigiosin extract in the mobile phase (e.g., a mixture of methanol and water) to a known concentration.

  • HPLC System: Use a C18 reverse-phase column.

  • Mobile Phase: A common mobile phase is a gradient of methanol and water.

  • Flow Rate: Set a suitable flow rate, for example, 1 mL/min.

  • Detection: Monitor the eluent using a PDA or UV-Vis detector at the absorption maximum of prodigiosin (around 535 nm).

  • Data Analysis: Integrate the peak areas to determine the relative purity of the prodigiosin sample.

Quantitative Data Summary

Table 1: Reported Purity of Prodigiosin Extracts Determined by HPLC

Source OrganismPurity (%)Reference
Serratia marcescens95%
Serratia marcescens strain WSE94.84%
Serratia marcescens JSSCPM195.95%
Serratia marcescens (in an extractive phase with Triton X-114)82%

Table 2: Reported Rf Values of Prodigiosin in TLC

Solvent SystemRf ValueReference
Methanol:Ethyl acetate:Chloroform (6:3:1)0.84
Not specified0.85

Visualizations

experimental_workflow cluster_production Production cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis culture Bacterial Cultivation harvest Cell Harvesting culture->harvest lysis Cell Lysis harvest->lysis solvent_ext Solvent Extraction lysis->solvent_ext clarify Clarification solvent_ext->clarify chromatography Chromatography (TLC/Column) clarify->chromatography hplc_prep Preparative HPLC chromatography->hplc_prep hplc_an Analytical HPLC hplc_prep->hplc_an uv_vis UV-Vis Spectroscopy hplc_prep->uv_vis ms_nmr MS / NMR hplc_prep->ms_nmr

Caption: Prodigiosin Purification and Analysis Workflow.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Prodigiosin Yield cause1 Incomplete Cell Lysis start->cause1 cause2 Suboptimal Growth Conditions start->cause2 cause3 Inappropriate Solvent start->cause3 sol1 Optimize Lysis Method cause1->sol1 sol2 Adjust pH, Temp., Media cause2->sol2 sol3 Use Appropriate Organic Solvent cause3->sol3

Caption: Troubleshooting Low Prodigiosin Yield.

Technical Support Center: Enhancing the Bioavailability of Prodigiosin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to enhance the bioavailability of Prodigiosin for therapeutic use.

Frequently Asked Questions (FAQs)

Q1: What is Prodigiosin and why is its bioavailability a major challenge?

Prodigiosin (PG) is a red pigment with a tripyrrole structure, produced by bacteria such as Serratia marcescens.[1][2][3] It has garnered significant interest for its wide range of therapeutic properties, including anticancer, immunosuppressive, antimicrobial, and antimalarial activities.[1][4][5] The primary obstacle to its clinical application is its high hydrophobicity and poor solubility in water.[2][6][7][8] This limited aqueous solubility leads to poor absorption in the body and, consequently, low bioavailability, hindering its therapeutic efficacy.[7][9]

Q2: What are the primary strategies to overcome the low bioavailability of Prodigiosin?

The most effective strategy is to use drug delivery systems, particularly nanoformulations, to encapsulate Prodigiosin.[1][7][10] These systems improve its solubility and stability in aqueous environments. Common approaches include:

  • Nanoparticles and Microspheres: Using biodegradable polymers like chitosan to create nano- or micro-sized carriers.[6][11]

  • Liposomes: Vesicular structures made of lipid bilayers that can encapsulate hydrophobic drugs like Prodigiosin.[12]

  • Nanomicelles: Self-assembling nanosized colloidal dispersions, for instance, using biosurfactants like surfactin.[13]

  • Hydrogels: Three-dimensional polymer networks that can hold large amounts of water and provide sustained drug release.[1]

  • Inorganic Nanotubes: Utilizing structures like halloysite nanotubes to adsorb and encapsulate the drug.[7][9]

Q3: How do nanoformulations specifically improve Prodigiosin's therapeutic potential?

Nanoformulations enhance Prodigiosin's bioavailability and therapeutic effect in several ways:

  • Improved Solubility: They allow the hydrophobic drug to be dispersed in aqueous solutions, which is essential for administration.[13]

  • Protection from Degradation: Encapsulation protects Prodigiosin from environmental factors like light, to which it is sensitive, and from enzymatic degradation in the body.[10][14]

  • Controlled Release: Drug delivery systems can be designed for sustained or controlled release, maintaining therapeutic concentrations over a longer period.[15]

  • Targeted Delivery: Nanoparticles can be surface-modified to target specific cells or tissues, such as cancer cells, thereby increasing efficacy and reducing side effects on healthy cells.[16]

  • Enhanced Cellular Uptake: Nanosized particles are more readily taken up by cells compared to larger drug aggregates.

Q4: Which carrier materials are commonly used for Prodigiosin encapsulation?

Several biocompatible and biodegradable materials are used:

  • Chitosan: A natural polymer widely used due to its biocompatibility, biodegradability, and mucoadhesive properties. It is often used to form nanoparticles and microspheres.[6][11][16]

  • Lipids: Used to form liposomes and solid lipid nanoparticles (SLNs), which are effective for encapsulating hydrophobic drugs.[12][17]

  • PLGA (Poly Lactic-co-Glycolic Acid): A biodegradable polymer used to create microparticles for controlled drug release.[16]

  • Surfactin: A lipopeptide biosurfactant that can form nanomicelles to improve Prodigiosin's solubility and stability.[13]

  • Halloysite Nanotubes (HNTs): Natural clay nanotubes that can encapsulate Prodigiosin within their lumen.[7][9]

Troubleshooting Guides

This section addresses common issues encountered during the formulation and characterization of Prodigiosin delivery systems.

Issue 1: Low Encapsulation Efficiency (EE%)
Possible Cause Recommended Solution
Suboptimal Prodigiosin-to-Carrier Ratio Systematically vary the initial concentration of Prodigiosin relative to the carrier material (e.g., chitosan, lipid) to find the optimal ratio that maximizes drug loading without causing precipitation or instability.
Incorrect pH of Formulation Buffer The solubility and charge of both Prodigiosin and the carrier can be pH-dependent. For chitosan-based systems, ensure the pH is sufficiently acidic (e.g., in acetic acid) to dissolve the chitosan before nanoparticle formation.[6] Optimize the pH to enhance the electrostatic interactions driving encapsulation.
Inefficient Mixing or Energy Input During formulation (e.g., ionic gelation or emulsification), ensure adequate mixing speed, sonication power, or homogenization pressure. Insufficient energy can lead to incomplete nanoparticle formation and poor drug entrapment.
Drug Leakage during Purification Prodigiosin may leak from the formulation during purification steps like centrifugation or dialysis. Minimize the duration of these steps or use a gentler method like tangential flow filtration. Ensure the purification buffer is saturated with the drug to reduce the concentration gradient.
Issue 2: High Polydispersity Index (PDI) or Particle Aggregation
Possible Cause Recommended Solution
Inadequate Homogenization Increase the duration or intensity of sonication or high-speed homogenization to ensure the formation of uniformly sized particles.
Suboptimal Component Concentrations Very high concentrations of carrier material or Prodigiosin can lead to the formation of aggregates. Experiment with slightly lower concentrations to find a stable range.
Insufficient Surface Charge (Zeta Potential) Particle aggregation can occur if the surface charge is not high enough to ensure electrostatic repulsion. For chitosan-coated particles, a highly positive zeta potential is desired.[18] If the zeta potential is low, consider adjusting the pH or adding a stabilizing agent.
Improper Storage Conditions Formulations can aggregate over time, especially if stored at improper temperatures. Store at recommended conditions (typically 4°C) and protect from light, as Prodigiosin is light-sensitive.[10] Perform stability studies to determine the optimal storage buffer and temperature.
Issue 3: Inconsistent In Vitro Cytotoxicity Results
Possible Cause Recommended Solution
Toxicity of Blank Carrier The carrier material itself (e.g., chitosan, lipids, solvents) may have some inherent cytotoxicity. Always include a "blank nanoparticle" control (the formulation without Prodigiosin) at equivalent concentrations to differentiate the effect of the drug from the carrier.[5]
Instability in Cell Culture Media Nanoparticles may aggregate or release the drug too quickly when introduced to the high ionic strength and protein content of cell culture media. Characterize particle size and stability in the specific media used for your experiments before conducting cytotoxicity assays.
Variable Drug Loading Between Batches Inconsistencies in formulation can lead to different amounts of encapsulated Prodigiosin. Quantify the drug loading for each batch and normalize the administered dose based on the actual drug content, not the total nanoparticle mass.
Interference with Assay Reagents The carrier materials or the red color of Prodigiosin might interfere with the colorimetric or fluorometric readouts of cytotoxicity assays (e.g., MTT, XTT). Run appropriate controls, including nanoparticles in media without cells, to check for interference.

Data Presentation

Table 1: Comparison of Prodigiosin Nanoformulation Characteristics
Formulation TypeCarrier Material(s)Particle SizeEntrapment Efficiency (%)Key Findings & Reference
Chitosan Microspheres Chitosan, Sodium Alginate, CaCl₂93.03 ± 0.3 µm89.27 ± 1.2Showed slightly lower IC50 than free Prodigiosin.[6]
Chitosan Nanoparticles Chitosan, Tripolyphosphate (TPP), Acetic Acid75.1 ± 1.4 nm96.36 ± 1.7Demonstrated the highest anticancer activity among the tested formulations.[6]
Chitosan Microspheres Chitosan, Glutaraldehyde (cross-linker)40 - 60 µm66.7 ± 3 to 90 ± 4Encapsulation efficiency varied with formulation parameters.[11]
Parenteral Nanoparticles (PNPs) Lipid-based~150 nmNot specifiedEnhanced cytotoxicity against TNBC, lung, and colon cancer cell lines.[5]
Halloysite Nanotubes (HNTs) Halloysite (natural clay)Not specified8.73 wt% drug loadingShowed selective cytotoxic activity against cancer cells over non-malignant cells.[9]
Table 2: In Vitro Cytotoxicity (IC₅₀) of Prodigiosin and its Formulations
Cell LineFormulationIC₅₀ (µg/mL)Reference
HeLa (Cervical Cancer)Free Prodigiosin11.7 ± 1.2[6]
HeLa (Cervical Cancer)Prodigiosin-loaded Microspheres10.8 ± 1.4[6]
HeLa (Cervical Cancer)Prodigiosin-loaded Nanoparticles9.4 ± 0.8[6]
A549 (Lung Cancer)Free Prodigiosin1.30[19]
HCT116 (Colon Cancer)Free Prodigiosin0.62[19]
MDA-MB-231 (Breast Cancer)Free Prodigiosin0.65[19]
A375 (Melanoma)Free Prodigiosin1.25[19]
HT-29 (Colon Cancer)Free Prodigiosin< 10[5]
HT-29 (Colon Cancer)Prodigiosin-loaded PNPs< 10[5]
A-549 (Lung Cancer)Free Prodigiosin< 10[5]
A-549 (Lung Cancer)Prodigiosin-loaded PNPs< 10[5]

Experimental Protocols

Protocol 1: Preparation of Prodigiosin-Loaded Chitosan Nanoparticles via Ionic Gelation

This protocol is adapted from the methodology described for preparing chitosan-based nanoparticles.[6]

Materials:

  • Low molecular weight Chitosan

  • Glacial Acetic Acid

  • Sodium Tripolyphosphate (TPP)

  • Prodigiosin (dissolved in a suitable organic solvent like ethanol or DMSO)

  • Deionized water

Procedure:

  • Prepare Chitosan Solution: Dissolve chitosan (e.g., 0.1% w/v) in an aqueous solution of acetic acid (e.g., 1.5% v/v). Stir overnight at room temperature using a magnetic stirrer to ensure complete dissolution.

  • Prepare TPP Solution: Dissolve TPP (e.g., 1.5% w/v) in deionized water.

  • Incorporate Prodigiosin: Add the Prodigiosin solution dropwise to the chitosan solution under constant stirring. Stir for 1 hour to ensure uniform mixing.

  • Form Nanoparticles: Add the TPP solution dropwise to the chitosan-Prodigiosin mixture under constant, vigorous stirring. The formation of nanoparticles occurs spontaneously via ionic gelation, appearing as an opalescent suspension.

  • Stabilize Nanoparticles: Continue stirring for an additional 30-60 minutes to stabilize the nanoparticles.

  • Purification: Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 30 minutes at 4°C). Discard the supernatant.

  • Washing: Wash the nanoparticle pellet by resuspending it in deionized water and centrifuging again. Repeat this step twice to remove unentrapped Prodigiosin and other reagents.

  • Storage: Resuspend the final pellet in deionized water or a suitable buffer for characterization and use. For long-term storage, lyophilization (freeze-drying) can be performed.

Protocol 2: Key Characterization Techniques
  • Particle Size, PDI, and Zeta Potential:

    • Dilute the nanoparticle suspension in deionized water.

    • Analyze using a Dynamic Light Scattering (DLS) instrument (e.g., a Zetasizer).

    • The PDI value indicates the size distribution (a value < 0.3 is generally considered acceptable).

    • Zeta potential indicates the surface charge and is a predictor of colloidal stability.

  • Encapsulation Efficiency (EE%) and Drug Loading (DL%):

    • Use the supernatant collected during the purification step (Step 6 in Protocol 1).

    • Measure the concentration of free Prodigiosin in the supernatant using UV-Vis spectrophotometry (absorbance maximum ~535 nm) or HPLC.

    • Calculate EE% and DL% using the following formulas:

    EE (%) = [(Total Drug Added - Free Drug in Supernatant) / Total Drug Added] x 100

    DL (%) = [(Total Drug Added - Free Drug in Supernatant) / Total Weight of Nanoparticles] x 100

  • Morphological Analysis:

    • Visualize the shape and surface morphology of the nanoparticles using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).

    • For SEM, a drop of the nanoparticle suspension is placed on a stub, air-dried, and then sputter-coated with gold before imaging.

Mandatory Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategy Formulation Strategy cluster_formulation Formulation & Purification cluster_evaluation Biological Evaluation Problem Prodigiosin: High Therapeutic Potential but Poor Bioavailability (Hydrophobic) Strategy Encapsulation in Nanodelivery System (e.g., Chitosan NPs, Liposomes) Problem->Strategy Formulation Synthesize Prodigiosin-Loaded Nanoparticles Strategy->Formulation Purification Purify Nanoparticles (Centrifugation/Dialysis) Formulation->Purification Size Size & PDI (DLS) Purification->Size Zeta Zeta Potential Purification->Zeta EE EE% & DL% (Spectrophotometry) Purification->EE Morphology Morphology (SEM/TEM) Purification->Morphology InVitro In Vitro Studies (Cytotoxicity, Cellular Uptake) Size->InVitro InVivo In Vivo Studies (Pharmacokinetics, Efficacy) InVitro->InVivo

Caption: General workflow for developing and evaluating nanoformulations to enhance Prodigiosin bioavailability.

ionic_gelation Chitosan Chitosan in Acetic Acid Solution (+) Mix1 Mix and Stir Chitosan->Mix1 Prodigiosin Prodigiosin Solution Prodigiosin->Mix1 TPP TPP Solution (-) (Cross-linker) Mix2 Add TPP Dropwise (Vigorous Stirring) TPP->Mix2 Mix1->Mix2 Formation Spontaneous Formation of Prodigiosin-Loaded Chitosan Nanoparticles Mix2->Formation

Caption: Workflow for Prodigiosin-loaded chitosan nanoparticle synthesis via ionic gelation.

troubleshoot_ee Start Problem: Low Encapsulation Efficiency (EE%) CheckRatio Is the Drug:Carrier Ratio Optimized? Start->CheckRatio CheckpH Is the pH of the System Optimal? CheckRatio->CheckpH Yes Sol_Ratio Solution: Vary Drug:Carrier Ratio CheckRatio->Sol_Ratio No CheckEnergy Is Mixing/Sonication Energy Sufficient? CheckpH->CheckEnergy Yes Sol_pH Solution: Adjust pH of Solvents CheckpH->Sol_pH No CheckLeakage Is Drug Leaking During Purification? CheckEnergy->CheckLeakage Yes Sol_Energy Solution: Increase Mixing Time/Intensity CheckEnergy->Sol_Energy No Sol_Leakage Solution: Use Milder Purification CheckLeakage->Sol_Leakage Yes End EE% Improved CheckLeakage->End No Sol_Ratio->CheckRatio Sol_pH->CheckpH Sol_Energy->CheckEnergy Sol_Leakage->CheckLeakage

Caption: Troubleshooting logic diagram for low encapsulation efficiency of Prodigiosin.

References

"troubleshooting inconsistent results in Prodigiosin bioactivity assays"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Prodigiosin bioactivity assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and inconsistencies encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: My Prodigiosin extract shows variable antibacterial/antifungal activity between batches. What are the likely causes?

A1: Inconsistent antimicrobial activity is a common issue stemming from several factors:

  • Inconsistent Prodigiosin Production: Prodigiosin is a secondary metabolite, and its biosynthesis by bacteria like Serratia marcescens is highly sensitive to environmental and nutritional conditions.[1][2][3] Variations in temperature, pH, aeration, incubation time, and the composition of the culture medium (carbon and nitrogen sources) can significantly alter the yield of Prodigiosin.[1][2]

  • Purity of the Extract: The purity of your Prodigiosin extract can vary between extractions. Contaminants from the culture medium or extraction solvents may interfere with the bioactivity assay.

  • Degradation of Prodigiosin: Prodigiosin is known to be sensitive to light and high temperatures.[4][5] Improper storage or handling during the experiment can lead to its degradation and a subsequent loss of activity.

  • Inconsistent Assay Conditions: Minor variations in your bioactivity assay protocol, such as inoculum density of the test organism, media composition, and incubation conditions, can lead to different results.

Q2: The color of my Prodigiosin solution changes, and its activity decreases over time. Why is this happening?

A2: The color of Prodigiosin is pH-dependent. It appears red in acidic conditions (with a sharp absorption peak around 535 nm) and shifts to an orange-yellow color in alkaline environments (a broader absorption curve around 470 nm).[4] This color change can be an indicator of a pH shift in your solvent. The decrease in activity is likely due to degradation. Prodigiosin is unstable in the presence of light and at elevated temperatures.[4][5][6] For optimal stability, it should be stored in a dark, cool environment, ideally at 4°C.[5]

Q3: I am observing different levels of susceptibility to Prodigiosin between Gram-positive and Gram-negative bacteria. Is this expected?

A3: Yes, this is a well-documented phenomenon. While Prodigiosin has broad-spectrum antibacterial activity, several studies have shown that it is often more potent against Gram-positive bacteria than Gram-negative bacteria.[7] However, some research has reported greater activity against certain Gram-negative strains like E. coli compared to the Gram-positive B. subtilis.[1][8] The difference in susceptibility is attributed to the structural differences in the cell walls of these two bacterial types, which affects the penetration of Prodigiosin.[8]

Q4: What is the expected antioxidant activity of Prodigiosin, and why are my results lower than the standard (e.g., ascorbic acid)?

A4: Prodigiosin exhibits dose-dependent antioxidant activity.[1] However, its radical scavenging activity is generally lower than that of standard antioxidants like ascorbic acid at the same concentration.[1] For example, one study reported a maximum radical scavenging activity of 37.5% at a concentration of 1,000 μg/mL.[1] If your results are significantly lower than expected, consider the purity of your Prodigiosin and the possibility of its degradation.

Troubleshooting Guides

Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Values
Potential Cause Troubleshooting Steps
Variability in Prodigiosin Concentration - Quantify the concentration of Prodigiosin in your extract using a spectrophotometer (A535 nm in acidic methanol) before each experiment. - Standardize your Prodigiosin production and extraction protocol.
Inoculum Variability - Prepare a fresh inoculum for each experiment and standardize the cell density (e.g., to a specific McFarland standard).
Media Composition - Use the same batch of culture medium for all related experiments to avoid variations in nutrient content.
Prodigiosin Degradation - Prepare fresh dilutions of Prodigiosin for each assay. - Protect Prodigiosin solutions from light and heat at all times.
Issue 2: Poor Reproducibility in Anti-Biofilm Assays
Potential Cause Troubleshooting Steps
Inconsistent Biofilm Formation - Standardize the conditions for biofilm growth, including the type of plate, media, incubation time, and temperature. - Ensure the bacterial strain used is a known biofilm producer.
Prodigiosin Concentration - Verify the concentration of Prodigiosin in your working solutions.
Washing Steps - Standardize the washing procedure to remove planktonic cells without detaching the biofilm. Perform this step gently and consistently.
Crystal Violet Staining and Solubilization - Ensure complete staining and subsequent solubilization of the crystal violet for accurate absorbance readings.

Quantitative Data Summary

Table 1: Antibacterial Activity of Prodigiosin (Agar Well Diffusion Assay)
MicroorganismConcentration (µg/mL)Inhibition Zone (mm)Reference
Escherichia coli (Gram-negative)10019.05 ± 0.78[1]
100028.2 ± 0.57[1]
Bacillus subtilis (Gram-positive)10016.80 ± 0.42[1]
100023.58 ± 0.6[1]
Table 2: Minimum Inhibitory Concentration (MIC) of Prodigiosin
MicroorganismMIC (µg/mL)Reference
Escherichia coli NCIM 206515.9 ± 0.31[8]
MRSA ATCC 43300~23.8 (73.6 µM)[8]
Table 3: Antioxidant and Anti-Biofilm Activity of Prodigiosin
AssayParameterValueConcentrationReference
DPPH Radical ScavengingMax. Activity37.5%1000 µg/mL[1]
ABTS Radical ScavengingIC5074.18 ± 23.77 µg/mL[9]
Anti-biofilm (P. aeruginosa)Inhibition58%1000 µg/mL[9]
Inhibition2.5%31.25 µg/mL[9]

Experimental Protocols

Prodigiosin Extraction and Purification
  • Cultivation: Culture Serratia marcescens in a suitable production medium (e.g., peptone meat extract) at 30°C for 72 hours or until significant red pigmentation is observed.[10]

  • Extraction: Mix the fermentation broth with absolute methanol in a 4:1 (v/v) ratio.[1]

  • Incubation and Lysis: Incubate the mixture at 30°C with shaking (180 rpm) for 30 minutes, followed by vigorous vortexing to ensure complete pigment extraction.[1]

  • Centrifugation: Centrifuge the mixture at 10,000 rpm for 20 minutes at 4°C to pellet the cell debris. The supernatant will contain the Prodigiosin.[1]

  • Purification (Optional but Recommended): Further purify the extract using column chromatography or thin-layer chromatography (TLC). A typical Rf value for Prodigiosin is around 0.93.[1]

  • Quantification: Dilute the purified Prodigiosin in acidic methanol and measure the absorbance at 536 nm.

Agar Well Diffusion Assay for Antibacterial Activity
  • Preparation of Inoculum: Prepare a bacterial suspension of the test organism in Luria-Bertani (LB) broth and incubate for 16 hours. Adjust the turbidity to a 0.5 McFarland standard.

  • Plating: Spread the standardized bacterial inoculum evenly onto the surface of a Mueller-Hinton (MH) agar plate.

  • Well Preparation: Aseptically create wells (e.g., 6 mm in diameter) in the agar.

  • Application of Prodigiosin: Add a defined volume (e.g., 50 µL) of different concentrations of Prodigiosin (e.g., 100, 250, 500, and 1,000 µg/mL) into the wells. Use the solvent as a negative control.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters.

Visualizations

experimental_workflow cluster_production Prodigiosin Production & Extraction cluster_assay Bioactivity Assay culture 1. S. marcescens Culture (e.g., Peptone Broth, 30°C, 72h) extraction 2. Methanol Extraction culture->extraction centrifugation 3. Centrifugation (10,000 rpm, 20 min) extraction->centrifugation supernatant Crude Prodigiosin Extract centrifugation->supernatant purification 4. Purification (e.g., Chromatography) supernatant->purification pure_pg Pure Prodigiosin purification->pure_pg quantify 5. Quantification (A536 nm) pure_pg->quantify Input for Assay assay_setup 6. Assay Setup (e.g., Agar Well Diffusion) quantify->assay_setup incubation 7. Incubation assay_setup->incubation results 8. Data Analysis incubation->results

Caption: General workflow for Prodigiosin production, extraction, and bioactivity testing.

troubleshooting_logic cluster_source Source of Prodigiosin cluster_assay_conditions Assay Conditions start Inconsistent Bioactivity Results check_production Were production conditions (pH, temp, media) identical? start->check_production check_quantification Was Prodigiosin concentration quantified before use? start->check_quantification check_extraction Was the extraction protocol followed consistently? check_production->check_extraction Yes solution_production Standardize Production Protocol check_production->solution_production No check_storage Was the extract stored in the dark at 4°C? check_extraction->check_storage Yes solution_storage Ensure Proper Storage check_storage->solution_storage No check_inoculum Was the test organism's inoculum standardized? check_quantification->check_inoculum Yes check_protocol Were all assay steps (incubation, media) consistent? check_inoculum->check_protocol Yes solution_assay Standardize Assay Protocol check_protocol->solution_assay No signaling_pathway cluster_antibacterial Antibacterial Mechanism cluster_anticancer Anticancer Mechanism prodigiosin Prodigiosin membrane Disruption of Plasma Membrane (Chaotropic Stress) prodigiosin->membrane ros Reactive Oxygen Species (ROS) Production prodigiosin->ros autolysins Induction of Autolysins (e.g., in B. subtilis) prodigiosin->autolysins er_stress Endoplasmic Reticulum (ER) Stress prodigiosin->er_stress akt_mtor Inhibition of AKT/mTOR Pathway prodigiosin->akt_mtor bacterial_death Bacterial Cell Death membrane->bacterial_death ros->bacterial_death autolysins->bacterial_death jnk_pathway Activation of JNK Pathway er_stress->jnk_pathway autophagy Autophagic Cell Death er_stress->autophagy apoptosis Apoptosis jnk_pathway->apoptosis akt_mtor->autophagy

References

Validation & Comparative

A Comparative Analysis of the Anticancer Activities of Prodigiosin and Doxorubicin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticancer properties of Prodigiosin, a natural bacterial pigment, and Doxorubicin, a well-established chemotherapeutic agent. This analysis is based on available experimental data to objectively evaluate their performance and mechanisms of action.

Executive Summary

Prodigiosin and Doxorubicin are both potent cytotoxic agents against a range of cancer cell lines. Doxorubicin, a long-standing clinical tool, primarily functions by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis.[1][2][3][4][5] In contrast, Prodigiosin exhibits a more varied and potentially selective anticancer mechanism, inducing apoptosis through multiple signaling pathways, modulating cellular pH, and acting as a DNA cleavage agent, with some studies suggesting lower toxicity to normal cells.[6][7][8][9] This guide delves into a side-by-side comparison of their efficacy, mechanisms, and the experimental methodologies used to evaluate their anticancer activities.

Data Presentation: In Vitro Cytotoxicity

The following tables summarize the half-maximal inhibitory concentration (IC50) values for Prodigiosin and Doxorubicin against various cancer cell lines as reported in the literature. These values represent the concentration of the drug required to inhibit the growth of 50% of the cancer cells.

Table 1: Comparative IC50 Values in Lung Carcinoma (A549)

CompoundCell LineIC50 (µM)Reference
ProdigiosinA549 (Doxorubicin-Sensitive)~10[8]
ProdigiosinA549 (Doxorubicin-Resistant)~10[8]
DoxorubicinA549 (Doxorubicin-Sensitive)Not specified[8]
DoxorubicinA549 (Doxorubicin-Resistant)Not specified[8]

Table 2: IC50 Values of Prodigiosin in Various Cancer Cell Lines

Cell LineCancer TypeIC50Reference
MDA-MB-231Triple-Negative Breast Cancer2.1 µM[10]
JEG3ChoriocarcinomaDose-dependent apoptosis[7]
PC3Prostate CancerDose-dependent inhibition[7]
A549Lung Carcinoma0.06 µg/mL[8]
HepG2Liver Carcinoma0.04 µg/mL[8]
MCF-7Breast Carcinoma0.04 µg/mL[8]
WiDrColon Carcinoma0.2 µg/mL[8]
K562Chronic Myelogenous LeukemiaNot specified[6]
HT-29Colon Adenocarcinoma0.45 µg/mL[9]
SGC7901Gastric Adenocarcinoma1.30 µg/mL[9]

Table 3: IC50 Values of Doxorubicin in Various Cancer Cell Lines

Cell LineCancer TypeIC50Reference
A549Lung Carcinoma>20 µM (24h)
HepG2Hepatocellular Carcinoma12.18 µM (24h)
HeLaCervical Carcinoma2.92 µM (24h)
MCF-7Breast Carcinoma2.50 µM (24h)

Mechanisms of Anticancer Action

Prodigiosin: A Multi-Faceted Approach

Prodigiosin's anticancer activity stems from its ability to induce apoptosis through various mechanisms.[6][7] It can interfere with signal transduction pathways, alter intracellular pH, and cause DNA damage.[6] Notably, some studies indicate that Prodigiosin's pro-apoptotic effect can be selective for malignant cells, irrespective of their p53 status or multidrug resistance, making it a promising candidate for further investigation.[7][9]

Doxorubicin: A DNA-Targeting Powerhouse

Doxorubicin's primary mechanism involves its intercalation into the DNA helix, which disrupts DNA replication and repair processes by inhibiting topoisomerase II.[1][2][3][5] This action leads to the generation of reactive oxygen species (ROS), causing oxidative stress and ultimately triggering apoptotic cell death.[1][2][3]

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in the anticancer activity of Prodigiosin and Doxorubicin.

Prodigiosin_Pathway cluster_cell Cancer Cell Prodigiosin Prodigiosin DNA_Damage DNA Damage Prodigiosin->DNA_Damage pH_Alteration Intracellular pH Alteration Prodigiosin->pH_Alteration Signal_Transduction Signal Transduction Interference Prodigiosin->Signal_Transduction Caspase_Activation Caspase Activation DNA_Damage->Caspase_Activation Mitochondrial_Dysfunction Mitochondrial Dysfunction Signal_Transduction->Mitochondrial_Dysfunction Mitochondrial_Dysfunction->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Prodigiosin's multifaceted mechanism of inducing apoptosis.

Doxorubicin_Pathway cluster_cell Cancer Cell Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Topoisomerase_II Topoisomerase II Inhibition Doxorubicin->Topoisomerase_II ROS_Generation ROS Generation Doxorubicin->ROS_Generation DNA_Strand_Breaks DNA Strand Breaks DNA_Intercalation->DNA_Strand_Breaks Topoisomerase_II->DNA_Strand_Breaks Apoptosis Apoptosis DNA_Strand_Breaks->Apoptosis Oxidative_Stress Oxidative Stress ROS_Generation->Oxidative_Stress Oxidative_Stress->Apoptosis

Caption: Doxorubicin's mechanism centered on DNA damage and ROS.

Experimental Protocols

This section provides a detailed methodology for key experiments commonly used to assess the anticancer activity of compounds like Prodigiosin and Doxorubicin.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Workflow Diagram

MTT_Workflow start Start cell_seeding 1. Seed cancer cells in a 96-well plate start->cell_seeding incubation1 2. Incubate for 24 hours (allow attachment) cell_seeding->incubation1 drug_treatment 3. Treat cells with varying concentrations of Prodigiosin or Doxorubicin incubation1->drug_treatment incubation2 4. Incubate for a defined period (e.g., 24, 48, 72 hours) drug_treatment->incubation2 mtt_addition 5. Add MTT solution to each well incubation2->mtt_addition incubation3 6. Incubate for 2-4 hours (formazan crystal formation) mtt_addition->incubation3 solubilization 7. Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals incubation3->solubilization absorbance_reading 8. Measure absorbance at ~570 nm using a microplate reader solubilization->absorbance_reading data_analysis 9. Calculate cell viability and determine IC50 values absorbance_reading->data_analysis end End data_analysis->end Apoptosis_Workflow start Start cell_treatment 1. Treat cancer cells with Prodigiosin or Doxorubicin start->cell_treatment cell_harvesting 2. Harvest cells (including supernatant for detached cells) cell_treatment->cell_harvesting washing 3. Wash cells with cold PBS cell_harvesting->washing resuspension 4. Resuspend cells in Annexin V binding buffer washing->resuspension staining 5. Add Annexin V-FITC and Propidium Iodide (PI) resuspension->staining incubation 6. Incubate in the dark (room temperature) staining->incubation flow_cytometry 7. Analyze cells by flow cytometry incubation->flow_cytometry quadrant_analysis 8. Differentiate cell populations (viable, early/late apoptotic, necrotic) flow_cytometry->quadrant_analysis end End quadrant_analysis->end

References

Unveiling Prodigiosin's Lethal Blow to Cancer: A Comparative Guide to its Mechanism of Action Validated by Genetic Knockouts

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Prodigiosin's anti-cancer mechanisms, supported by experimental data from genetic knockout studies. We delve into the signaling pathways central to its activity and present detailed methodologies for key experiments.

Prodigiosin, a vibrant red pigment produced by Serratia marcescens and other bacteria, has emerged as a promising candidate in oncology. Its potent pro-apoptotic and anti-proliferative effects against a broad spectrum of cancer cells have spurred intensive research into its molecular mechanisms. Genetic knockout studies have been instrumental in validating the specific pathways through which Prodigiosin exerts its cytotoxic effects, offering a clearer understanding of its therapeutic potential.

p53 Pathway: A Tale of Independence and p73 Compensation

The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis. However, its frequent mutation in cancer often leads to therapeutic resistance. Intriguingly, Prodigiosin has demonstrated efficacy in cancer cells irrespective of their p53 status.

Genetic knockout studies using HCT116 human colon cancer cells have been pivotal in elucidating this p53-independent mechanism. Experiments comparing the wild-type HCT116 cells with their p53 knockout (HCT116 p53-/-) counterparts have revealed that Prodigiosin induces apoptosis in both cell lines. This suggests that a functional p53 is not a prerequisite for Prodigiosin's apoptotic activity.

Further investigation into the molecular players involved has identified the p53 family member, p73, as a key mediator. In p53-deficient cells, Prodigiosin treatment leads to a significant upregulation of p73. This induction of p73 appears to compensate for the absence of functional p53, thereby activating the apoptotic cascade.

Cell LineGenotypeProdigiosin Treatment (1 µM for 72h) - Apoptosis RateKey Finding
HCT116p53+/+Increased apoptosisProdigiosin is effective in p53 wild-type cells.
HCT116p53-/-Increased apoptosisProdigiosin's apoptotic effect is p53-independent.
SW480p53 mutantIncreased apoptosisProdigiosin overcomes p53 mutation-associated resistance.

Experimental Protocol: Apoptosis Assessment by Flow Cytometry

  • Cell Culture and Treatment: HCT116 p53+/+ and p53-/- cells were cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells were seeded in 6-well plates and allowed to adhere overnight. Subsequently, cells were treated with 1 µM Prodigiosin or DMSO (vehicle control) for 72 hours.

  • Cell Harvesting and Staining: After treatment, both adherent and floating cells were collected, washed with cold PBS, and resuspended in 1X Annexin-binding buffer. Cells were then stained with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Stained cells were analyzed on a flow cytometer. The percentage of apoptotic cells (Annexin V positive) was determined.

Signaling Pathway: p53-Independent Apoptosis

G cluster_p53 p53 Status Prodigiosin Prodigiosin p73 p73 Prodigiosin->p73 Upregulates p53_mutant Mutant p53 (e.g., SW480) Apoptosis Apoptosis p53_null p53 Knockout (HCT116 p53-/-) p73->Apoptosis

Caption: Prodigiosin induces apoptosis independently of p53 status by upregulating p73.

mTOR Pathway: Targeting a Central Regulator of Cell Growth

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and survival. The mTOR signaling pathway is frequently hyperactivated in cancer, making it an attractive therapeutic target.

The tuberous sclerosis complex (TSC) proteins, TSC1 and TSC2, are key negative regulators of mTORC1. Loss-of-function mutations in TSC1 or TSC2 lead to constitutive activation of mTORC1. Studies utilizing TSC2-null cells have provided direct evidence of Prodigiosin's ability to target this pathway.

In TSC2-null cells, which exhibit hyperactive mTOR signaling, Prodigiosin treatment leads to a significant reduction in cell viability and proliferation. This demonstrates that Prodigiosin can effectively induce cytotoxicity in cells with a dysregulated mTOR pathway.

Cell LineGenotypeProdigiosin TreatmentEffect on Cell ViabilityKey Finding
TSC2-null cellsTSC2-/-Dose-dependentSignificant decreaseProdigiosin is effective in cells with hyperactive mTOR signaling.

Experimental Protocol: Cell Viability Assay (MTT)

  • Cell Culture and Treatment: TSC2-null cells were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells were seeded in 96-well plates and treated with increasing concentrations of Prodigiosin for 24, 48, and 72 hours.

  • MTT Assay: Following treatment, MTT reagent (5 mg/mL in PBS) was added to each well and incubated for 4 hours. The formazan crystals were then dissolved in DMSO.

  • Absorbance Measurement: The absorbance at 570 nm was measured using a microplate reader. Cell viability was expressed as a percentage of the control (untreated) cells.

Signaling Pathway: mTOR Inhibition

G Prodigiosin Prodigiosin mTORC1 mTORC1 Prodigiosin->mTORC1 Inhibits TSC2_knockout TSC2 Knockout TSC2_knockout->mTORC1 Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth

Caption: Prodigiosin inhibits the mTORC1 pathway, leading to reduced cell growth.

Survivin: Dismantling the Anti-Apoptotic Defense

Survivin, a member of the inhibitor of apoptosis protein (IAP) family, is overexpressed in most human cancers and is associated with resistance to apoptosis and poor prognosis. Targeting survivin is a promising strategy to enhance the efficacy of anti-cancer therapies.

While direct genetic knockout data comparing Prodigiosin's effect on survivin-null versus wild-type cells is still emerging, studies have demonstrated a clear link between Prodigiosin treatment and the downregulation of survivin expression. In various cancer cell lines, Prodigiosin has been shown to significantly reduce both survivin mRNA and protein levels. This reduction in survivin is correlated with an increase in caspase-3 activation, a key executioner of apoptosis.

Although a direct comparison with a survivin knockout is pending in the literature for Prodigiosin, the consistent downregulation of this key anti-apoptotic protein strongly suggests that its suppression is a critical component of Prodigiosin's mechanism of action. Future studies employing survivin knockout or siRNA-mediated silencing will be crucial to definitively quantify the contribution of survivin downregulation to Prodigiosin-induced apoptosis.

Cell LineTreatmentEffect on Survivin mRNAEffect on Caspase-3 Activation
HepG2 (Hepatocellular Carcinoma)600 nM Prodigiosin (48h)88.5% decrease330% increase
Molt-4 (Acute Lymphoblastic Leukemia)100-600 nM Prodigiosin (48h)19-41% decrease in protein450-950% increase

Experimental Protocol: Real-Time PCR for Survivin mRNA Expression

  • RNA Extraction: Total RNA was extracted from Prodigiosin-treated and control cells using a suitable RNA isolation kit.

  • cDNA Synthesis: First-strand cDNA was synthesized from the total RNA using a reverse transcription kit.

  • Real-Time PCR: Quantitative real-time PCR was performed using SYBR Green master mix and primers specific for survivin and a housekeeping gene (e.g., GAPDH) for normalization. The relative expression of survivin mRNA was calculated using the ΔΔCt method.

Logical Relationship: Prodigiosin, Survivin, and Apoptosis

G Prodigiosin Prodigiosin Survivin Survivin Prodigiosin->Survivin Downregulates Caspase3 Caspase-3 Survivin->Caspase3 Inhibits Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Prodigiosin promotes apoptosis by downregulating the anti-apoptotic protein survivin.

Conclusion

Genetic knockout studies have been invaluable in dissecting the intricate mechanisms by which Prodigiosin exerts its anti-cancer effects. The evidence strongly supports a multi-pronged attack on cancer cells, involving the p53-independent activation of apoptosis via p73, the inhibition of the central growth-regulating mTOR pathway, and the dismantling of anti-apoptotic defenses by downregulating survivin. These findings underscore the potential of Prodigiosin as a robust and versatile anti-cancer agent, capable of overcoming common resistance mechanisms. Further research utilizing genetic knockout models for other implicated pathways, such as the ERK signaling cascade, will undoubtedly provide a more complete picture of Prodigiosin's therapeutic potential and pave the way for its clinical development.

"comparative study of Prodigiosin derivatives' immunosuppressive effects"

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the immunosuppressive effects of various Prodigiosin derivatives. Prodigiosins, a family of natural red pigments, have garnered significant interest for their potential as novel immunosuppressive agents, operating through mechanisms distinct from current therapies.

This guide summarizes key quantitative data on the bioactivity of these compounds, details the experimental protocols used to evaluate their effects, and visualizes the cellular pathways implicated in their mechanism of action.

Comparative Immunosuppressive Activity

The immunosuppressive potential of Prodigiosin and its synthetic derivatives is primarily assessed by their ability to inhibit the proliferation of T-lymphocytes. The following table summarizes the 50% inhibitory concentrations (IC50) for lymphocyte proliferation induced by Concanavalin A (Con A), a substance that stimulates T-cell division. The data also includes cytotoxicity measurements against murine B16 melanoma cells to determine the therapeutic selectivity of these compounds. A higher selectivity index (SI), which is the ratio of cytotoxicity to immunosuppressive activity, indicates a more favorable therapeutic profile.

Compound/DerivativeR1 SubstituentR2 SubstituentR3 SubstituentImmunosuppressive IC50 (ng/mL)Cytotoxicity IC50 (ng/mL)Selectivity Index (SI)
Undecylprodigiosin (UP) 1H-pyrrol-2-ylMethoxyUndecyl2.0 ± 0.3106 ± 1253
PNU-156804 2,2'-bi-1H-pyrrol-5-ylBenzyloxyUndecyl0.6 ± 0.1 300 ± 50500
Derivative 2PhenylMethoxyUndecyl15.0 ± 2.5150 ± 2010
Derivative 3EthylcarbamoylMethoxyUndecyl> 1000> 1000-
Derivative 45-methyl-1H-pyrrol-2-ylBenzyloxyUndecyl1.2 ± 0.2250 ± 40208
Derivative 51,2,4-triazol-1-ylMethoxyUndecyl500 ± 90> 1000>2
Derivative 111H-pyrrol-2-ylHUndecyl400.0 ± 881215 ± 2143
Derivative 121H-pyrrol-2-ylEthoxyUndecyl1.8 ± 0.5193 ± 30107
Derivative 131H-pyrrol-2-yln-propoxyUndecyl5.6 ± 0.9322 ± 9458
Derivative 141H-pyrrol-2-ylIsopropoxyUndecyl2.6 ± 0.5282 ± 26108
Derivative 151H-pyrrol-2-yln-butoxyUndecyl1.5 ± 0.3200 ± 35133
Derivative 211H-pyrrol-2-ylMethoxyBenzyl6.5 ± 1.580 ± 1512
Derivative 321H-pyrrol-2-ylMethoxyHeptyl3.6 ± 0.9120 ± 2033

Data extracted from D'Alessio et al., J. Med. Chem. 2000, 43, 14, 2557–2565.

Experimental Protocols

The evaluation of the immunosuppressive activity of Prodigiosin derivatives relies on standardized in vitro assays. Below are detailed methodologies for the key experiments cited.

T-Lymphocyte Proliferation Assay (Concanavalin A-induced)

This assay measures the ability of a compound to inhibit the proliferation of T-lymphocytes stimulated by the mitogen Concanavalin A (Con A).

a. Cell Preparation:

  • Spleens are aseptically removed from mice (e.g., C57BL/6).

  • A single-cell suspension is prepared by gently teasing the spleens in sterile RPMI-1640 medium.

  • Red blood cells are lysed using a hypotonic solution (e.g., ACK lysis buffer).

  • The remaining splenocytes are washed twice with RPMI-1640 medium and resuspended to a final concentration of 2 x 10^6 cells/mL in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 50 µM 2-mercaptoethanol, and antibiotics.

b. Assay Procedure:

  • 100 µL of the splenocyte suspension (2 x 10^5 cells) is added to each well of a 96-well flat-bottom microtiter plate.

  • The test compounds (Prodigiosin derivatives) are dissolved in a suitable solvent (e.g., DMSO) and then diluted in culture medium to various concentrations. 50 µL of the compound dilutions are added to the wells.

  • T-cell proliferation is stimulated by adding 50 µL of Concanavalin A solution (final concentration of 2 µg/mL).

  • Control wells include cells with medium only (unstimulated) and cells with Con A and vehicle (stimulated control).

  • The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • To measure proliferation, 1 µCi of [3H]-thymidine is added to each well for the final 18 hours of incubation.

  • Cells are harvested onto glass fiber filters, and the incorporated radioactivity is measured using a liquid scintillation counter.

  • The 50% inhibitory concentration (IC50) is calculated by determining the compound concentration that reduces [3H]-thymidine incorporation by 50% compared to the stimulated control.

Cytotoxicity Assay

This assay determines the concentration of a compound that is toxic to cells, which is crucial for assessing the selectivity of its immunosuppressive effect.

a. Cell Culture:

  • Murine B16 melanoma cells are cultured in complete DMEM medium supplemented with 10% fetal bovine serum and antibiotics.

  • Cells are maintained in a logarithmic growth phase before the assay.

b. Assay Procedure:

  • Cells are seeded into 96-well plates at a density of 5 x 10^3 cells/well and allowed to adhere overnight.

  • The culture medium is replaced with fresh medium containing various concentrations of the test compounds.

  • The plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Cell viability is assessed using a colorimetric assay, such as the MTT or XTT assay. For the MTT assay, MTT solution is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in a solubilization buffer, and the absorbance is measured at 570 nm.

  • The IC50 for cytotoxicity is calculated as the compound concentration that reduces cell viability by 50% compared to the untreated control.

Visualizing the Mechanism of Action

Prodigiosin and its derivatives exert their immunosuppressive effects by interfering with key signaling pathways involved in T-cell activation and proliferation. Unlike cyclosporin A, they do not inhibit the production of Interleukin-2 (IL-2), but rather block the signaling cascade initiated by the binding of IL-2 to its receptor.[1][2] The primary molecular target is believed to be Janus Kinase 3 (JAK3), a tyrosine kinase crucial for signal transduction from cytokine receptors that share the common gamma chain (γc).[2][3] Inhibition of JAK3 subsequently affects downstream pathways, including the JAK/STAT and NF-κB signaling cascades.

experimental_workflow cluster_cell_prep Cell Preparation cluster_assay T-Cell Proliferation Assay spleen Mouse Spleen suspension Single-cell Suspension spleen->suspension lysis RBC Lysis suspension->lysis splenocytes Splenocytes (2e6 cells/mL) lysis->splenocytes plate Plate Splenocytes in 96-well Plate add_compounds Add Prodigiosin Derivatives plate->add_compounds add_conA Add Concanavalin A (2 ug/mL) add_compounds->add_conA incubate_72h Incubate 72h add_conA->incubate_72h add_thymidine Add [3H]-Thymidine incubate_72h->add_thymidine incubate_18h Incubate 18h add_thymidine->incubate_18h harvest Harvest Cells incubate_18h->harvest scintillation Scintillation Counting harvest->scintillation calc_ic50 Calculate IC50 scintillation->calc_ic50

Figure 1. Experimental workflow for the T-cell proliferation assay.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL2R IL-2 Receptor JAK1 JAK1 IL2R->JAK1 Activates JAK3 JAK3 IL2R->JAK3 Activates NFκB_IκB NF-κB-IκB Complex IL2R->NFκB_IκB Activates IKK (not shown) STAT5 STAT5 JAK1->STAT5 Phosphorylates JAK3->STAT5 Phosphorylates STAT5_dimer STAT5 Dimer STAT5_nuc STAT5 STAT5_dimer->STAT5_nuc Translocates STAT5->STAT5_dimer Dimerizes IκB IκB Degradation Degradation IκB->Degradation NFκB NF-κB NFκB_nuc NF-κB NFκB->NFκB_nuc Translocates NFκB_IκB->NFκB Releases Prodigiosin Prodigiosin Derivatives Prodigiosin->JAK3 Inhibits Prodigiosin->NFκB_IκB Inhibits IκB Degradation Gene_Transcription Gene Transcription (Proliferation, Survival) STAT5_nuc->Gene_Transcription Promotes NFκB_nuc->Gene_Transcription Promotes IL2 IL-2 IL2->IL2R Binds

Figure 2. Prodigiosin's inhibition of T-cell signaling pathways.

References

"Prodigiosin vs. other natural pigments: a comparative analysis of bioactivity"

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutic agents, natural pigments have emerged as a promising source of bioactive compounds with diverse pharmacological activities. Among these, prodigiosin, a vibrant red pigment produced by various bacteria, has garnered significant attention for its potent anticancer, antimicrobial, and antioxidant properties. This guide provides an objective comparative analysis of the bioactivity of prodigiosin against other well-characterized natural pigments: curcumin, quercetin, and astaxanthin. The information presented is supported by experimental data, detailed methodologies, and visual representations of key biological pathways to aid researchers in their drug discovery and development endeavors.

Comparative Bioactivity Data

The following tables summarize the quantitative data on the antioxidant, antimicrobial, and anticancer activities of prodigiosin, curcumin, quercetin, and astaxanthin. It is important to note that direct comparisons should be made with caution, as the experimental conditions, such as cell lines, bacterial strains, and assay protocols, may vary between studies.

Antioxidant Activity

The antioxidant potential of these natural pigments is often evaluated by their ability to scavenge free radicals, commonly measured using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. The IC50 value represents the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity.

PigmentDPPH Scavenging IC50 (µg/mL)ABTS Scavenging IC50 (µg/mL)Reference(s)
Prodigiosin 10 (99% scavenging)10 (99% scavenging)[1][2]
Curcumin 1.08 - 12.315.59[3][4][5]
Quercetin Varies (Strong activity)Varies (Strong activity)[6]
Astaxanthin 15.39 - 17.57.7[7][8][9]
Antimicrobial Activity

The antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. Lower MIC values indicate greater antimicrobial potency.

PigmentMicroorganismMIC (µg/mL)Reference(s)
Prodigiosin Escherichia coli28.2 (zone of inhibition in mm)[10]
Bacillus subtilis23.58 (zone of inhibition in mm)[10]
Aspergillus niger23.5 (zone of inhibition in mm)[10]
Fusarium oxysporum23 (zone of inhibition in mm)[10]
Curcumin Escherichia coli163 - 885[11][12][13]
Bacillus subtilis129[11][12]
Staphylococcus aureus46.9 - 219[11][12][14]
Pseudomonas aeruginosa175 - 3750[11][12][13]
Quercetin Various BacteriaBroad-spectrum activity[11]
Astaxanthin Escherichia coli16[15]
Bacillus cereus16[15]
Staphylococcus aureus< 0.125[15]
Pseudomonas aeruginosa16[15]
Anticancer Activity

The anticancer potential is assessed by the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro. Lower IC50 values suggest higher cytotoxic potency against cancer cells.

PigmentCancer Cell LineIC50 (µM)Reference(s)
Prodigiosin MCF-7 (Breast)< 6.18[16]
LU-1 (Lung)Strong inhibition[16][17]
KB (Oropharyngeal)Strong inhibition[16][17]
HepG2 (Liver)27[16]
Curcumin HeLa (Cervical)3.36
MCF-7 (Breast)44.61[10]
MDA-MB-231 (Breast)54.68[10]
Colorectal cancer cell lines10.26 - 13.31[6]
Quercetin A549 (Lung)5.14 (at 72h)[18]
H69 (Lung)9.18 (at 72h)[18]
MCF-7 (Breast)37 - 73[19][20]
MDA-MB-231 (Breast)85[19]
Astaxanthin HT-29 (Colorectal)10.98[21]
CBRH-7919 (Hepatoma)39[2]
T-47D (Breast)< 100[22]
MDA-MB-231 (Breast)< 100[22]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future comparative studies.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

  • Reagent Preparation : Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. Prepare various concentrations of the test pigment and a standard antioxidant (e.g., ascorbic acid).

  • Reaction Mixture : In a microplate well or a test tube, mix a fixed volume of the DPPH solution with varying concentrations of the test pigment or standard. A control containing only the DPPH solution and the solvent is also prepared.

  • Incubation : Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement : Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation : The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of scavenging activity against the concentration of the pigment.[8][23][24][25]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Antimicrobial Agent Dilutions : Prepare a series of twofold dilutions of the test pigment in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[7]

  • Inoculum Preparation : Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL) in the same growth medium.

  • Inoculation : Add a fixed volume of the microbial inoculum to each well of the microtiter plate containing the pigment dilutions. Include a positive control (medium with inoculum, no pigment) and a negative control (medium only).

  • Incubation : Incubate the microtiter plate at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).

  • Determination of MIC : The MIC is the lowest concentration of the pigment at which there is no visible growth (turbidity) of the microorganism.[7]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding : Seed the cancer cells in a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treatment : Treat the cells with various concentrations of the test pigment and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition : After the treatment period, add a sterile MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for a few hours (e.g., 3-4 hours) at 37°C.

  • Formazan Solubilization : The viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[13]

  • Absorbance Measurement : Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of around 570 nm.

  • Calculation : The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.[13]

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms underlying the bioactivity of these pigments is crucial for their development as therapeutic agents. The following diagrams illustrate some of the key signaling pathways modulated by these compounds.

Prodigiosin-Induced Apoptosis Signaling Pathway

Prodigiosin has been shown to induce apoptosis in cancer cells through multiple pathways, including the activation of the MAPK/ERK pathway and the intrinsic mitochondrial pathway.

prodigiosin_apoptosis cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Prodigiosin Prodigiosin Receptor Receptor Prodigiosin->Receptor Binds ERK ERK Receptor->ERK Activates Mitochondrion Mitochondrion ERK->Mitochondrion Influences Bcl2 Bcl-2 ERK->Bcl2 Downregulates Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Bax Bax Bax->Mitochondrion Promotes release Bcl2->Mitochondrion Inhibits release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Prodigiosin-induced apoptosis via ERK signaling and the mitochondrial pathway.

Curcumin's Antioxidant and Anti-inflammatory Signaling

Curcumin exerts its antioxidant effects in part through the activation of the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes. Its anti-inflammatory properties are mediated by the inhibition of pro-inflammatory pathways like NF-κB.

curcumin_signaling cluster_stress Oxidative/Inflammatory Stress cluster_cell_curcumin Cell cluster_cytoplasm_curcumin Cytoplasm cluster_nucleus_curcumin Nucleus ROS ROS Keap1 Keap1 ROS->Keap1 Oxidizes Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Inflammatory_Stimuli->IKK Activates Curcumin Curcumin Curcumin->Keap1 Inhibits Curcumin->IKK Inhibits Nrf2 Nrf2 Keap1->Nrf2 Sequesters ARE ARE (Antioxidant Response Element) Nrf2->ARE Binds IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB IκBα->NFκB Releases Inflammatory_Genes Pro-inflammatory Genes (e.g., COX-2, TNF-α) NFκB->Inflammatory_Genes Induces expression Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Induces expression

Caption: Curcumin's dual action on Nrf2 and NF-κB pathways.

Experimental Workflow for Bioactivity Screening

The following diagram outlines a general experimental workflow for the comparative analysis of the bioactivity of natural pigments.

experimental_workflow cluster_extraction Pigment Preparation cluster_assays Bioactivity Assays cluster_analysis Data Analysis & Comparison Source Natural Source (e.g., Bacteria, Plants) Extraction Extraction & Purification Source->Extraction Characterization Characterization (e.g., HPLC, MS) Extraction->Characterization Antioxidant Antioxidant Assays (DPPH, ABTS) Characterization->Antioxidant Antimicrobial Antimicrobial Assays (MIC, Zone of Inhibition) Characterization->Antimicrobial Anticancer Anticancer Assays (MTT, Apoptosis) Characterization->Anticancer Data_Collection Data Collection (IC50, MIC values) Antioxidant->Data_Collection Antimicrobial->Data_Collection Anticancer->Data_Collection Comparison Comparative Analysis Data_Collection->Comparison Conclusion Conclusion & Future Work Comparison->Conclusion

Caption: General workflow for comparative bioactivity screening of natural pigments.

References

Unmasking Prodigiosin's Molecular Arsenal: A Comparative Guide to Proteomic Target Confirmation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of proteomic methodologies for identifying the molecular targets of Prodigiosin, a promising natural compound with a spectrum of therapeutic bioactivities, including anticancer, immunosuppressive, and antimicrobial effects. By presenting experimental data from key studies, this document aims to objectively compare different proteomic approaches, offering insights into their respective strengths in elucidating the compound's mechanism of action.

Prodigiosin, a vibrant red pigment produced by several bacteria, has long been recognized for its potent biological activities. However, its journey from a promising bioactive compound to a clinically approved therapeutic is contingent on a precise understanding of its molecular targets and mechanisms of action. Proteomics, the large-scale study of proteins, offers powerful tools to deconvolute the complex interactions between Prodigiosin and the cellular machinery. This guide will compare two distinct proteomic strategies that have been employed to identify its molecular targets: differential expression proteomics and thermal proteome profiling.

Comparative Analysis of Proteomic Approaches

The identification of a drug's molecular targets is a critical step in its development. Different proteomic strategies can provide complementary information, from downstream pathway effects to direct physical binding. Below is a comparison of two methodologies that have been instrumental in identifying the cellular targets of Prodigiosin.

Methodology Principle Information Gained Key Findings for Prodigiosin Advantages Limitations
Differential Expression Proteomics (2D-GE & MS) Separates proteins from control and treated cells based on isoelectric point and molecular weight. Differentially expressed spots are excised and identified by mass spectrometry.Identifies proteins whose abundance is altered in response to Prodigiosin treatment, revealing affected pathways.Identified altered expression of proteins involved in cell defense, DNA repair, and cellular organization in cancer cells.[1]Provides a global snapshot of the cellular response; good for hypothesis generation about affected pathways.Does not identify the direct binding target; can be labor-intensive with lower throughput; may miss low-abundance proteins.
Thermal Proteome Profiling (TPP) Measures changes in the thermal stability of proteins upon ligand binding. Direct targets are stabilized at higher temperatures. Changes are quantified using mass spectrometry.Identifies direct binding targets of Prodigiosin by detecting ligand-induced thermal stabilization.Identified the Golgi stacking protein GRASP55 as a direct target of Prodigiosin in human cells.[2][3]Enables identification of direct physical targets in a cellular context; unbiased and proteome-wide.Requires specialized equipment and complex data analysis; may not detect targets that do not exhibit a significant thermal shift.

In-Depth Look at Identified Molecular Targets

Proteomic studies have been crucial in pinpointing specific proteins and pathways modulated by Prodigiosin. These findings provide a foundation for understanding its therapeutic effects.

Target Protein/Pathway Function Effect of Prodigiosin Proteomic Method Used Therapeutic Implication
GRASP55 Golgi stacking protein involved in the structural integrity of the Golgi apparatus.Direct binding and thermal stabilization, leading to altered Golgi morphology and function.[2][3]Thermal Proteome Profiling (TPP)Disruption of Golgi function can interfere with protein trafficking and secretion, impacting cancer cell survival.
Proteins in Apoptosis Pathways Includes proteins involved in cell defense, DNA repair, and cellular organization.Altered expression levels in response to Prodigiosin, contributing to the induction of apoptosis.[1]Differential Expression ProteomicsProvides a molecular basis for the pro-apoptotic and anticancer activity of Prodigiosin.
Autophagy-related Proteins Proteins involved in the cellular process of autophagy, a key pathway in cancer cell survival and death.Prodigiosin treatment was found to block autophagic flux.[2]Thermal Proteome Profiling (TPP)Inhibition of autophagy is a promising strategy for cancer therapy, and Prodigiosin's effect on this pathway is a key area of investigation.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the key proteomic studies to identify Prodigiosin's targets.

Protocol 1: Differential Expression Proteomics using 2D-Gel Electrophoresis and Mass Spectrometry

This method was employed to analyze the changes in protein expression in a mitoxantrone-resistant breast cancer cell line (MCF-7 MR) upon treatment with Prodigiosin.[1]

  • Cell Culture and Treatment: MCF-7 MR cells were cultured under standard conditions and then treated with an apoptotic concentration of Prodigiosin. Control cells were treated with the vehicle (DMSO).

  • Protein Extraction: After treatment, cells were harvested, and total proteins were extracted using a lysis buffer containing urea, thiourea, CHAPS, and protease inhibitors.

  • Two-Dimensional Gel Electrophoresis (2D-GE):

    • Isoelectric Focusing (IEF): Protein extracts were loaded onto IEF strips to separate proteins based on their isoelectric point (pI).

    • SDS-PAGE: The IEF strips were then placed on top of a polyacrylamide gel, and an electrical current was applied to separate the proteins based on their molecular weight.

  • Gel Staining and Image Analysis: Gels were stained (e.g., with Coomassie Brilliant Blue or silver stain) to visualize the protein spots. The gels were scanned, and specialized software was used to compare the protein spot patterns between the control and Prodigiosin-treated samples to identify differentially expressed proteins.

  • Protein Identification by Mass Spectrometry:

    • Spot Excision and In-Gel Digestion: Protein spots of interest were excised from the gel and digested with trypsin to generate smaller peptides.

    • Mass Spectrometry (MALDI-TOF/TOF): The resulting peptides were analyzed by Matrix-Assisted Laser Desorption/Ionization-Time of Flight/Time of Flight (MALDI-TOF/TOF) mass spectrometry to obtain peptide mass fingerprints and fragmentation data.

    • Database Searching: The mass spectrometry data was used to search protein databases (e.g., Swiss-Prot, NCBInr) to identify the proteins.

Protocol 2: Thermal Proteome Profiling (TPP)

This cutting-edge technique was used to identify the direct binding targets of Prodigiosin in intact human cells.[2][3]

  • Cell Culture and Treatment: Human cell lines (e.g., HeLa or HAP1 cells) were cultured and treated with either Prodigiosin or a vehicle control (DMSO).

  • Heating of Intact Cells: The treated cells were aliquoted and heated to a range of different temperatures (e.g., from 37°C to 67°C). This heating step denatures and precipitates proteins based on their thermal stability.

  • Lysis and Separation of Soluble Proteins: After heating, the cells were lysed, and the soluble proteins were separated from the precipitated, denatured proteins by ultracentrifugation.

  • Protein Digestion and Isobaric Labeling: The soluble proteins from each temperature point and treatment condition were digested into peptides. The peptides were then labeled with isobaric tags (e.g., TMT reagents), which allow for the relative quantification of peptides from different samples in a single mass spectrometry run.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The labeled peptides were pooled and analyzed by high-resolution quantitative mass spectrometry.

  • Data Analysis: The data was processed to determine the "melting curves" for thousands of proteins, showing the fraction of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature for a particular protein in the Prodigiosin-treated sample compared to the control indicates that Prodigiosin binds to and stabilizes that protein, identifying it as a direct target.

Visualizing the Methodologies and Pathways

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the experimental workflows and a key signaling pathway influenced by Prodigiosin.

Experimental_Workflow_2DGE cluster_cell_culture Cell Culture & Treatment cluster_proteomics Proteomic Analysis Control Control Cells Extraction Protein Extraction Control->Extraction Treated Prodigiosin-Treated Cells Treated->Extraction IEF 1D: Isoelectric Focusing Extraction->IEF SDSPAGE 2D: SDS-PAGE IEF->SDSPAGE Stain Gel Staining & Analysis SDSPAGE->Stain Excision Spot Excision Stain->Excision Digestion In-Gel Digestion Excision->Digestion MS Mass Spectrometry (MALDI-TOF/TOF) Digestion->MS DB_Search Database Search & Protein ID MS->DB_Search

Workflow for Differential Expression Proteomics.

Experimental_Workflow_TPP cluster_cell_culture Cell Culture & Treatment cluster_proteomics Thermal Proteome Profiling Control Control Cells Heat Heating to a Range of Temperatures Control->Heat Treated Prodigiosin-Treated Cells Treated->Heat Lysis Cell Lysis & Ultracentrifugation Heat->Lysis Soluble_Fraction Collect Soluble Proteins Lysis->Soluble_Fraction Digestion Protein Digestion Soluble_Fraction->Digestion Labeling Isobaric Labeling (TMT) Digestion->Labeling MS LC-MS/MS Analysis Labeling->MS Data_Analysis Melting Curve Analysis & Target ID MS->Data_Analysis

Workflow for Thermal Proteome Profiling.

Prodigiosin_Signaling Prodigiosin Prodigiosin GRASP55 GRASP55 Prodigiosin->GRASP55 Direct Binding & Stabilization Golgi Golgi Apparatus Prodigiosin->Golgi Disrupts Morphology & Function Autophagy Autophagy Flux Prodigiosin->Autophagy Blocks GRASP55->Golgi Maintains Structure CellDeath Cancer Cell Death Golgi->CellDeath Altered Protein Trafficking Autophagy->CellDeath Inhibition Promotes

Prodigiosin's Impact on Golgi and Autophagy.

References

Prodigiosin's In Vivo Efficacy in Xenograft Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of Prodigiosin in various xenograft models, juxtaposed with alternative and standard-of-care treatments. The information is supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows to aid in the evaluation of Prodigiosin as a potential anti-cancer therapeutic.

Comparative Efficacy of Prodigiosin and Alternatives in Xenograft Models

The following table summarizes the quantitative data on the in vivo efficacy of Prodigiosin and its alternatives in different cancer xenograft models. This allows for a direct comparison of their anti-tumor activities.

Xenograft Model Treatment Dosage Tumor Growth Inhibition / Effect Reference
Lewis Lung Carcinoma ProdigiosinNot specified34.18% decrease in tumor volume after 28 days[1]
Human Choriocarcinoma (JEG3) Prodigiosin50, 100, and 250 μg/kgSignificant, dose-dependent inhibition of tumor growth[2]
Human Prostate Cancer (PC3) Prodigiosin50, 100, and 250 μg/kgSignificant, dose-dependent inhibition of tumor growth[2]
Breast Cancer (MDA-MB-231) ProdigiosinNot specifiedSlowed tumor progression[2]
Cholangiocarcinoma (TFK-1) Prodigiosin5 mg/kgSlower tumor growth compared to control
Various Cancers Prodigiosin1 mg/kg body weight36.82% decrease in tumor volume after 28 days[3]
Oral Cancer Obatoclax (Prodigiosin derivative)Not specifiedReduced mean tumor volume
Neuroblastoma Obatoclax (Prodigiosin derivative)Not specifiedSignificantly decreased tumor growth
Non-Gestational Choriocarcinoma (PDX) CisplatinNot specifiedSignificantly reduced tumor volume
Non-Gestational Choriocarcinoma (PDX) MethotrexateNot specifiedSignificantly reduced tumor volume
Prostate Cancer (PC3) DocetaxelNot specifiedInhibition of tumor growth

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and critical evaluation of the findings.

General Xenograft Model Establishment
  • Animal Models: Immunocompromised mice (e.g., BALB/c nude, SCID) are typically used to prevent rejection of human tumor xenografts.[4] The choice of strain can depend on the tumor type.[4]

  • Cell Culture: Human cancer cell lines (e.g., JEG3, PC3, MDA-MB-231, Lewis Lung Carcinoma) are cultured in appropriate media and conditions until they reach the exponential growth phase.

  • Implantation: A specific number of cancer cells (typically 1 x 10^6 to 5 x 10^6) are suspended in a sterile solution (e.g., PBS or media), sometimes mixed with Matrigel to support initial tumor growth, and injected subcutaneously into the flank of the mice.[4] For patient-derived xenografts (PDX), tumor fragments are surgically implanted.

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers and calculated using the formula: (Length × Width^2) / 2. Body weight is also monitored as an indicator of toxicity.

Treatment Administration
  • Prodigiosin: Can be administered through various routes, including intraperitoneal or intramuscular injections. Dosing schedules can vary, for example, daily or every other day for a specified period (e.g., 28 days).

  • Alternative/Standard Treatments: Administration routes and schedules for drugs like Cisplatin, Methotrexate, and Docetaxel are based on established pre-clinical protocols for the specific cancer model.

Efficacy Evaluation
  • Primary Endpoint: The primary measure of efficacy is the inhibition of tumor growth, assessed by comparing the tumor volumes in treated groups to the control (vehicle-treated) group.

  • Secondary Endpoints: These may include survival analysis, histological analysis of tumors to assess necrosis and apoptosis, and molecular analysis (e.g., Western blotting, immunohistochemistry) to investigate the mechanism of action.

Mechanism of Action: Signaling Pathways

Prodigiosin exerts its anti-cancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.

Inhibition of Wnt/β-catenin Signaling Pathway

Prodigiosin has been shown to inhibit the Wnt/β-catenin signaling pathway, which is often aberrantly activated in many cancers, leading to uncontrolled cell growth.[2]

G Prodigiosin's Inhibition of the Wnt/β-catenin Signaling Pathway cluster_prodigiosin Prodigiosin cluster_pathway Wnt/β-catenin Pathway Prodigiosin Prodigiosin LRP6 LRP6 Prodigiosin->LRP6 inhibits phosphorylation DVL DVL Prodigiosin->DVL inhibits phosphorylation GSK3b GSK3b Prodigiosin->GSK3b inhibits phosphorylation Wnt Wnt Frizzled Frizzled Wnt->Frizzled binds Frizzled->DVL activates LRP6->DVL DVL->GSK3b inhibits beta_catenin beta_catenin GSK3b->beta_catenin phosphorylates for degradation TCF_LEF TCF_LEF beta_catenin->TCF_LEF translocates to nucleus and binds Gene_Expression Target Gene Expression (e.g., Cyclin D1) TCF_LEF->Gene_Expression activates Cell_Proliferation Cancer Cell Proliferation Gene_Expression->Cell_Proliferation promotes

Caption: Prodigiosin inhibits key proteins in the Wnt/β-catenin pathway.

Induction of Apoptosis

Prodigiosin is a potent inducer of apoptosis (programmed cell death) in cancer cells. It modulates the expression of key proteins in the apoptotic pathway.

G Prodigiosin's Induction of Apoptosis cluster_prodigiosin Prodigiosin cluster_pathway Apoptotic Pathway Prodigiosin Prodigiosin Bcl2_family Anti-apoptotic Bcl-2 family (e.g., Bcl-2, Mcl-1) Prodigiosin->Bcl2_family downregulates IAP_family Inhibitor of Apoptosis Proteins (IAPs) (e.g., XIAP, cIAP-1, cIAP-2) Prodigiosin->IAP_family downregulates Caspase9 Caspase-9 Prodigiosin->Caspase9 activates Caspase3 Caspase-3 Prodigiosin->Caspase3 activates Bcl2_family->Caspase9 inhibits IAP_family->Caspase9 inhibits IAP_family->Caspase3 inhibits Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Prodigiosin promotes apoptosis by inhibiting anti-apoptotic proteins.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the typical workflow for validating the in vivo efficacy of a compound like Prodigiosin and the logical relationship between Prodigiosin and alternative cancer treatments.

In Vivo Efficacy Validation Workflow

This diagram outlines the sequential steps involved in a typical pre-clinical in vivo study using xenograft models.

G Experimental Workflow for In Vivo Efficacy Validation start Start cell_culture Cancer Cell Line Culture & Expansion start->cell_culture xenograft Xenograft Implantation (Subcutaneous) cell_culture->xenograft animal_model Immunocompromised Animal Model (e.g., Nude Mice) animal_model->xenograft tumor_growth Tumor Growth to Palpable Size xenograft->tumor_growth randomization Randomization into Treatment Groups (Control, Prodigiosin, Alternative) tumor_growth->randomization treatment Treatment Administration randomization->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring endpoint Endpoint Reached (e.g., Tumor Size, Time) monitoring->endpoint analysis Data Analysis: Tumor Growth Inhibition, Statistical Significance endpoint->analysis molecular_studies Post-mortem Analysis: Histology, Western Blot, Immunohistochemistry endpoint->molecular_studies conclusion Conclusion on In Vivo Efficacy analysis->conclusion molecular_studies->conclusion

Caption: A stepwise workflow for assessing in vivo anti-cancer efficacy.

Logical Comparison of Prodigiosin with Other Treatments

This diagram illustrates the comparative logic between Prodigiosin and other treatment modalities based on their mechanisms of action.

G Comparative Logic of Anti-Cancer Treatments cluster_mechanism Mechanism of Action Prodigiosin Prodigiosin Apoptosis Induces Apoptosis Prodigiosin->Apoptosis promotes Wnt_Inhibition Inhibits Wnt/β-catenin Signaling Prodigiosin->Wnt_Inhibition activates Obatoclax Obatoclax (Prodigiosin Derivative) Obatoclax->Apoptosis promotes Standard_Chemo Standard Chemotherapy (e.g., Cisplatin, Docetaxel) DNA_Damage Induces DNA Damage Standard_Chemo->DNA_Damage activates Microtubule_Inhibition Inhibits Microtubule Function Standard_Chemo->Microtubule_Inhibition activates

Caption: Comparing the mechanistic approaches of different anti-cancer agents.

References

"side-by-side comparison of Prodigiosin and its synthetic analogues' stability"

Author: BenchChem Technical Support Team. Date: November 2025

Prodigiosin, a vibrant red pigment produced by various bacteria, and its synthetic analogues have garnered significant interest in the biomedical field due to their diverse biological activities, including anticancer, immunosuppressive, and antimicrobial properties. However, the inherent instability of these molecules presents a significant hurdle for their therapeutic development. This guide provides a side-by-side comparison of the stability of prodigiosin and its synthetic counterparts, supported by experimental data and detailed methodologies to assist researchers and drug development professionals in navigating the challenges associated with their handling and formulation.

Quantitative Stability Analysis

The stability of prodigiosin is influenced by several environmental factors, including pH, temperature, and exposure to light. While extensive data is available for the natural prodigiosin molecule, comprehensive side-by-side stability studies with its synthetic analogues are limited in the publicly available scientific literature. The focus of research on synthetic analogues has predominantly been on enhancing biological activity and reducing toxicity. However, some studies suggest that structural modifications in synthetic analogues can be strategically employed to improve stability.

Prodigiosin Stability

The stability of prodigiosin has been evaluated under various stress conditions. The data presented below is a summary from multiple studies.

ConditionParameterResultReference
pH pH 2.0 - 4.0Color changes to pink, relatively stable[1]
pH 7.0Maintains red color, considered stable[1]
pH 8.0 - 12.0Color changes to yellow/orange, less stable[1]
Temperature 4°C>98% stability sustained after 30 days in acetone[2]
25°CSignificant degradation observed over 30 days in acetone[2]
37°C<30% stability maintained after 30 days in acetone[2]
40°C - 80°CGenerally stable for short durations (e.g., 1 hour)[3]
Light Natural LightDegradation observed after 4 hours of exposure[3]
Synthetic Analogue Stability: A Noteworthy Gap

Experimental Protocols for Stability Testing

To ensure reproducible and comparable stability data, standardized experimental protocols are crucial. The following methodologies are based on commonly employed techniques for assessing the stability of natural pigments.

General Protocol for pH and Temperature Stability Assessment
  • Sample Preparation: Prepare a stock solution of the test compound (prodigiosin or synthetic analogue) in a suitable solvent (e.g., ethanol or acetone) to a known concentration.

  • pH Stability:

    • Prepare a series of buffer solutions with varying pH values (e.g., pH 2, 4, 6, 7, 8, 10, 12).

    • Add a specific volume of the stock solution to each buffer to achieve the desired final concentration.

    • Incubate the solutions at a constant temperature in the dark for a defined period.

    • At specified time intervals, withdraw aliquots and measure the absorbance at the characteristic wavelength of the compound (around 535 nm for prodigiosin) using a UV-Vis spectrophotometer.

    • Calculate the percentage of pigment remaining compared to the initial concentration.

  • Temperature Stability:

    • Aliquot the stock solution into several vials.

    • Incubate the vials at different temperatures (e.g., 4°C, 25°C, 37°C, 50°C, 80°C) for a predetermined duration.

    • At set time points, remove the vials, allow them to cool to room temperature, and measure the absorbance.

    • Determine the percentage of the compound remaining.

Protocol for Photostability Testing
  • Sample Preparation: Prepare a solution of the test compound in a transparent solvent and transfer it to a quartz cuvette or a clear glass vial.

  • Light Exposure:

    • Expose the sample to a controlled light source (e.g., a photostability chamber with a defined light intensity and spectral distribution, or natural sunlight).

    • Simultaneously, keep a control sample in the dark at the same temperature.

  • Analysis:

    • At regular intervals, measure the absorbance of both the exposed and control samples.

    • Calculate the percentage of degradation due to light exposure by comparing the absorbance of the exposed sample to the control.

Pro-Apoptotic Signaling Pathway of Prodigiosin

Prodigiosin and its analogues exert their anticancer effects primarily through the induction of apoptosis (programmed cell death). A key mechanism involves the modulation of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are crucial regulators of the intrinsic apoptotic pathway.

prodigiosin_apoptosis_pathway cluster_cell Cancer Cell cluster_bcl2 Bcl-2 Family Modulation Prodigiosin Prodigiosin / Analogue Bcl2 Anti-apoptotic (Bcl-2, Mcl-1) Prodigiosin->Bcl2 Inhibition Bax Pro-apoptotic (Bax, Bak) Prodigiosin->Bax Activation Mitochondrion Mitochondrion Bax->Mitochondrion Pore Formation CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Pro-apoptotic signaling pathway of prodigiosin.

Conclusion

The stability of prodigiosin is a critical factor that needs to be carefully considered for its potential therapeutic applications. While data on the stability of the natural pigment under various conditions are available, a significant knowledge gap exists regarding the comparative stability of its synthetic analogues. The development of more stable and potent prodigiosin derivatives will require a concerted effort to not only optimize their biological activity but also to thoroughly characterize and improve their stability profiles. The experimental protocols outlined in this guide provide a framework for conducting such crucial stability assessments. Furthermore, understanding the molecular mechanisms of action, such as the pro-apoptotic pathway, is vital for the rational design of next-generation prodigiosin-based therapeutics.

References

Safety Operating Guide

Navigating the Disposal of 2,2'-Bi-1H-pyrrole, 4-methoxy-5-((5-undecyl-2H-pyrrol-2-ylidene)methyl)-: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Core Principles of Chemical Waste Management

The foundation of safe disposal lies in the principles of waste minimization, proper segregation, and clear labeling.[1][2] Before beginning any experimental work that will generate waste, it is crucial to have a designated waste management plan.

Waste Minimization:

  • Purchase only the necessary quantities of the chemical to avoid surplus.

  • Design experiments to use the smallest feasible scale.[2]

  • Do not mix hazardous waste with non-hazardous waste to reduce the volume of hazardous materials requiring specialized disposal.

Step-by-Step Disposal Protocol

The following steps provide a clear a pathway for the safe disposal of 2,2'-Bi-1H-pyrrole, 4-methoxy-5-((5-undecyl-2H-pyrrol-2-ylidene)methyl)- and associated materials.

1. Waste Collection and Segregation:

  • Solid Waste: Collect solid waste, such as contaminated personal protective equipment (PPE), weigh boats, and filter paper, in a designated, leak-proof container lined with a chemically resistant bag. This container must be clearly labeled as "Hazardous Waste."

  • Liquid Waste: Solutions containing the compound should be collected in a separate, compatible, and shatter-resistant container.[1][3] Never dispose of this chemical down the drain.[1][4] The container must have a secure screw-top cap and be stored in secondary containment to prevent spills.[1][3]

  • Sharps Waste: Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated sharps container.

  • Incompatible Wastes: It is crucial to segregate this organic compound from incompatible materials such as strong oxidizing agents, acids, and bases to prevent violent reactions.[5]

2. Container Labeling: All waste containers must be accurately and clearly labeled.[1][3] The label should include:

  • The words "Hazardous Waste".[3]

  • The full chemical name: "2,2'-Bi-1H-pyrrole, 4-methoxy-5-((5-undecyl-2H-pyrrol-2-ylidene)methyl)-". Avoid abbreviations or chemical formulas.[3]

  • The approximate concentration and volume of the waste.

  • The date the waste was first added to the container.

  • The name of the principal investigator or laboratory contact.

3. Storage of Hazardous Waste:

  • Store waste containers in a designated and well-ventilated satellite accumulation area within the laboratory.[5]

  • Keep containers securely closed except when adding waste.[1][3]

  • Ensure that all liquid waste containers are placed in secondary containment to mitigate spills.[1]

4. Disposal of Empty Containers:

  • Empty containers that held the compound must be triple-rinsed with a suitable solvent.[3][4]

  • The first rinsate must be collected and disposed of as hazardous liquid waste.[1] Subsequent rinsates should also be collected as hazardous waste.

  • After triple-rinsing and air-drying, the original labels on the container must be defaced or removed before the container can be disposed of as regular solid waste or recycled.[1][4]

5. Requesting Waste Pickup:

  • Once a waste container is full or has been in storage for a designated period (check with your institution's Environmental Health and Safety office), a waste pickup must be scheduled.

  • Do not allow hazardous waste to accumulate in the laboratory.[1]

Quantitative Data Summary: Waste Container Guidelines

ParameterGuidelineRationale
Maximum Container Size 10 gallonsTo minimize the risk associated with large volume storage in a lab setting.[1]
Container Headspace At least 10%To allow for expansion of contents due to temperature changes.
Rinsate Volume (for empty containers) Approx. 5% of container volume per rinseTo ensure thorough cleaning of residual hazardous material.[4]

Experimental Protocol: Triple Rinse Procedure for Empty Containers

  • Select a solvent in which 2,2'-Bi-1H-pyrrole, 4-methoxy-5-((5-undecyl-2H-pyrrol-2-ylidene)methyl)- is soluble.

  • Add the solvent to the empty container to approximately 5% of its total volume.[4]

  • Securely cap the container and agitate it to ensure the solvent contacts all interior surfaces.

  • Pour the rinsate into the designated hazardous liquid waste container.

  • Repeat this process two more times for a total of three rinses.

  • Allow the container to air dry completely in a fume hood.

  • Deface or remove the original label.

  • Dispose of the container in the appropriate solid waste stream.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 2,2'-Bi-1H-pyrrole, 4-methoxy-5-((5-undecyl-2H-pyrrol-2-ylidene)methyl)-.

G cluster_waste_generation Waste Generation cluster_collection Collection & Segregation cluster_final_disposal Final Disposal Path A Experiment Produces Waste B Solid Waste (PPE, etc.) A->B C Liquid Waste (Solutions) A->C D Sharps Waste A->D E Empty Containers A->E F Labeled Hazardous Solid Waste Container B->F G Labeled Hazardous Liquid Waste Container (in Secondary Containment) C->G H Sharps Container D->H I Triple Rinse with Solvent E->I L Store in Satellite Accumulation Area F->L G->L H->L J Collect Rinsate in Liquid Waste I->J K Dispose of Rinsed Container as Solid Waste I->K J->G M Schedule Waste Pickup with EHS L->M

Caption: Waste Disposal Workflow for a Prodigiosin Analogue.

References

Personal protective equipment for handling 2,2'-Bi-1H-pyrrole, 4-methoxy-5-((5-undecyl-2H-pyrrol-2-ylidene)methyl)-

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 2,2'-Bi-1H-pyrrole, 4-methoxy-5-((5-undecyl-2H-pyrrol-2-ylidene)methyl)-

This guide provides crucial safety and logistical information for handling the chemical compound 2,2'-Bi-1H-pyrrole, 4-methoxy-5-((5-undecyl-2H-pyrrol-2-ylidene)methyl)-, a prodigiosin-like molecule. Due to its potential cytotoxic properties, it is imperative to handle this compound with stringent safety measures to minimize exposure risk to laboratory personnel and the environment.

Likely Physical and Chemical Properties
PropertyValue
Molecular FormulaC25H35N3O
Molecular Weight393.57 g/mol [1]
AppearanceRed Pigment
Boiling Point589.8°C[1]
Flash Point310.5°C[1]
Density1.06 g/cm³[1]

Personal Protective Equipment (PPE)

Given the hazardous nature of prodigiosin compounds, which are often cytotoxic, a comprehensive PPE protocol is mandatory.[2][3] This includes, but is not limited to, the following:

PPE CategoryItemSpecification
Hand Protection Double GlovesNitrile or other chemically resistant gloves. Change immediately if contaminated.
Body Protection Laboratory CoatDisposable, solid-front, back-closing gown.
Eye Protection Safety GogglesChemical splash goggles.
Respiratory Protection RespiratorAn appropriate respirator should be used when handling the powder outside of a fume hood.

Operational Plan: Step-by-Step Handling Procedure

All handling of this compound should occur within a designated area, such as a chemical fume hood, to prevent inhalation of any dust or aerosols.

  • Preparation : Before handling, ensure all necessary PPE is worn correctly. Prepare the workspace by lining it with absorbent, disposable bench paper.

  • Weighing and Aliquoting :

    • Conduct all weighing and aliquoting of the powdered compound within a certified chemical fume hood.

    • Use tools and equipment dedicated solely to this compound to prevent cross-contamination.

    • Handle the compound gently to avoid generating dust.

  • Dissolving :

    • When dissolving the compound, add the solvent slowly to the powder.

    • Keep the container capped or covered as much as possible during this process.

  • Post-Handling :

    • Thoroughly decontaminate all surfaces and equipment after use.

    • Wash hands thoroughly with soap and water after removing gloves.[3]

Experimental Workflow for Safe Handling

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep1 Don Personal Protective Equipment (PPE) prep2 Prepare workspace in chemical fume hood prep1->prep2 handling1 Weigh and aliquot compound prep2->handling1 handling2 Dissolve compound handling1->handling2 cleanup1 Decontaminate workspace and equipment handling2->cleanup1 cleanup2 Dispose of waste in designated containers cleanup1->cleanup2 cleanup3 Remove PPE and wash hands cleanup2->cleanup3

Caption: Workflow for safe handling of the specified chemical.

Disposal Plan

As a potentially cytotoxic compound, all waste generated from handling 2,2'-Bi-1H-pyrrole, 4-methoxy-5-((5-undecyl-2H-pyrrol-2-ylidene)methyl)- must be treated as hazardous chemical waste.[4][5]

  • Solid Waste :

    • All contaminated solid waste, including gloves, gowns, bench paper, and pipette tips, should be collected in a designated, sealed, and clearly labeled hazardous waste container.[3][4]

    • This waste should be marked as "Cytotoxic Waste" for incineration.[2][5]

  • Liquid Waste :

    • Collect all liquid waste containing the compound in a sealed, leak-proof, and clearly labeled container.

    • Do not dispose of this waste down the drain.

  • Sharps :

    • Any contaminated sharps, such as needles or razor blades, must be disposed of in a puncture-resistant sharps container designated for cytotoxic waste.

All waste must be disposed of through the institution's hazardous waste management program, following all local, state, and federal regulations.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2'-Bi-1H-pyrrole, 4-methoxy-5-((5-undecyl-2H-pyrrol-2-ylidene)methyl)-
Reactant of Route 2
2,2'-Bi-1H-pyrrole, 4-methoxy-5-((5-undecyl-2H-pyrrol-2-ylidene)methyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.